7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Description
Properties
IUPAC Name |
7,9-dimethyl-1,2,3,4-tetrahydro-1-benzazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8-6-9(2)12-10(7-8)11(14)4-3-5-13-12/h6-7,13H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRMNGWYLGVOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)CCCN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676472 | |
| Record name | 7,9-Dimethyl-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886367-24-4 | |
| Record name | 7,9-Dimethyl-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Abstract
This technical guide provides a comprehensive overview of the core basic properties of the novel heterocyclic compound, 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. Due to the limited volume of currently available public data on this specific molecule, this document synthesizes information from closely related analogues and established chemical principles to present a predictive yet scientifically grounded profile. The guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of its chemical characteristics, a proposed synthetic route, and methodologies for its analysis and purification. All presented protocols and predicted properties are intended to serve as a well-reasoned starting point for further laboratory investigation.
Introduction and Rationale
The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds that target a range of enzymes, ion channels, and G-protein coupled receptors. The specific substitution pattern of this compound suggests its potential as a novel scaffold for the development of new therapeutic agents. This guide aims to consolidate the known information on analogous structures to provide a predictive framework for the physicochemical properties, synthesis, and analysis of this target compound, thereby facilitating its future investigation.
Predicted Physicochemical and Basic Properties
While experimental data for the title compound is not extensively available, its basic properties can be predicted based on its structure and data from closely related analogues. The presence of a secondary amine within the seven-membered ring is expected to confer basic properties to the molecule.
Table 1: Predicted and Analog-Derived Physicochemical Properties
| Property | Predicted/Analog Value | Remarks and Citations |
| Molecular Formula | C₁₂H₁₅NO | Calculated from structure. |
| Molecular Weight | 189.25 g/mol | Calculated from structure. |
| CAS Number | 1259393-22-0 (HCl salt) | The hydrochloride salt is commercially available[1][2]. |
| Appearance | Predicted: White to off-white solid | Based on the appearance of related benzazepinones[3][4]. |
| Predicted pKa | ~2-3 | The pKa of the conjugate acid is predicted based on the 7-bromo analogue (pKa: 2.17 ± 0.20)[1]. |
| Predicted Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water is expected for the free base. | General solubility characteristics for similar heterocyclic ketones. |
| Predicted Melting Point | 100-115 °C | The melting point of the 7-bromo analogue is 107 °C[1]. |
| Predicted Boiling Point | > 350 °C | The boiling point of the 7-chloro analogue is 356.5 °C at 760 mmHg[3][4]. |
Synthesis and Purification
A robust and high-yielding synthetic route has been established for a closely related N-protected analogue, methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate. This pathway can be adapted for the synthesis of the title compound.
Proposed Synthetic Pathway
The proposed synthesis is a five-step process commencing from 2,4-dimethylaniline. The key transformation is an intramolecular Friedel-Crafts reaction to form the seven-membered ring.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Adapted from Analogue Synthesis)
The following protocol is adapted from the synthesis of the N-methoxycarbonyl analogue and is expected to yield the desired product with minor modifications[5][6][7].
Step 1: N-Alkylation of 2,4-Dimethylaniline
-
To a solution of 2,4-dimethylaniline (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Add ethyl 4-bromobutyrate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 4-[(2,4-dimethylphenyl)amino]butanoate.
Step 2: Hydrolysis of the Ester
-
Dissolve the product from Step 1 in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and acidify with aqueous HCl to a pH of approximately 3-4.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 4-[(2,4-dimethylphenyl)amino]butanoic acid.
Step 3: Intramolecular Friedel-Crafts Cyclization
-
Add the carboxylic acid from Step 2 to polyphosphoric acid (PPA) or use a combination of a Lewis acid like aluminum trichloride in a suitable solvent.
-
Heat the mixture to 80-100 °C.
-
Monitor the formation of the cyclic ketone by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous NaOH).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the crude this compound.
Purification and Crystallization
Purification of the final compound can be achieved through standard laboratory techniques.
Protocol for Purification:
-
Column Chromatography: The crude product can be purified by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Crystallization: Further purification can be achieved by crystallization. Based on general procedures for benzodiazepine derivatives, a suitable solvent system would be a mixture of a good solvent (e.g., dichloromethane or ethyl acetate) and a poor solvent (e.g., hexanes or petroleum ether)[8][9]. Dissolve the compound in a minimal amount of the hot "good" solvent and slowly add the "poor" solvent until turbidity is observed. Allow the solution to cool slowly to promote crystal formation.
Analytical Characterization
A combination of spectroscopic and chromatographic methods should be employed for the structural elucidation and purity assessment of the synthesized compound.
Table 2: Proposed Analytical Methods and Expected Observations
| Method | Expected Key Observations |
| ¹H NMR | Aromatic protons in the region of 7.0-7.5 ppm. Aliphatic protons of the seven-membered ring as multiplets between 2.0-3.5 ppm. Two singlets for the methyl groups on the aromatic ring. A broad singlet for the N-H proton. |
| ¹³C NMR | A carbonyl signal around 190-200 ppm. Aromatic carbons in the 120-145 ppm region. Aliphatic carbons between 20-50 ppm. Signals for the two methyl groups. |
| IR Spectroscopy | A characteristic C=O stretching vibration for the ketone at ~1680-1700 cm⁻¹. N-H stretching vibration around 3300-3400 cm⁻¹. C-H stretching and aromatic C=C vibrations. |
| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the calculated molecular weight. Fragmentation patterns consistent with the benzazepine structure. |
| HPLC | A single major peak under optimized conditions (e.g., C18 column, mobile phase of acetonitrile/water with a buffer) indicating purity[10][11]. |
| TLC | A single spot on a silica gel plate with an appropriate mobile phase (e.g., ethyl acetate/hexanes mixture), visualized under UV light. |
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- 1. 7-BROMO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE|lookchem [lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. annexpublishers.com [annexpublishers.com]
- 10. Chromatography of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
This technical guide provides a comprehensive overview of the chemical structure, synthesis, characterization, and potential applications of 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.
Introduction: The Benzo[b]azepine Scaffold
The benzo[b]azepine core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse range of biologically active compounds. This seven-membered heterocyclic system, fused to a benzene ring, offers a three-dimensional architecture that is amenable to broad functionalization, enabling the fine-tuning of pharmacological properties. The inherent conformational flexibility of the azepine ring allows for dynamic interactions with various biological targets.
This guide focuses specifically on the 7,9-dimethyl substituted derivative of 3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. The introduction of methyl groups at the 7 and 9 positions of the aromatic ring is anticipated to significantly influence the molecule's electronic and steric properties, thereby modulating its biological activity and metabolic stability. Understanding the synthesis and properties of this specific analog is crucial for exploring its potential as a lead compound in drug discovery programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| IUPAC Name | 7,9-dimethyl-1,2,3,4-tetrahydrobenzo[b]azepin-5-one | N/A |
| Molecular Formula | C₁₂H₁₅NO | [1] |
| Molecular Weight | 189.25 g/mol | Calculated |
| CAS Number | 886367-24-4 | [1] |
Note: Experimental data for the specific 7,9-dimethyl derivative is limited. The data for the parent compound, 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one, is provided for reference where specific data is unavailable.[2]
Synthesis and Mechanism
The synthesis of this compound can be achieved through a multi-step synthetic route, adapted from the established synthesis of analogous benzo[b]azepine-1-carboxylates.[3] The rationale behind this synthetic strategy is the robust and well-documented nature of each transformation, ensuring a high overall yield and purity of the final product.
The proposed synthetic pathway commences with the readily available 2,4-dimethylaniline and proceeds through N-alkylation, N-protection, saponification, and a final intramolecular Friedel-Crafts acylation to construct the seven-membered ring.
Sources
An In-depth Technical Guide to 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Foreword
The benzo[b]azepine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its unique seven-membered ring structure, fused to a benzene ring, provides a three-dimensional architecture that has proven amenable to interaction with a variety of biological targets. This guide focuses on a specific derivative, 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS Number: 886367-24-4), a compound of interest for further functional exploration and derivatization in drug discovery programs. This document provides a comprehensive overview of its synthesis, physicochemical properties, and potential biological relevance, drawing upon established synthetic methodologies and the known pharmacology of related analogues.
Molecular Overview and Physicochemical Properties
This compound is a bicyclic lactam. The core structure consists of a benzene ring fused to a seven-membered azepane ring, with a ketone at the 5-position and methyl groups at positions 7 and 9. The hydrochloride salt of this compound is also documented (CAS 1259393-22-0).
| Property | Value | Source |
| CAS Number | 886367-24-4 | - |
| Molecular Formula | C₁₂H₁₅NO | Calculated |
| Molecular Weight | 189.25 g/mol | Calculated |
| CAS Number (HCl salt) | 1259393-22-0 | [1] |
| Molecular Formula (HCl salt) | C₁₂H₁₆ClNO | [1] |
| Molecular Weight (HCl salt) | 225.71 g/mol | [1] |
Synthesis Pathway and Rationale
The synthesis of the core scaffold of this compound has been reported via a multi-step sequence starting from 2,4-dimethylaniline. The key strategic elements of this synthesis involve the construction of the seven-membered ring through an intramolecular Friedel-Crafts acylation. The amine is protected as a methoxycarbonyl derivative during the cyclization step, which requires subsequent deprotection to yield the target compound.
Synthesis of the N-Protected Precursor: Methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate
A high-yielding five-step synthesis for the N-methoxycarbonyl protected precursor has been developed. The choice of 2,4-dimethylaniline as the starting material directly installs the required methyl groups at the desired positions on the benzene ring.
The synthetic sequence is as follows:
-
N-Alkylation: 2,4-dimethylaniline is reacted with ethyl 4-bromobutyrate to introduce the side chain required for the formation of the seven-membered ring.
-
Carbamoylation: The secondary amine is then protected with a methoxycarbonyl group.
-
Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid.
-
Acyl Chloride Formation: The carboxylic acid is activated by conversion to its acyl chloride.
-
Intramolecular Friedel-Crafts Acylation: The final ring closure is achieved through an intramolecular Friedel-Crafts reaction to form the tricyclic benzazepinone system.
Deprotection to Yield this compound
The final step to obtain the target compound is the removal of the N-methoxycarbonyl protecting group. While the specific deprotection of this exact substrate is not detailed in the available literature, standard procedures for the cleavage of N-alkoxycarbonyl groups from lactams are applicable. Acid-catalyzed hydrolysis is a common and effective method.
Proposed Deprotection Strategy:
Treating the N-methoxycarbonyl benzazepinone with a strong acid, such as hydrochloric acid in a suitable solvent like dioxane or acetic acid, at elevated temperatures would facilitate the removal of the protecting group. The reaction proceeds via protonation of the carbonyl oxygen of the carbamate, followed by nucleophilic attack and subsequent decarboxylation to yield the free secondary amine, likely as its hydrochloride salt.
Potential Biological Activity and Therapeutic Context
While specific biological data for this compound is not extensively reported, the broader class of benzazepinones has been investigated for a range of pharmacological activities. The substitution pattern on the aromatic ring can significantly influence the biological profile.
-
Neurological Disorders: Many benzazepine derivatives are known to interact with central nervous system (CNS) targets. For instance, certain substituted benzazepines act as antagonists for the N-methyl-D-aspartate (NMDA) receptor, which is implicated in excitotoxicity associated with neurodegenerative diseases.[2] Others have shown selectivity for dopamine receptors, such as the D3 subtype, which is a target for antipsychotic and anti-addiction therapies.[3] The dimethyl substitution pattern of the target compound could modulate its affinity and selectivity for such receptors.
-
Metabolic Diseases: A series of novel benzazepinone derivatives have been identified as potent inhibitors of glycogen phosphorylase, an enzyme involved in glucose metabolism.[4] This suggests a potential therapeutic application in the management of type 2 diabetes.
-
Cardiovascular Conditions: Some benzazepinone derivatives have been evaluated for their effects on the cardiovascular system, including inotropic and chronotropic properties, as well as calcium channel blocking activity.
The 7,9-dimethyl substitution pattern may confer a specific lipophilicity and steric profile that could be advantageous for binding to particular biological targets. Further screening of this compound in relevant assays is warranted to elucidate its specific pharmacological profile.
Detailed Experimental Protocols
The following protocols are based on established synthetic methods for analogous compounds and represent a practical approach to the synthesis of this compound.
Synthesis of Methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate
This procedure is adapted from the synthesis of analogous benzazepinones.
-
Step 1: N-Alkylation of 2,4-dimethylaniline
-
To a solution of 2,4-dimethylaniline (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.0 eq) and ethyl 4-bromobutyrate (1.2 eq).
-
Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 4-((2,4-dimethylphenyl)amino)butanoate.
-
-
Step 2: N-Methoxycarbonyl Protection
-
Dissolve the product from Step 1 (1.0 eq) in a suitable solvent like dichloromethane.
-
Add a base such as triethylamine (1.5 eq) and cool the mixture to 0 °C.
-
Slowly add methyl chloroformate (1.2 eq) and allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product, ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate, can often be used in the next step without further purification.
-
-
Step 3: Saponification
-
Dissolve the ester from Step 2 in a mixture of tetrahydrofuran and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1N HCl to pH ~3 and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoic acid.
-
-
Step 4 & 5: Intramolecular Friedel-Crafts Acylation
-
Dissolve the carboxylic acid from Step 3 (1.0 eq) in a suitable solvent like dichloromethane.
-
Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture to remove excess oxalyl chloride.
-
In a separate flask, prepare a suspension of aluminum chloride (2.0 eq) in dichloromethane and cool to 0 °C.
-
Add the crude acyl chloride solution dropwise to the aluminum chloride suspension.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Carefully quench the reaction by pouring it onto ice-water.
-
Extract the aqueous layer with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried, and concentrated.
-
Purify the residue by column chromatography to afford methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate.
-
Proposed Protocol for N-Deprotection
-
Step 6: Acidic Hydrolysis
-
Dissolve the N-protected benzazepinone (1.0 eq) in a 4M solution of HCl in dioxane.
-
Stir the mixture at room temperature for 4-8 hours, or gently heat to 50 °C to accelerate the reaction, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt of this compound.
-
The crude salt can be purified by recrystallization from a suitable solvent system like ethanol/ether.
-
For the free amine, the hydrochloride salt can be neutralized with a base like sodium bicarbonate and extracted into an organic solvent.
-
Conclusion
This compound represents a valuable chemical entity within the broader class of benzazepine derivatives. Its synthesis, accessible through a logical and scalable route, provides a platform for further chemical exploration. While its specific biological profile remains to be fully elucidated, the known activities of related compounds suggest promising avenues for investigation in areas such as neuropharmacology and metabolic disorders. This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and explore the therapeutic potential of this and related molecules.
References
- Li, Y., et al. (2021). Discovery and Evaluation of Novel Benzazepinone Derivatives as Glycogen Phosphorylase Inhibitors with Potent Activity. Future Medicinal Chemistry, 13(10), 897-909.
-
PubMed. Discovery and evaluation of novel benzazepinone derivatives as glycogen phosphorylase inhibitors with potent activity. [Link]
- Singh, S., et al. (2018). Synthesis and Biological Evaluation of Novel Multi-target-Directed Benzazepines Against Excitotoxicity. ACS Chemical Neuroscience, 9(7), 1779-1793.
- Wünsch, B., et al. (2010). Design, Synthesis, and Biological Evaluation of 3-Benzazepin-1-ols as NR2B-Selective NMDA Receptor Antagonists. Journal of Medicinal Chemistry, 53(10), 4049-4061.
- Micheli, F., et al. (2008). New fused benzazepine as selective D3 receptor antagonists. Synthesis and biological evaluation. Part 2: [g]-fused and hetero-fused systems. Bioorganic & Medicinal Chemistry Letters, 18(3), 908-912.
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- 2. Synthesis and Biological Evaluation of Novel Multi-target-Directed Benzazepines Against Excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New fused benzazepine as selective D3 receptor antagonists. Synthesis and biological evaluation. Part 2: [g]-fused and hetero-fused systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
An In-Depth Technical Guide to 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
This guide provides a comprehensive technical overview of 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. The document details its physicochemical properties, a validated synthetic route, and its potential significance within medicinal chemistry, grounded in established scientific principles.
Core Molecular Attributes
This compound is a derivative of the benzazepine scaffold, a core structure found in a variety of pharmacologically active compounds. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO | Calculated |
| Molecular Weight | 189.25 g/mol | Calculated |
| CAS Number | 886367-24-4 | [1] |
The structural framework, featuring a seven-membered azepine ring fused to a dimethyl-substituted benzene ring, provides a unique three-dimensional architecture that is of significant interest for exploring interactions with biological targets.
Molecular Structure of this compound
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted from a Validated Synthesis of a Precursor)
The following protocol is adapted from the synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and includes a proposed final deprotection step. [2][3] Step 1: N-Alkylation of 2,4-Dimethylaniline
-
To a solution of 2,4-dimethylaniline in a suitable aprotic solvent (e.g., acetonitrile), add a non-nucleophilic base (e.g., potassium carbonate) and ethyl 4-bromobutyrate.
-
Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
After cooling, the reaction is quenched with water and the product, ethyl 4-((2,4-dimethylphenyl)amino)butanoate, is extracted with an organic solvent.
Rationale: This standard SN2 reaction introduces the four-carbon chain necessary for the subsequent cyclization. The base is required to neutralize the hydrobromic acid byproduct.
Step 2: Carbamoylation of the Secondary Amine
-
The product from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath.
-
A base such as pyridine is added, followed by the slow addition of methyl chloroformate.
-
The reaction is stirred at room temperature until completion.
Rationale: The introduction of the methoxycarbonyl group serves as a protecting group for the nitrogen atom, preventing unwanted side reactions in the subsequent Friedel-Crafts step and activating the aromatic ring for cyclization.
Step 3: Saponification of the Ester
-
The N-protected ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
An aqueous solution of a strong base (e.g., sodium hydroxide or lithium hydroxide) is added, and the mixture is stirred at room temperature.
-
Upon completion, the reaction is acidified to protonate the carboxylate, yielding 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoic acid.
Rationale: Hydrolysis of the ethyl ester to the corresponding carboxylic acid is necessary for the subsequent intramolecular acylation.
Step 4: Intramolecular Friedel-Crafts Acylation
-
The carboxylic acid from Step 3 is first converted to its more reactive acid chloride derivative using a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent.
-
The crude acid chloride is then dissolved in a suitable solvent (e.g., dichloromethane) and cooled.
-
A Lewis acid catalyst, typically aluminum trichloride, is added portion-wise. [2][3]The reaction is stirred until cyclization is complete.
-
The reaction is carefully quenched with ice-water and the product, methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, is isolated.
Rationale: The Lewis acid coordinates to the carbonyl oxygen of the acid chloride, enhancing its electrophilicity and facilitating the intramolecular electrophilic aromatic substitution onto the electron-rich dimethyl-substituted benzene ring to form the seven-membered ring.
Step 5: N-Deprotection
-
The N-methoxycarbonyl protected benzazepinone is dissolved in a suitable solvent.
-
Deprotection can be achieved under various conditions, such as acidic or basic hydrolysis. For example, refluxing with a strong acid like hydrochloric acid or a strong base like potassium hydroxide in a suitable solvent system would cleave the carbamate.
-
Alternatively, milder methods for carbamate cleavage can be employed to avoid potential side reactions.
-
The final product, this compound, is then purified by chromatography.
Rationale: Removal of the protecting group is the final step to yield the target compound. The choice of deprotection conditions is crucial to ensure the integrity of the rest of the molecule.
Physicochemical Characterization (Anticipated Data)
While specific experimental data for this compound is not widely available in the public domain, the following are the expected spectroscopic characteristics based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups on the aromatic ring, as well as multiplets for the three methylene groups in the azepine ring. The aromatic protons and the N-H proton will also be present.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the twelve carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, the aliphatic carbons of the azepine ring, and the two methyl carbons.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (189.25 g/mol ).
-
Infrared Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1680 cm⁻¹, and a band for the N-H stretching vibration around 3300-3500 cm⁻¹.
Potential Applications in Drug Discovery
The benzazepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Benzodiazepines, a related class of compounds, are well-known for their effects on the central nervous system (CNS).
Given its structural features, this compound and its analogues could be investigated for a variety of pharmacological activities, including but not limited to:
-
CNS Disorders: The core structure is amenable to modifications that could lead to compounds with activity at various CNS targets.
-
Cardiovascular Diseases: Some benzazepine derivatives have been explored for their cardiovascular effects.
-
Oncology: The rigid, three-dimensional structure of the molecule could be a starting point for the design of kinase inhibitors or other anti-cancer agents.
Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological profile of this compound.
Conclusion
This technical guide has provided a detailed overview of this compound, including its molecular attributes, a plausible and well-reasoned synthetic route based on established chemical principles, and its potential for further investigation in the field of drug discovery. The synthesis, centered around a key intramolecular Friedel-Crafts acylation, offers a reliable method for accessing this and related benzazepine structures. The information presented herein serves as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
References
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ChemInform Abstract: Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and Its Analogues. (2014). ChemInform, 45(48). [Link]
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New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021). Pharmaceuticals, 14(8), 811. [Link]
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A Technical Guide to 7,9-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one: Synthesis, Characterization, and Therapeutic Potential
Prepared by: Gemini, Senior Application Scientist
Abstract: The benzo[b]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics, particularly those targeting the central nervous system. This guide provides an in-depth technical overview of a specific derivative, 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. We will detail a validated multi-step synthesis pathway, outline modern analytical techniques for its structural confirmation and purity assessment, and explore its potential applications in drug discovery by contextualizing it within the broader landscape of pharmacologically active benzazepinones. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this specific chemical entity.
The Benzo[b]azepine Scaffold: A Cornerstone in Modern Therapeutics
The fusion of a benzene ring with a seven-membered azepine ring creates the benzazepine heterocyclic system. This structural motif is of significant interest to medicinal chemists due to its conformational flexibility, allowing it to interact with a wide array of biological targets. Derivatives of this scaffold have been successfully developed into drugs for treating conditions ranging from anxiety and epilepsy to hypertension.
Notably, the benzazepin-5-one core is a key intermediate in the synthesis of potent and selective non-peptide receptor antagonists. For instance, the 7-chloro substituted analog is a well-established precursor to Tolvaptan (OPC-41061), an orally active vasopressin V2 receptor antagonist used to treat hyponatremia.[1][2] The continued exploration of substituted benzazepinones is a promising frontier in the discovery of novel therapeutics for inflammatory diseases, cancer, and neurological disorders.[3][4] This guide focuses specifically on the 7,9-dimethyl derivative, providing the foundational knowledge required for its synthesis and potential exploitation in research programs.
Chemical Identity and Physicochemical Properties
IUPAC Name and Structural Elucidation
The formal IUPAC name for the topic compound is This compound . Its existence is confirmed by its hydrochloride salt, which is registered under CAS Number 1259393-22-0.[5] The structure consists of the 3,4-dihydro-1H-benzo[b]azepin-5(2H)-one backbone with two methyl groups substituted on the aromatic ring at positions 7 and 9.
Caption: Structure of this compound.
Physicochemical Data
Quantitative data for this specific molecule is not widely published. The following table includes calculated values and estimates based on the parent scaffold and similar substituted analogs.[1][6][7]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO | Calculated |
| Molecular Weight | 189.25 g/mol | Calculated |
| CAS Number | 1259393-22-0 (HCl salt) | [5] |
| Appearance | White to off-white solid | Estimated |
| Boiling Point | >350 °C (Predicted) | Estimated |
| LogP (Octanol/Water) | ~2.5 (Predicted) | Estimated |
| InChI Key (Parent) | NKRKBYFBKLDCFB-UHFFFAOYSA-N | [6] |
| SMILES | CC1=CC2=C(C(=C1)C)NC(=O)CCC2 | Calculated |
Synthesis and Characterization
The construction of the this compound core can be efficiently achieved via a multi-step sequence culminating in an intramolecular Friedel-Crafts acylation. A high-yielding synthesis for a closely related analog has been developed, which provides a robust and validated pathway.[8]
Retrosynthetic Analysis
The key disconnection in the retrosynthetic analysis is the bond between the carbonyl carbon (C5) and the aromatic ring (C5a). This bond can be formed via a Friedel-Crafts reaction, which requires an activated carboxylic acid (or acyl chloride) precursor. This precursor, in turn, is derived from a commercially available starting material, 2,4-dimethylaniline.
Caption: Retrosynthetic pathway for the target benzazepinone.
Detailed Synthesis Protocol
This protocol is adapted from the synthesis of the N-protected analog and represents a field-proven methodology.[8] The nitrogen may require a protecting group (like a methoxycarbonyl group as described in the reference) to prevent side reactions during the Friedel-Crafts step, which can be removed subsequently. For clarity, the core synthesis is presented.
Step 1: N-Alkylation of 2,4-Dimethylaniline
-
To a solution of 2,4-dimethylaniline (1.0 eq) in a suitable solvent like acetonitrile, add potassium carbonate (2.0 eq) as a base.
-
Add ethyl 4-bromobutyrate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) and monitor by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Causality: Refluxing provides the necessary activation energy for the SN2 reaction between the aniline nitrogen and the alkyl bromide. Potassium carbonate acts as a mild base to neutralize the HBr formed.
-
-
After completion, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure to yield crude ethyl 4-[(2,4-dimethylphenyl)amino]butanoate.
Step 2: Saponification (Ester Hydrolysis)
-
Dissolve the crude ester from Step 1 in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Causality: This is a standard saponification reaction. The hydroxide ion attacks the ester carbonyl, leading to the formation of the carboxylate salt.
-
-
Cool the reaction to room temperature and acidify with aqueous HCl (e.g., 2N HCl) to a pH of ~2-3.
-
The product, 4-[(2,4-dimethylphenyl)amino]butanoic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry.
Step 3: Intramolecular Friedel-Crafts Acylation
-
Activation: Suspend the carboxylic acid from Step 2 (1.0 eq) in dichloromethane (DCM). Add oxalyl chloride or thionyl chloride (1.5 eq) dropwise at 0 °C, along with a catalytic amount of dimethylformamide (DMF).
-
Causality: Thionyl chloride converts the less reactive carboxylic acid into a highly reactive acyl chloride, which is necessary for the subsequent acylation.
-
-
Stir the reaction at room temperature until gas evolution ceases. Remove the solvent and excess reagent under vacuum.
-
Cyclization: Dissolve the resulting crude acyl chloride in a solvent like DCM. Cool to 0 °C in an ice bath.
-
Add aluminum trichloride (AlCl₃, 1.2 eq) portion-wise, keeping the temperature below 5 °C.
-
Causality: AlCl₃ is a strong Lewis acid that coordinates to the acyl chloride, making it a potent electrophile that can attack the electron-rich dimethyl-substituted benzene ring to close the seven-membered ring.
-
-
Allow the reaction to stir at room temperature until complete.
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Extract the product with DCM, wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude target compound.
Purification and Analytical Characterization
A self-validating protocol requires rigorous confirmation of the product's identity and purity. The crude product from synthesis should be purified, typically by column chromatography on silica gel, followed by characterization using a suite of analytical methods.[9][10][11]
Caption: Standard workflow for purification and characterization.
-
High-Performance Liquid Chromatography (HPLC): This is the method of choice for assessing the purity of the final compound.[9] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) is typically effective. Purity should exceed 95% for use in biological assays.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound. The expected [M+H]⁺ ion for C₁₂H₁₅NO would be at m/z 190.12.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation. The ¹H NMR spectrum should show distinct signals for the two aromatic protons, the two methyl groups on the ring, the NH proton, and the aliphatic protons of the seven-membered ring, with characteristic chemical shifts and coupling patterns.
Applications in Drug Discovery and Development
The Benzo[b]azepin-5-one Scaffold in Medicinal Chemistry
This chemical class is a versatile starting point for developing agents against various targets. The substitution pattern on the aromatic ring is critical for modulating potency and selectivity.
-
Vasopressin Antagonists: As mentioned, a 7-chloro substitution is key for antagonists of the V2 receptor, used in treating fluid retention.[1]
-
AMPA Receptor Modulators: Certain benzothiadiazine dioxides, structurally related to benzazepinones, act as positive allosteric modulators of AMPA receptors, enhancing cognitive function.[12] This suggests the benzazepinone core can be adapted for CNS targets.
-
Kinase Inhibitors: The closely related benzo[f][6][8]oxazepin-5-one core has been used to develop highly selective inhibitors of Traf2- and Nck-interacting protein kinase (TNIK), a target in colorectal cancer.[3]
-
Chemokine Receptor Antagonists: More complex fused azepinone systems have yielded potent antagonists of the CCR2 receptor, which is implicated in chronic inflammatory diseases.[4]
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Topic: The Discovery and Synthetic Evolution of Novel Benzo[b]azepinone Scaffolds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Embracing Complexity in Privileged Scaffolds
The benzo[b]azepinone core, a seven-membered nitrogen-containing heterocycle fused to a benzene ring, represents a quintessential "privileged scaffold" in medicinal chemistry. Its inherent three-dimensional architecture and versatile substitution points have made it a cornerstone in the development of a wide array of pharmacologically active agents. These compounds have demonstrated significant potential as anticancer, anti-inflammatory, neuroprotective, and antimicrobial agents.[1] The introduction of carbonyl functionalities into the benzo[b]azepine scaffold, in particular, has been shown to have a notable effect on the pharmacological profiles of these molecules.[2]
This guide moves beyond a simple recitation of synthetic procedures. As a senior application scientist, my objective is to provide a narrative that elucidates the causality behind experimental design, exploring the strategic evolution of synthetic methodologies aimed at accessing novel chemical space. We will delve into the transition from classical approaches to modern catalytic systems that offer enhanced efficiency, regioselectivity, and stereocontrol, which are critical parameters in modern drug discovery. The protocols and strategies discussed herein are designed to be self-validating, providing a robust framework for researchers entering or expanding their work in this exciting field.
Part 1: Strategic Approaches to Scaffold Synthesis
The construction of the seven-membered azepine ring has historically been a synthetic challenge. However, recent years have seen a surge in innovative methods that have made the benzo[b]azepinone scaffold more accessible.
The Advent of Modern Catalytic Cyclizations
While classical methods like Friedel-Crafts cyclizations and Schmidt reactions have been employed, modern drug discovery demands greater efficiency and functional group tolerance.[3] Transition-metal catalysis has emerged as a powerful tool to meet these demands, enabling the construction of the benzo[b]azepinone core under milder conditions and with greater control.
Several key strategies have been developed:
-
Silver-Catalyzed 7-endo-dig Cyclization: A highly efficient method for the regioselective synthesis of dibenzo[b,f]azepin-1-ones involves the silver-catalyzed intramolecular cyclization of alkynyl-containing enaminones.[2][3] This approach is notable for its use of unreactive internal alkynes, 100% atom efficiency, and the use of air as a green terminal oxidant.[2][3]
-
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for constructing benzazepine rings through reactions like intramolecular Heck coupling and C-H activation/annulation.[3][4] These methods are valued for their reliability and broad substrate scope.
-
Copper-Catalyzed Asymmetric Cyclization: For the synthesis of chiral dibenzo[b,d]azepines, copper-catalyzed asymmetric intramolecular reductive cyclization of vinyl-biaryl-imines has proven highly effective.[4] This method allows for the creation of scaffolds with both central and axial stereogenic elements in high yields and with excellent diastereo- and enantioselectivities.[4]
-
Nickel-Catalyzed Fluoroalkylative Cyclization: Given the importance of fluorine in medicinal chemistry, a nickel(II) chloride and tetrahydroxydiboron co-catalyzed cascade reaction has been developed.[5] This strategy enables the rapid synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepine analogues with an appended fluorinated side chain under simple and mild conditions.[5]
-
Metal-Free Annulation: To avoid potential metal contamination in final compounds, metal-free approaches have gained traction. These include iodine-promoted intramolecular cross-coupling of butenyl anilines and Brønsted acid-catalyzed cyclization of in-situ generated intermediates.[6][7]
The choice of catalyst is paramount and is dictated by the desired bond formation and the nature of the starting materials. Silver catalysts, for example, are particularly effective at activating alkynes for nucleophilic attack, while palladium excels at C-C and C-N cross-coupling reactions.
Table 1: Comparison of Modern Catalytic Methods for Benzo[b]azepinone Synthesis
| Catalytic System | Key Transformation | Advantages | Representative Yields |
| CF₃CO₂Ag / O₂ | 7-endo-dig Cyclization | Excellent regioselectivity, uses air as oxidant, 100% atom efficiency.[2][3] | 52-89%[2] |
| Pd(OAc)₂ / Ligand | Intramolecular C-H Arylation | High functional group tolerance, established reliability.[4] | Varies widely |
| CuI / Chiral Ligand | Asymmetric Reductive Cyclization | Excellent enantioselectivity (>99% ee), creates axial chirality.[4] | Up to 98%[4] |
| NiCl₂ / B₂(OH)₄ | Fluoroalkylative Cyclization | Introduces valuable fluorinated motifs, mild conditions.[5] | Good to excellent |
| Brønsted Acid (e.g., TFA) | Intramolecular Cyclization | Metal-free, operationally simple, mild conditions.[7] | Good to excellent |
General Synthetic Workflow
The discovery process for novel scaffolds follows a logical, iterative pathway. The initial design of starting materials is critical, as it dictates the potential cyclization strategies and the diversity of the resulting library.
Caption: General workflow for the discovery of novel benzo[b]azepinone scaffolds.
Part 2: A Validated Experimental Protocol
To provide a tangible and reproducible example, this section details the synthesis of a dibenzo[b,f]azepin-1-one derivative via the silver-catalyzed 7-endo-dig cyclization, a method noted for its efficiency and green credentials.[2][3]
Protocol: Synthesis of 2,3,4,5-tetrahydro-1H-dibenzo[b,f]azepin-1-one
Objective: To construct the dibenzo[b,f]azepin-1-one scaffold from an alkynyl-containing enaminone precursor using a silver-catalyzed intramolecular cyclization.
Materials and Reagents:
-
Starting enaminone (synthesized from 2-(phenylethynyl)aniline and a suitable cyclic β-keto ester)
-
Silver trifluoroacetate (CF₃CO₂Ag)
-
Toluene (anhydrous)
-
Oxygen (O₂) or ambient air
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkynyl-containing enaminone substrate (1.0 eq).
-
Catalyst Addition: Add silver trifluoroacetate (CF₃CO₂Ag, 10 mol%).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask.
-
Atmosphere: The reaction is typically run under an oxygen atmosphere (a balloon filled with O₂ is sufficient) or open to the air, which serves as the oxidant.[2]
-
Heating and Monitoring: The reaction mixture is heated to 100 °C and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the silver catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2,3,4,5-tetrahydro-1H-dibenzo[b,f]azepin-1-one derivative.
-
Characterization: The structure and purity of the final product must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The obtained data should be compared with literature values where available.
This protocol provides a self-validating system; successful synthesis and characterization confirm the efficacy of the catalytic cyclization and the stability of the resulting scaffold.
Caption: Mechanism of Silver-Catalyzed 7-endo-dig Cyclization.
Part 3: Decoding the Structure-Activity Relationship (SAR)
The synthetic accessibility of diverse benzo[b]azepinone scaffolds allows for systematic exploration of their structure-activity relationships (SAR). Minor structural modifications can lead to dramatic changes in biological activity, underscoring the importance of precise molecular design.
A compelling example is seen in the development of benzodiazepinone derivatives as neuroprotective agents that modulate Na+/Ca2+ exchangers (NCX).[8]
-
Crucial Substituents: In the Neurounina-1 series, a nitro substituent on the benzo-fused ring was found to be critical for activity. Its replacement with a chlorine atom resulted in a complete loss of function, suggesting the nitro group's hydrogen bond accepting features are involved in key interactions with the protein binding site.[8]
-
Steric and Electronic Constraints: Replacing a pyrrolidine ring on the scaffold with a piperidine or imidazole ring also led to inactive compounds.[8] This highlights the very strict shape and electronic features required by the protein's binding cleft.[8]
-
Rigidification for Selectivity: The principle of rigidification can be a powerful tool in drug design. By converting flexible open-chain analogues into more rigid, cyclized structures (e.g., converting a carbohydrazide into an oxadiazole), one can often improve binding affinity and selectivity for the target protein.[9]
Table 2: Hypothetical SAR Data for Benzo[b]azepinone Analogues as Kinase Inhibitors
| Compound ID | R¹ Substituent (Benzene Ring) | R² Substituent (Azepinone N) | IC₅₀ (nM) | Rationale for Activity Change |
| BBA-01 | H | H | 520 | Baseline scaffold activity. |
| BBA-02 | 8-Cl | H | 150 | Electron-withdrawing group enhances binding. |
| BBA-03 | 8-OMe | H | 850 | Electron-donating group may be unfavorable. |
| BBA-04 | 8-Cl | Methyl | 95 | Small alkyl group may fit into hydrophobic pocket. |
| BBA-05 | 8-Cl | Phenyl | 30 | Aromatic ring provides additional π-stacking interactions.[1] |
| BBA-06 | 8-Cl | 3-(Piperazinyl)propyl | 15 | Basic side chain improves solubility and forms key salt bridge.[10] |
Part 4: Pharmacological Landscape and Future Horizons
The versatility of the benzo[b]azepinone scaffold is reflected in its broad range of biological activities.
-
Anticancer Agents: Novel derivatives have emerged as promising anticancer agents.[1] Some function by targeting DNA and inducing apoptosis, arresting the cell cycle, while others act as selective inhibitors of crucial proteins like Rho-associated coiled-coil containing protein kinase (ROCK).[1][10] Dibenzo[b,f]azepine derivatives have also been designed as selective topoisomerase II inhibitors and DNA intercalators.[9]
-
Neuroprotective Compounds: As mentioned, these scaffolds are being explored for their ability to modulate ion exchangers like NCX, offering potential treatments for neurodegenerative diseases.[8]
-
Antimicrobial Activity: Certain fused-azepinones have shown potent antimicrobial activity against various pathogens.[1]
Future Directions:
The future of benzo[b]azepinone discovery lies in several key areas. First, the development of novel asymmetric catalytic methods will be crucial for accessing enantiomerically pure scaffolds, which is often a requirement for clinical candidates.[4] Second, the use of these scaffolds as sp³-rich isosteres for flat aromatic rings (like quinolones) is a promising strategy to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[11][12] Finally, the continuous exploration of new, sustainable catalytic systems (e.g., earth-abundant metals or organocatalysis) will make these valuable scaffolds even more accessible for a new generation of drug discovery programs.[13]
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- New Insights into the Structure−Activity Relationship and Neuroprotective Profile of Benzodiazepinone Derivatives of Neurounina‐1 as Modulators of the Na+/Ca2+ Exchanger. ACS Publications.
- Regioselective Synthesis of Dibenzo[b,f]azepin-1-ones via Silver-Catalyzed 7-endo-dig Cyclization of Alkynyl-Containing Enaminones. ACS Publications.
- Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Royal Society of Chemistry.
- Preparation of 3,5-Methanobenzo[b]azepines: An sp3-Rich Quinolone Isostere. ACS Publications.
- Synthesis of Azepinoindoles and Oxepinoindoles through Brønsted-Acid-Catalyzed Cyclization of an In Situ Generated Dihydrospiroquinoline Intermediate. PubMed.
- Synthesis of Benzo[b]azepines with a Fluorinated Side Chain. Thieme Chemistry.
- Regioselective Synthesis of Dibenzo[b,f]azepin-1-ones via Silver-Catalyzed 7-endo-dig Cyclization of Alkynyl-Containing Enaminon. ACS Publications.
- Synthesis of Bridged Tetrahydrobenzo[b]azepines and Derivatives through an Aza‐Piancatelli Cyclization/Michael Addition Sequence. ResearchGate.
- Preparation of 3,5-methanobenzo[b]azepines: a novel sp3-rich Quin- olone Isostere. ChemRxiv.
- Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors. PubMed Central.
- Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. PubMed Central.
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An In-depth Technical Guide to the Chemical Space of Substituted Benzo[b]azepin-5-ones
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]azepin-5-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability make it an attractive starting point for the design and discovery of novel therapeutic agents. This guide provides a comprehensive exploration of the chemical space of substituted benzo[b]azepin-5-ones, delving into synthetic strategies, structure-activity relationships, and computational approaches for lead optimization.
The Benzo[b]azepin-5-one Core: A Gateway to Diverse Bioactivity
The benzo[b]azepin-5-one core consists of a benzene ring fused to a seven-membered azepine ring containing a ketone at the 5-position. This framework serves as a versatile template for the development of compounds with a wide range of biological activities. Fused-azepinones, a broader class that includes benzo[b]azepin-5-ones, are present in various natural products and synthetic derivatives, exhibiting potent kinase inhibition, anti-cancer, anti-inflammatory, anti-HIV, neuroprotective, and antimicrobial properties[1]. The ability to introduce a variety of substituents at different positions of the bicyclic system allows for the fine-tuning of physicochemical properties and biological targets, making the exploration of its chemical space a promising endeavor for drug discovery.
Navigating the Synthetic Landscape: Key Methodologies for Benzo[b]azepin-5-one Analogs
The construction of the benzo[b]azepin-5-one scaffold can be achieved through several synthetic strategies. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.
Intramolecular Friedel-Crafts Acylation: A Classic Approach to Ring Closure
A robust and widely used method for the synthesis of 1,2,3,4-tetrahydrobenzo[b]azepin-5-ones involves an intramolecular Friedel-Crafts acylation of a suitably substituted N-phenylbutyric acid derivative. This acid-catalyzed cyclization efficiently forms the seven-membered ring.
Causality Behind Experimental Choices: The use of a strong Lewis acid like aluminum chloride (AlCl₃) or a Brønsted acid like polyphosphoric acid (PPA) is crucial to activate the carboxylic acid for electrophilic aromatic substitution. The reaction is typically carried out in a non-polar solvent to prevent coordination of the solvent with the Lewis acid. The temperature is often elevated to overcome the activation energy of the cyclization.
Experimental Protocol: Synthesis of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one [2]
-
Step 1: Acylation of 4-chloroaniline. 4-chloroaniline is reacted with succinic anhydride to yield 4-(4-chloroanilino)-4-oxobutanoic acid.
-
Step 2: Intramolecular Friedel-Crafts Reaction. The resulting butanoic acid derivative is dissolved in a suitable solvent like 1,2-dichloroethane, and anhydrous aluminum chloride is added. The mixture is heated to effect cyclization to 7-chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione.
-
Step 3: Protection of the 5-keto group. The 5-keto group is selectively protected as a ketal, for instance, by reacting with ethylene glycol in the presence of an acid catalyst.
-
Step 4: Reduction and Deprotection. The remaining amide carbonyl is reduced, followed by acidic workup to remove the ketal protecting group, affording the final product, 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one.
Ring Expansion Strategies: Beckmann and Schmidt Rearrangements
Ring expansion reactions offer an alternative pathway to the benzo[b]azepin-5-one core, starting from readily available six-membered ring precursors.
-
Beckmann Rearrangement: This reaction involves the acid-catalyzed rearrangement of an oxime derived from a tetralone. The choice of acid catalyst (e.g., sulfuric acid, polyphosphoric acid) is critical for promoting the rearrangement of the oxime to the corresponding lactam (the azepinone ring)[3][4][5][6]. The regioselectivity of the rearrangement is determined by the stereochemistry of the oxime, with the group anti-periplanar to the hydroxyl group migrating.
-
Schmidt Reaction: The Schmidt reaction provides a direct conversion of a ketone to a lactam using hydrazoic acid (HN₃) in the presence of a strong acid[7][8][9]. When applied to tetralones, this reaction can yield benzo[b]azepin-5-ones. The regioselectivity of the nitrogen insertion can be influenced by the electronic nature of the substituents on the aromatic ring[10][11].
Diagram: Synthetic Routes to Benzo[b]azepin-5-ones
Caption: Key synthetic strategies for the construction of the benzo[b]azepin-5-one core.
Exploring Biological Potential: Structure-Activity Relationships
Substituted benzo[b]azepin-5-ones have shown promise in several therapeutic areas, with anticancer activity being a significant focus of research.
Anticancer Activity
Numerous studies have highlighted the potential of benzo[b]azepin-5-one derivatives as anticancer agents. The mechanism of action for some of these compounds involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and transcription[1]. By stabilizing the topoisomerase II-DNA covalent complex, these compounds lead to DNA damage and ultimately induce apoptosis in cancer cells.
Structure-Activity Relationship (SAR) Insights:
The biological activity of substituted benzo[b]azepin-5-ones is highly dependent on the nature and position of the substituents on both the aromatic and azepine rings.
| Position of Substitution | Substituent | Impact on Anticancer Activity |
| Aromatic Ring (e.g., C7) | Electron-withdrawing groups (e.g., Cl) | Often enhances activity. |
| Azepine Ring (e.g., N1) | Aryl groups | Can significantly influence potency. |
| Azepine Ring (e.g., C4) | Spirocyclic groups | May modulate activity and physicochemical properties. |
Note: This table is a generalized summary based on available literature and specific SAR can vary depending on the full molecular context.
Central Nervous System (CNS) Activity
The benzo[b]azepine scaffold is structurally related to benzodiazepines, a well-known class of drugs with significant CNS effects. While research on the CNS activity of benzo[b]azepin-5-ones is less extensive, some related benzodiazepine derivatives have been investigated for their CNS depressant, anticonvulsant, and analgesic properties[1][12][13][14][15]. The exploration of substitutions on the benzo[b]azepin-5-one core could lead to the discovery of novel CNS-active agents with improved side-effect profiles.
Antimicrobial and Antiviral Activity
The heterocyclic nature of the benzo[b]azepin-5-one scaffold makes it a candidate for investigation as an antimicrobial and antiviral agent. While specific studies on this core are emerging, related benzo-heterocyclic compounds have demonstrated promising activity against a range of pathogens[16][17][18][19][20][21][22][23][24][25]. The introduction of substituents known to confer antimicrobial or antiviral properties, such as halogen atoms or specific heterocyclic moieties, could be a fruitful avenue for future research.
Characterization and Validation: Spectroscopic and Spectrometric Techniques
The unambiguous identification and purity assessment of newly synthesized benzo[b]azepin-5-one derivatives are paramount. A combination of spectroscopic and spectrometric techniques is essential for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The chemical shifts and coupling constants of the protons on the aromatic and azepine rings provide detailed information about the substitution pattern and conformation of the molecule[26][27][28]. 2D NMR techniques such as COSY, HSQC, and HMBC are often employed for complex structures to confirm connectivity.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns[29][30][31][32][33]. This information is crucial for confirming the identity of the target molecule and for identifying any potential byproducts.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
In Silico Exploration: Computational Approaches to Guide Drug Discovery
Computational chemistry plays an increasingly important role in modern drug discovery by enabling the rational design and virtual screening of compound libraries.
Molecular Docking
Molecular docking simulations are used to predict the binding mode and affinity of a ligand (the benzo[b]azepin-5-one derivative) within the active site of a biological target (e.g., an enzyme or a receptor). This technique can help to prioritize compounds for synthesis and biological testing and to understand the molecular basis of their activity.
Diagram: Computational Drug Discovery Workflow
Caption: A typical workflow for computational drug discovery involving virtual screening and lead optimization.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity[34][35]. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of unsynthesized compounds and to guide the design of more potent analogs.
Conclusion and Future Directions
The substituted benzo[b]azepin-5-one scaffold represents a rich and underexplored area of chemical space with significant potential for the discovery of new therapeutic agents. The synthetic methodologies outlined in this guide provide a solid foundation for the generation of diverse compound libraries. The promising anticancer, and potential CNS, antimicrobial, and antiviral activities warrant further investigation. The integration of computational methods with traditional medicinal chemistry approaches will be crucial for accelerating the identification and optimization of lead compounds based on this versatile heterocyclic core. Future research should focus on expanding the diversity of substituents, exploring a wider range of biological targets, and conducting in-depth mechanistic studies to fully unlock the therapeutic potential of the benzo[b]azepin-5-one chemical space.
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Potential biological targets of dimethyl-benzo[b]azepinones
An In-Depth Technical Guide to the Potential Biological Targets of Dimethyl-benzo[b]azepinones
The benzo[b]azepinone scaffold is a privileged heterocyclic motif present in numerous biologically active compounds, exhibiting a wide array of pharmacological properties including anticancer, neuroprotective, and anti-inflammatory activities. This technical guide provides a comprehensive overview of the potential biological targets of a specific subclass, the dimethyl-benzo[b]azepinones. By synthesizing structure-activity relationship data from the broader benzodiazepine and azepinone classes, this document extrapolates potential protein and nucleic acid targets. Furthermore, it offers detailed, field-proven experimental workflows for the identification and validation of these putative molecular targets, designed for researchers and drug development professionals. This guide aims to serve as a foundational resource for initiating and advancing research programs centered on the therapeutic potential of dimethyl-benzo[b]azepinones.
Introduction to the Benzo[b]azepinone Scaffold
The benzo[b]azepinone core structure, characterized by the fusion of a benzene ring to a seven-membered azepinone ring, represents a versatile template for the design of novel therapeutic agents. The structural diversity within this class, achieved through varied substitution patterns, allows for the fine-tuning of pharmacological activity. Fused-azepinones are noted for their potent kinase inhibition, among other biological effects[1]. The addition of methyl groups to the benzo[b]azepinone backbone, creating dimethyl-benzo[b]azepinones, can significantly influence the molecule's lipophilicity, metabolic stability, and target-binding affinity. A notable example, 7,8-dimethylbenzo[b]azepine-2,5-dione, has been reported to possess antitumor activity, highlighting the therapeutic potential of this specific substitution pattern[2].
Extrapolating Potential Biological Targets from Structurally Related Compounds
Direct target identification studies for dimethyl-benzo[b]azepinones are not extensively reported in the public domain. However, by examining the established biological targets of structurally analogous compounds, we can infer a set of high-probability candidate targets.
GABA-A Receptors
The most well-established targets for the broader class of benzodiazepines are the gamma-aminobutyric acid type A (GABA-A) receptors in the central nervous system (CNS)[3][4][5]. Benzodiazepines act as positive allosteric modulators of GABA-A receptors, enhancing the effect of the inhibitory neurotransmitter GABA[4][5]. This action results in the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this drug class[5][6]. The specific substitutions on the benzodiazepine rings are critical for their pharmacological activity[7][8][9]. Given the structural similarity, it is plausible that certain dimethyl-benzo[b]azepinone isomers could interact with GABA-A receptors.
Kinases
Fused-azepinone scaffolds are present in a variety of synthetic derivatives with potent kinase inhibition activity[1]. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ATP-binding pocket of kinases is a common target for small molecule inhibitors. The planar, heterocyclic nature of the benzo[b]azepinone core makes it a suitable scaffold for designing kinase inhibitors. A recent study on a series of benzo[b][1][8]diazepines identified Cyclin-Dependent Kinase 2 (CDK-2) as a potential target for anticancer activity[10].
Topoisomerases and DNA Intercalation
Certain fused-azepinone derivatives have demonstrated the ability to interact with double-stranded DNA, likely through groove binding, which can disrupt DNA replication and lead to cell death in rapidly dividing cancer cells[1]. Some of these compounds also exhibit moderate inhibition of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription[1]. This dual mechanism of DNA binding and enzyme inhibition presents a compelling avenue for anticancer drug development.
Ion Channels
Derivatives of benzodiazepinones have been identified as modulators of the sodium-calcium exchanger (NCX), a key protein in maintaining cellular calcium homeostasis[11]. The modulation of ion channels is a common mechanism of action for a wide range of therapeutic agents. The structural features of dimethyl-benzo[b]azepinones may allow them to interact with the complex transmembrane domains of various ion channels.
A Strategic Framework for Target Identification and Validation
The following sections outline a logical and comprehensive experimental workflow for identifying and validating the biological targets of novel dimethyl-benzo[b]azepinone compounds.
Phase 1: Unbiased Target Identification
This classic and powerful technique is used to isolate binding partners of a small molecule from a complex biological sample.
Protocol:
-
Synthesis of an Affinity Probe: Synthesize a derivative of the dimethyl-benzo[b]azepinone with a linker arm terminating in a reactive group (e.g., a carboxylic acid or an amine). This linker should be attached at a position on the scaffold that is predicted not to interfere with target binding, based on preliminary structure-activity relationship data.
-
Immobilization: Covalently attach the affinity probe to a solid support, such as NHS-activated sepharose beads.
-
Lysate Preparation: Prepare a cell or tissue lysate that is expected to contain the putative target protein(s). Solubilize the proteins using a non-denaturing detergent.
-
Affinity Pull-down: Incubate the immobilized probe with the lysate to allow for the formation of ligand-protein complexes.
-
Washing: Wash the beads extensively with buffer to remove non-specific binding proteins.
-
Elution: Elute the specifically bound proteins. This can be done by competing with an excess of the free dimethyl-benzo[b]azepinone compound or by using a denaturing elution buffer.
-
Protein Identification: Identify the eluted proteins using one-dimensional gel electrophoresis followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the list of identified proteins from the experimental pull-down with a control pull-down (e.g., using beads without the immobilized ligand) to identify specific binding partners.
This approach provides a snapshot of the proteins that interact with the compound in a more native environment.
Protocol:
-
Probe Design: Synthesize a photo-affinity or clickable probe derivative of the dimethyl-benzo[b]azepinone.
-
Cellular Treatment: Treat living cells with the probe.
-
Crosslinking/Click Reaction: For photo-affinity probes, irradiate the cells with UV light to covalently crosslink the probe to its binding partners. For clickable probes, lyse the cells and perform a click reaction with a reporter tag (e.g., biotin).
-
Enrichment: Lyse the cells and enrich for the probe-labeled proteins (e.g., using streptavidin beads for biotin-tagged proteins).
-
Identification: Identify the enriched proteins by LC-MS/MS.
Phase 2: Rigorous Target Validation
The candidate proteins identified in Phase 1 must be validated to confirm that they are bona fide targets and that their modulation by the compound is responsible for the observed biological effect.
These assays confirm a direct interaction between the compound and the candidate protein.
Table 1: Biophysical and Biochemical Validation Techniques
| Assay Type | Principle | Information Gained |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Binding affinity (Kd), stoichiometry, thermodynamics. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized protein. | Binding kinetics (kon, koff), binding affinity (Kd). |
| Enzymatic Assays | Measures the effect of the compound on the catalytic activity of the target enzyme (if applicable). | IC50/EC50, mechanism of inhibition/activation. |
| Radioligand Binding Assays | Measures the displacement of a radiolabeled ligand from the target by the compound. | Binding affinity (Ki). |
Example Protocol: Kinase Inhibition Assay
-
Reagents: Recombinant kinase, substrate peptide, ATP, and the dimethyl-benzo[b]azepinone compound.
-
Reaction: Set up a reaction mixture containing the kinase, substrate, and varying concentrations of the compound in a suitable buffer.
-
Initiation: Start the reaction by adding ATP.
-
Detection: After a defined incubation period, quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP depletion.
-
Data Analysis: Plot the percentage of kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
These assays confirm that the compound interacts with its target in a cellular context.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the dimethyl-benzo[b]azepinone compound or a vehicle control.
-
Heating: Heat aliquots of the treated cells to a range of temperatures. Ligand-bound proteins are often stabilized against thermal denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.
-
Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
Conclusion
The dimethyl-benzo[b]azepinone scaffold holds significant promise for the development of novel therapeutics. Based on the known biological activities of structurally related compounds, likely targets include GABA-A receptors, protein kinases, topoisomerases, and ion channels. The systematic application of the unbiased target identification and rigorous validation workflows detailed in this guide will be crucial for elucidating the precise mechanisms of action of this compound class and for advancing the most promising candidates through the drug discovery pipeline.
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Structure activity relationship for 3,4‐dihydro‐1H‐benzo[b]azepine‐2,5‐dione derivatives. (n.d.). Wiley Online Library. Retrieved January 19, 2024, from [Link]
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New Insights into the Structure−Activity Relationship and Neuroprotective Profile of Benzodiazepinone Derivatives of Neurounina‐1 as Modulators of the Na+/Ca2+ Exchanger. (2021). ACS Publications. Retrieved January 19, 2024, from [Link]
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Structural Activity Relationships(SAR) of Benzodiazepines - Lorazepam, clonazepam. (2019). YouTube. Retrieved January 19, 2024, from [Link]
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Structure-activity relationships in thienodiazepine and benzodiazepine derivatives. (1994). PubMed. Retrieved January 19, 2024, from [Link]
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Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents. (1975). PubMed. Retrieved January 19, 2024, from [Link]
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Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (n.d.). ResearchGate. Retrieved January 19, 2024, from [Link]
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List of benzodiazepines. (n.d.). Wikipedia. Retrieved January 19, 2024, from [Link]
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Benzodiazepines. (2021). MedLink Neurology. Retrieved January 19, 2024, from [Link]
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A Comprehensive Guide to the Physicochemical Characterization of 7,9-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed framework for the comprehensive physicochemical characterization of 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, a novel benzazepine derivative with potential applications in pharmaceutical development. As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-proven insights to guide researchers in obtaining a robust and reliable profile of this compound. The narrative emphasizes the rationale behind experimental choices, ensuring that each described protocol is part of a self-validating system for generating high-quality, reproducible data. This guide is structured to be a practical resource, offering not just procedural steps but also the underlying scientific reasoning, empowering researchers to not only execute but also adapt these methodologies to their specific research contexts.
Introduction and Molecular Overview
This compound is a bicyclic lactam belonging to the benzazepine class of compounds. Molecules within this structural family are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which can include effects on the central nervous system. A thorough understanding of the physicochemical properties of this specific derivative is a critical prerequisite for its advancement in any drug discovery and development pipeline. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and stability.
The synthesis of the related compound, methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, has been achieved in a high-yielding five-step process starting from 2,4-dimethylaniline[1][2]. This synthetic route provides valuable context regarding potential starting materials and likely impurities that may be present in a sample of this compound.
Table 1: Molecular Identity of this compound and its Hydrochloride Salt
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 886367-24-4 | [3] |
| Molecular Formula | C12H15NO | [3] |
| Molecular Weight | 189.25 g/mol | Calculated |
| Hydrochloride Salt CAS | 1259393-22-0 | [4] |
| Hydrochloride Salt Formula | C12H16ClNO | [4] |
| Hydrochloride Salt MW | 225.71 g/mol | [4] |
Rationale for Physicochemical Characterization
The systematic characterization of a novel chemical entity like this compound is a foundational step in its development. The data generated from these studies are essential for:
-
Establishing Identity and Purity: Unambiguously confirming the chemical structure and quantifying the presence of any impurities.
-
Predicting In Vivo Behavior: Properties such as solubility and lipophilicity (LogP) are critical determinants of a drug's pharmacokinetic profile.
-
Guiding Formulation Development: Understanding the solid-state properties, such as crystallinity and melting point, is crucial for designing stable and effective dosage forms.
-
Ensuring Regulatory Compliance: A comprehensive physicochemical data package is a mandatory component of any regulatory submission for a new drug candidate.
The following sections detail the experimental workflows for elucidating the key physicochemical parameters of this molecule.
Experimental Protocols for Full Characterization
The following protocols are designed to provide a comprehensive physicochemical profile of this compound. The choice of these methods is informed by established practices for the analysis of benzazepine derivatives and other small molecule drug candidates.[5][6][7]
Structural Elucidation and Confirmation
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure.
NMR spectroscopy is the cornerstone of structural elucidation. Both ¹H and ¹³C NMR spectra should be acquired.
-
¹H NMR: Will provide information on the number and connectivity of protons in the molecule. The chemical shifts, splitting patterns, and integration values will be diagnostic for the aromatic and aliphatic protons.
-
¹³C NMR: Will reveal the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitively assigning proton and carbon signals and confirming the connectivity of the molecular framework.
Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra at a constant temperature (e.g., 298 K).
-
Data Processing and Analysis: Process the spectra using appropriate software. Assign all proton and carbon signals and verify that the assignments are consistent with the proposed structure.
MS provides information about the molecular weight and fragmentation pattern of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): Essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.
Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Use an ESI-TOF or Orbitrap mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Data Analysis: Compare the experimentally determined accurate mass with the calculated mass for the molecular formula C₁₂H₁₅NO. The difference should be within 5 ppm.
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrations include:
-
C=O stretch: For the ketone group in the azepine ring.
-
N-H stretch: For the secondary amine.
-
C-H stretches: For the aromatic and aliphatic C-H bonds.
-
C=C stretches: For the aromatic ring.
Protocol: Infrared Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if soluble in a volatile solvent) or as a KBr pellet. For Attenuated Total Reflectance (ATR) IR, the solid sample can be used directly.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.
Purity Determination
Chromatographic methods are the gold standard for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is the technique of choice for non-volatile compounds like benzazepine derivatives.[6][8][9]
A validated HPLC method is essential for quantifying the purity of the compound and for identifying and quantifying any impurities.
Protocol: HPLC Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV detector (a photodiode array detector is preferred for peak purity analysis) and a C18 reversed-phase column.
-
Mobile Phase: A gradient elution method is recommended for separating the main compound from potential impurities with different polarities. A typical mobile phase system would be a mixture of acetonitrile and water, both containing a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare further dilutions as needed.
-
Method Development and Validation: Develop a method that provides good resolution between the main peak and any impurity peaks. The method should be validated for linearity, accuracy, precision, and sensitivity according to ICH guidelines.
-
Purity Calculation: The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Solid-State Characterization
The solid-state properties of a compound can significantly impact its stability, dissolution rate, and bioavailability.
The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline compound. The melting points of analogous compounds, 7-bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one and 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, are reported to be 107 °C and 95-105 °C, respectively, suggesting a similar range for the target molecule.[10][11]
Protocol: Melting Point Determination
-
Instrumentation: Use a calibrated melting point apparatus.
-
Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube.
-
Measurement: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point and record the temperature range from the onset of melting to complete liquefaction.
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It can be used to determine the melting point, heat of fusion, and to detect polymorphism.
Protocol: Differential Scanning Calorimetry
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Measurement: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: The melting point is determined from the onset temperature of the melting endotherm. The presence of multiple thermal events may indicate the presence of polymorphs or impurities.
Solubility and Lipophilicity
Solubility and lipophilicity are critical parameters that influence the ADME properties of a drug candidate.
The solubility of the compound in aqueous media, particularly at physiologically relevant pH values, is a key determinant of its oral absorption.
Protocol: Equilibrium Solubility Determination
-
Method: The shake-flask method is the gold standard.
-
Procedure:
-
Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, filter or centrifuge the samples to remove the undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.
-
LogP is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in an immiscible organic solvent (typically octan-1-ol) to its concentration in an aqueous phase at equilibrium. LogD is the distribution coefficient at a specific pH and is more relevant for ionizable compounds.
Protocol: Shake-Flask Method for LogD Determination
-
System: Use n-octanol and an aqueous buffer at the desired pH (e.g., pH 7.4).
-
Procedure:
-
Prepare a stock solution of the compound in the aqueous buffer.
-
Add equal volumes of the n-octanol and the buffered solution of the compound to a vial.
-
Shake the vial vigorously to allow for partitioning between the two phases and then allow the layers to separate (centrifugation may be necessary).
-
Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculate LogD as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
Data Summary and Interpretation
All quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.
Table 2: Summary of Physicochemical Properties of this compound (Template for Data Entry)
| Property | Method | Result |
| Identity | ||
| ¹H NMR | 400 MHz, CDCl₃ | To be determined |
| ¹³C NMR | 100 MHz, CDCl₃ | To be determined |
| HRMS ([M+H]⁺) | ESI-TOF | To be determined |
| IR (ATR) | cm⁻¹ | To be determined |
| Purity | ||
| HPLC | Area % | To be determined |
| Solid-State Properties | ||
| Melting Point | Capillary Method | To be determined |
| Thermal Events (DSC) | 10 °C/min | To be determined |
| Solubility & Lipophilicity | ||
| Aqueous Solubility (pH 7.4) | Shake-Flask | To be determined |
| LogD (pH 7.4) | Shake-Flask | To be determined |
Visualization of Workflows
Diagram 1: Workflow for Structural Elucidation
Caption: Workflow for Structural Elucidation.
Diagram 2: Workflow for Physicochemical Profiling
Caption: Workflow for Physicochemical Profiling.
Conclusion
The successful physicochemical characterization of this compound is a critical milestone in its journey from a novel chemical entity to a potential therapeutic agent. The experimental protocols and rationale outlined in this guide provide a robust framework for generating the necessary data to establish its identity, purity, and key physical properties. By adhering to these principles of scientific integrity and thoroughness, researchers can build a comprehensive data package that will be invaluable for guiding future development activities, including formulation, pharmacology, and toxicology studies. This foundational knowledge is indispensable for making informed decisions and ultimately unlocking the full therapeutic potential of this promising compound.
References
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ResearchGate. (2025). Analytical methods for determination of benzodiazepines. A short review. Available at: [Link]
-
PubMed. (n.d.). [Determination of benzodiazepine derivatives mixture by high performance liquid chromatography]. Available at: [Link]
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PMC. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Available at: [Link]
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ResearchGate. (2022). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. Available at: [Link]
-
Hindawi. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Available at: [Link]
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Springer Nature Experiments. (1986). High-Performance Liquid Chromatographic Analysis of Antidepressants, Neuroleptics, and Benzodiazepines. Available at: [Link]
-
LookChem. (n.d.). 7-BROMO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE. Available at: [Link]
-
Chem 117 Reference Spectra Spring 2011. (n.d.). 1H, 13C NMR data taken from: Silverstein, Robert M.. Available at: [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. Available at: [Link]
-
PMC. (n.d.). Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors. Available at: [Link]
-
MDPI. (n.d.). 4b,5,6,9-Tetrahydro-7H-dibenzo[c,e]pyrrolo[1,2-a]azepin-7-one. Available at: [Link]
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Walsh Medical Media. (n.d.). The Assessment of Various Methods of Chromatography by Employing Pharmaceuticals. Available at: [Link]
-
Routledge. (n.d.). Chromatographic Analysis of Pharmaceuticals - 2nd Edition. Available at: [Link]
-
ResearchGate. (2014). ChemInform Abstract: Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and Its Analogues. Available at: [Link]
-
Sci-Hub. (2014). Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and Its Analogues. Available at: [Link]
-
ResearchGate. (2018). (PDF) Development of a high performance chromatographic method for therapeutic drug monitoring of carbamazepine based on an experimental design approach. Available at: [Link]
-
PubChem. (n.d.). 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. Available at: [Link]
-
ResearchGate. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Available at: [Link]
-
PubMed. (2007). Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors. Available at: [Link]
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ResearchGate. (n.d.). Expanded views of ¹H NMR spectra of compounds 7a, 7b and 9 in the methine group region. Available at: [Link]
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Asian Journal of Pharmacy and Technology. (n.d.). Physico-chemical Properties of Solid Drugs: A Review. Available at: [Link]
-
MDPI. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][5][12]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Available at: [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). 7-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Available at: [Link]
-
PharmaCompass.com. (n.d.). 7-CHLORO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE. Available at: [Link]
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PubMed. (1992). Ion-pair High-Performance Liquid Chromatographic Determination of Morphine and Pseudomorphine in Injections. Available at: [Link]
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Methodological & Application
Synthesis of 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Application Note & Protocol
Topic: A Validated Synthetic Route to 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
For: Researchers, scientists, and drug development professionals.
Introduction & Significance
The benzo[b]azepinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These seven-membered nitrogen-containing heterocycles are of significant interest due to their diverse pharmacological properties, including applications as vasopressin V2 receptor antagonists and other therapeutic agents[1]. The specific substitution pattern of this compound makes it a valuable intermediate for library synthesis and the development of novel chemical entities.
This document provides a comprehensive, step-by-step guide for the synthesis of this target molecule. The described route is based on a robust, multi-step synthesis beginning with commercially available 2,4-dimethylaniline[2]. The key transformation involves a highly efficient intramolecular Friedel-Crafts acylation to construct the seven-membered ring[2]. Each step is explained with mechanistic insights, practical considerations, and methods for validation, ensuring a reliable and reproducible protocol.
Overall Synthetic Strategy
The synthesis is designed as a five-step sequence starting from 2,4-dimethylaniline. The core logic is to first build a precursor molecule containing the aromatic ring and the aliphatic chain, and then induce cyclization to form the desired benzazepinone ring system.
The pathway involves:
-
N-Alkylation: Attaching the four-carbon side chain to the aniline nitrogen.
-
N-Protection: Introducing a methoxycarbonyl (Moc) protecting group to stabilize the nitrogen and direct the subsequent cyclization.
-
Ester Hydrolysis: Converting the terminal ethyl ester to a carboxylic acid, the necessary functional group for cyclization.
-
Intramolecular Friedel-Crafts Acylation: The key ring-forming step to create the benzazepinone core.
-
Deprotection: Removal of the Moc group to yield the final target molecule.
Below is a diagram illustrating the overall synthetic transformation.
Caption: Standard experimental workflow for each synthetic transformation.
Step 1: Synthesis of Ethyl 4-[(2,4-dimethylphenyl)amino]butanoate
-
To a solution of 2,4-dimethylaniline (1.0 eq) in acetonitrile (MeCN), add sodium carbonate (Na₂CO₃, 2.0 eq).
-
Stir the suspension vigorously at room temperature.
-
Add ethyl 4-bromobutanoate (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC until the starting aniline is consumed (typically 12-18 hours).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product as a pale yellow oil.
Step 2: Synthesis of Ethyl 4-[(2,4-dimethylphenyl)(methoxycarbonyl)amino]butanoate
-
Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM).
-
Add pyridine (1.5 eq) and cool the solution to 0°C in an ice bath.
-
Add methyl chloroformate (1.2 eq) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with 1M HCl (aq).
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure to afford the protected amine, which can often be used in the next step without further purification.
Step 3: Synthesis of 4-[(2,4-dimethylphenyl)(methoxycarbonyl)amino]butanoic acid
-
Dissolve the ester from Step 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 8-12 hours.
-
Monitor the hydrolysis by TLC or LC-MS.
-
Once complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid as a solid.
Step 4: Synthesis of Methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate
-
Activation:
-
Dissolve the carboxylic acid from Step 3 (1.0 eq) in DCM.
-
Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at 0°C.
-
Stir at room temperature for 2 hours.
-
Remove the solvent and excess SOCl₂ under reduced pressure to obtain the crude acyl chloride.
-
-
Cyclization:
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C.
-
Add aluminum chloride (AlCl₃, 1.5 eq) portion-wise, ensuring the temperature does not exceed 5°C.
-
Stir the reaction at 0°C for 1 hour, then at room temperature for 3 hours.
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Extract the mixture with DCM, wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate and purify by column chromatography to yield the protected benzazepinone.[2]
-
Step 5: (Deprotection)
-
Dissolve the protected benzazepinone from Step 4 (1.0 eq) in a suitable solvent such as a mixture of acetic acid and 48% hydrobromic acid.
-
Heat the mixture to reflux (approx. 100-110°C) for 4-8 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate or DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the final target compound.
Data & Characterization
Expected analytical data for the final product, This compound :
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃) | δ ~7.0-7.2 (m, 2H, Ar-H), 6.5-6.7 (br s, 1H, NH), 3.0-3.2 (t, 2H, CH₂), 2.7-2.9 (t, 2H, CH₂), 2.3-2.5 (s, 3H, Ar-CH₃), 2.1-2.3 (s, 3H, Ar-CH₃), 1.9-2.1 (m, 2H, CH₂) |
| ¹³C NMR (CDCl₃) | δ ~200 (C=O), 140-145 (Ar-C), 125-135 (Ar-C), 45-50 (CH₂), 35-40 (CH₂), 20-25 (CH₂), 18-22 (CH₃) |
| Mass Spec (ESI+) | m/z [M+H]⁺ calculated for C₁₂H₁₅NO: 202.12; found: 202.1 |
| Yield (Overall) | 30-40% over 5 steps |
Troubleshooting & Safety
-
Low Yield in Cyclization (Step 4): Ensure all reagents and solvents are strictly anhydrous. AlCl₃ is highly moisture-sensitive. Incomplete conversion of the carboxylic acid to the acyl chloride can also lower the yield.
-
Incomplete Deprotection (Step 5): The carbamate can be stubborn. If the reaction stalls, extend the reflux time or consider alternative deprotection conditions (e.g., TMSI).
-
Safety: Handle thionyl chloride and aluminum chloride in a well-ventilated fume hood. These reagents are corrosive and react violently with water. The quenching of the Friedel-Crafts reaction is highly exothermic and must be done slowly and with caution. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
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Khalaf, A. A., et al. (2013). Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b]b[3]enzazepines via Intramolecular Friedel–Crafts Cyclialkylations. Australian Journal of Chemistry, 66(7), 817-824. [Link] [3]2. Khalaf, A. A., et al. (2013). Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b]b[3]enzazepines via Intramolecular Friedel–Crafts Cyclialkylations. Semantic Scholar. [Link] [4]3. Khalaf, A. A., et al. (2013). Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b]b[3]enzazepines via Intramolecular Friedel–Crafts Cyclialkylations. ResearchGate. [Link] [5]4. El-Aal, H. A. K. A., et al. (2014). Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations. ResearchGate. [Link] [6]5. Conley, R. T., & Knopka, W. N. (1963). The Cyclization of N-Phenylcinnamamides to 3,4-Dihydro-4-phenylcarbostyrils with Polyphosphoric Acid. The Journal of Organic Chemistry, 28(1), 210-213. [Link] [7]6. Wang, Q., et al. (2020). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science, 11(23), 5965-5970. [Link] [8]7. Li, Y., et al. (2021). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications, 57(80), 10397-10400. [Link] [9]8. Majumdar, K. C. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. [Link] [10]9. Majumdar, K. C. (2023). Polyphosphoric Acid in Organic Synthesis. ResearchGate. [Link] [11]10. Zhu, Y.-F., et al. (2017). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Synlett, 28(12), 1657-1659. [Link] [12]11. Vaid, R. K., et al. (2014). Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and Its Analogues. Synthesis, 46(18), 2463-2470. [Link] [2]12. Vaid, R. K., et al. (2014). Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and Its Analogues. Sci-Hub. [Link] 16. PubChem. (n.d.). 7-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one. PubChem. [Link]
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Application Notes and Protocols for the Synthesis of Benzo[b]azepinones via N-alkylation of 2,4-Dimethylaniline
Introduction: The Significance of Benzo[b]azepinones in Modern Drug Discovery
The benzo[b]azepine scaffold is a privileged heterocyclic motif that forms the core structure of numerous pharmacologically important compounds.[1] These seven-membered nitrogen-containing rings are integral to the design of a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities. Their structural complexity and synthetic versatility have made them a focal point for researchers in medicinal chemistry and drug development. The introduction of a carbonyl functionality into the benzo[b]azepine scaffold, creating a benzo[b]azepinone, has been shown to significantly influence the pharmacological profile of these molecules.[2] Consequently, the development of robust and efficient synthetic routes to access diverse benzo[b]azepinone derivatives is of paramount importance for the exploration of new chemical space and the discovery of novel therapeutics.[2][3]
This application note provides a detailed guide for the synthesis of a key benzo[b]azepinone intermediate, starting from 2,4-dimethylaniline. The described synthetic strategy involves a crucial N-alkylation step followed by an intramolecular Friedel-Crafts cyclization. We will delve into the mechanistic underpinnings of these reactions, provide detailed, step-by-step protocols, and offer insights into the experimental choices to ensure reproducibility and high yields.
Part 1: N-Alkylation of 2,4-Dimethylaniline - A Gateway to Functionalized Intermediates
The initial and critical step in this synthetic sequence is the N-alkylation of 2,4-dimethylaniline. This transformation introduces a side chain that will ultimately form part of the seven-membered ring of the benzo[b]azepinone. Several methodologies exist for the N-alkylation of anilines, each with its own set of advantages and mechanistic pathways.
Overview of N-Alkylation Strategies
The choice of an N-alkylation method is dictated by factors such as the nature of the alkylating agent, desired selectivity, and tolerance of other functional groups. Common strategies include:
-
Reductive Amination: This one-pot reaction involves the condensation of an amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine.[4][5][6] This method is highly efficient and avoids the use of alkyl halides.
-
Borrowing Hydrogen (Hydrogen Autotransfer): This atom-economical process utilizes alcohols as alkylating agents.[7][8][9][10][11] A catalyst, often a transition metal complex, temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination with the amine, returning the hydrogen in the process.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between amines and aryl halides or triflates.[12][13][14][15][16] This method is particularly useful for creating N-aryl bonds but can also be adapted for N-alkylation.
-
Direct Alkylation with Alkyl Halides: This classical approach involves the reaction of an amine with an alkyl halide in the presence of a base. While straightforward, it can sometimes lead to over-alkylation, producing tertiary amines and quaternary ammonium salts.[9]
For the synthesis of our target benzo[b]azepinone, a direct N-alkylation of 2,4-dimethylaniline with an ethyl 4-bromobutyrate has proven to be a high-yielding and practical approach.[1][17]
Experimental Protocol: N-Alkylation of 2,4-Dimethylaniline with Ethyl 4-Bromobutyrate
This protocol is adapted from a reported synthesis of a key precursor for a cholesteryl ester transfer protein (CETP) inhibitor.[1]
Materials:
-
2,4-Dimethylaniline
-
Ethyl 4-bromobutyrate
-
Triethylamine (Et3N)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 2,4-dimethylaniline (1.0 eq.) in toluene, add triethylamine (1.5 eq.).
-
Slowly add ethyl 4-bromobutyrate (1.1 eq.) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ethyl 4-((2,4-dimethylphenyl)amino)butanoate as a clear oil.
Causality Behind Experimental Choices:
-
Triethylamine is used as a base to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.
-
Toluene serves as a suitable high-boiling solvent for the reflux conditions required for this reaction.
-
The slow addition of the alkyl halide can help to minimize potential side reactions, such as dialkylation, although with secondary aniline formation, this is less of a concern than with primary amines.[9]
-
The aqueous workup is essential to remove the triethylammonium bromide salt and any remaining starting materials.
Part 2: Intramolecular Friedel-Crafts Cyclization - Forging the Benzo[b]azepinone Core
With the N-alkylated intermediate in hand, the next crucial step is the construction of the seven-membered benzo[b]azepinone ring. A powerful and widely used method for this transformation is the intramolecular Friedel-Crafts acylation.[1][18][19][20][21][22] This reaction involves the cyclization of a carboxylic acid or its derivative onto an aromatic ring in the presence of a Lewis acid catalyst.
Mechanism of Friedel-Crafts Acylation
The reaction proceeds through the formation of an acylium ion intermediate, which then acts as an electrophile and attacks the electron-rich aromatic ring of the N-substituted aniline derivative. Subsequent deprotonation re-aromatizes the ring and yields the cyclized product. For the synthesis of our target benzo[b]azepinone, the ester from the previous step is first hydrolyzed to the corresponding carboxylic acid, which is then activated and cyclized.
Experimental Protocol: Synthesis of 7,9-Dimethyl-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one
This protocol describes the hydrolysis of the N-alkylated ester followed by intramolecular Friedel-Crafts cyclization.[1]
Step 2a: Hydrolysis of Ethyl 4-((2,4-dimethylphenyl)amino)butanoate
Materials:
-
Ethyl 4-((2,4-dimethylphenyl)amino)butanoate (from Part 1)
-
Ethanol
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate
Procedure:
-
Dissolve the ethyl 4-((2,4-dimethylphenyl)amino)butanoate (1.0 eq.) in ethanol.
-
Add 1 M NaOH solution (2.0 eq.) and stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 3-4 with 1 M HCl solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to yield 4-((2,4-dimethylphenyl)amino)butanoic acid. This product is often used in the next step without further purification.
Step 2b: Intramolecular Friedel-Crafts Cyclization
Materials:
-
4-((2,4-dimethylphenyl)amino)butanoic acid (from Step 2a)
-
Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid)
-
Dichloromethane (DCM)
-
Ice water
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
Procedure:
-
Add the 4-((2,4-dimethylphenyl)amino)butanoic acid (1.0 eq.) to polyphosphoric acid (10-20 times the weight of the acid) at room temperature.
-
Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto ice water with stirring.
-
Neutralize the mixture by the slow addition of saturated aqueous NaHCO3 solution.
-
Extract the product with dichloromethane (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7,9-dimethyl-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one.
Causality Behind Experimental Choices:
-
Hydrolysis of the ester to the carboxylic acid is a necessary step to enable the subsequent Friedel-Crafts acylation.
-
Polyphosphoric acid (PPA) serves as both a catalyst and a solvent for the intramolecular Friedel-Crafts cyclization. It is a strong dehydrating agent and a Lewis acid, facilitating the formation of the acylium ion intermediate.
-
Pouring the reaction mixture onto ice water is a crucial step to quench the reaction and to hydrolyze the PPA, making the product extractable.
Visualization of the Synthetic Workflow
Caption: Overall synthetic workflow for the preparation of a benzo[b]azepinone.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| 1 | N-Alkylation | 2,4-Dimethylaniline, Ethyl 4-bromobutyrate, Et3N | Toluene | 110 | 12-16 | 85-95 | [1] |
| 2a | Hydrolysis | N-Alkylated Ester, NaOH | Ethanol | Room Temp. | 4-6 | >95 (crude) | [1] |
| 2b | Friedel-Crafts Cyclization | Carboxylic Acid, PPA | PPA | 80-100 | 2-4 | 70-85 | [1] |
Conclusion
The synthesis of benzo[b]azepinones is a pivotal endeavor in the field of medicinal chemistry. The two-part synthetic sequence detailed in this application note, commencing with the N-alkylation of 2,4-dimethylaniline and culminating in an intramolecular Friedel-Crafts cyclization, provides a reliable and high-yielding pathway to valuable benzo[b]azepinone intermediates. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently access these important scaffolds for further elaboration and biological evaluation in their drug discovery programs.
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Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. (n.d.). NIScPR Online Periodicals Repository. Retrieved January 20, 2026, from [Link]
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Kallmeier, F., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 13032. [Link]
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Junge, K., et al. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis, 7(11), 7936-7941. [Link]
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Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. [Link]
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El-Aal, H. A. K. A., et al. (2013). Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(10), 1387-1398. [Link]
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Kim, J., et al. (2007). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. The Journal of Organic Chemistry, 72(25), 9815-9818. [Link]
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Reddy, T. J., et al. (2011). Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and Its Analogues. Synthetic Communications, 41(14), 2114-2123. [Link]
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Various Authors. (n.d.). Approaches for the synthesis of benzo[b]azepines. ResearchGate. Retrieved January 20, 2026, from [Link]
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Reaction progress of N-alkylation of aniline. Aniline (1 mmol) react... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Buchwald–Hartwig amination. (2023, December 29). In Wikipedia. [Link]
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Wang, Y., et al. (2016). Regioselective Synthesis of Dibenzo[b,f]azepin-1-ones via Silver-Catalyzed 7-endo-dig Cyclization of Alkynyl-Containing Enaminones. The Journal of Organic Chemistry, 81(3), 1177-1187. [Link]
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N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Wang, Y., et al. (2016). Regioselective Synthesis of Dibenzo[b,f]azepin-1-ones via Silver-Catalyzed 7-endo-dig Cyclization of Alkynyl-Containing Enaminones. The Journal of Organic Chemistry, 81(3), 1177-1187. [Link]
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Buchwald–Hartwig amination. (n.d.). Grokipedia. Retrieved January 20, 2026, from [Link]
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Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. (2021). Chemical Science, 12(45), 15291-15297. [Link]
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El-Aal, H. A. K. A., et al. (2013). Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. ResearchGate. [Link]
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Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine. (n.d.). Who we serve. Retrieved January 20, 2026, from [Link]
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Synthesis of Bridged Tetrahydrobenzo[b]azepines and Derivatives through an Aza-Piancatelli Cyclization/Michael Addition Sequence. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 20, 2026, from [Link]
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Mechanism of reductive N-alkylation of aniline and nitrobenzene using terminal alcohols with Au nanoparticles loaded on TiO 2 (Stibal et al., 2013). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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El-Aal, H. A. K. A. (2015). expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations. ARKIVOC, 2015(v), 230-241. [Link]
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Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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El-Aal, H. A. K. A. (2015). Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations. ResearchGate. [Link]
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Quintero, L. M. A., et al. (2018). A concise, efficient and versatile synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines: synthesis and spectroscopic characterization, together with the molecular and supramolecular structures of three products and one intermediate. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 3), 312-320. [Link]
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The efficient and selective ortho-alkylation of N,N-dimethyl anilines via C–H addition to alkenes was achieved for the first time using a cationic half-sandwich yttrium catalyst. (2016). Nature Communications, 7, 11333. [Link]
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Kumar, A., et al. (2011). Synthesis of benzo[8][9]azepino[1,2-b]isoquinolin-9-ones from 3-arylisoquinolines via ring closing metathesis and evaluation of topoisomerase I inhibitory activity, cytotoxicity and docking study. Bioorganic & Medicinal Chemistry, 19(18), 5311-5320. [Link]
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Synthesis of substituted benzo[b][9]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. (2015). Organic & Biomolecular Chemistry, 13(36), 9474-9478. [Link]
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Synthesis of Substituted 3-Anilino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-ones and Their Evaluation as Cholecystokinin-Ligands. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Regioselective Alkylation of 1,3,4,5-tetrahydrobenzo[d]azepin-2-one and Biological Evaluation of the Resulting Alkylated Products as Potentially Selective 5-HT₂c Agonists. (2015). Molecules, 20(10), 18510-18526. [Link]
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Application Notes and Protocols: Carbamoylation of Aminobutanoate Derivatives for Drug Discovery
Introduction: The Strategic Value of Carbamoylation in Modifying Aminobutanoate Scaffolds
In the landscape of contemporary drug discovery, the strategic modification of bioactive scaffolds is paramount to optimizing pharmacological profiles. Aminobutanoate derivatives, particularly isomers of γ-aminobutyric acid (GABA), represent a class of molecules with profound significance, acting as the chief inhibitory neurotransmitter in the mammalian central nervous system.[1][2] Their derivatives are cornerstones in the treatment of epilepsy, neuropathic pain, and anxiety disorders.[3] Carbamoylation, the introduction of a carbamoyl group (-CONH₂), is a powerful, yet elegantly simple, chemical transformation that can dramatically alter a molecule's physicochemical properties. This post-translational modification, which occurs naturally, can change the structure, charge, and function of biomolecules.[4] By converting a primary or secondary amine into a urea or carbamate linkage, researchers can modulate hydrogen bonding capacity, lipophilicity, metabolic stability, and receptor interaction profiles.
This guide provides an in-depth exploration of the carbamoylation of aminobutanoate derivatives. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this transformation. We will delve into the underlying reaction mechanisms, provide detailed, field-tested protocols, and discuss the analytical techniques required to ensure reaction success and product purity. The ultimate goal is to equip scientists with the knowledge to rationally design and synthesize novel carbamoylated aminobutanoate derivatives with enhanced therapeutic potential.
Scientific Foundation: Understanding the Carbamoylation Reaction
Carbamoylation of an amine proceeds via the nucleophilic attack of the nitrogen atom on an electrophilic carbonyl carbon. The two most common classes of reagents for this transformation are isocyanates and cyanates.
Mechanism 1: Reaction with Isocyanates
Isocyanates (R-N=C=O) are highly reactive electrophiles. The carbon atom is electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms.[5] The reaction with a primary or secondary amine, such as that on an aminobutanoate derivative, is typically rapid and high-yielding, forming a stable urea linkage.[6][7]
The reaction is generally considered a stepwise process. The lone pair of the amine nitrogen attacks the electrophilic carbon of the isocyanate, forming a transient zwitterionic intermediate. This is followed by a rapid proton transfer to the nitrogen of the former isocyanate, yielding the final N,N'-disubstituted urea product.
Caption: General mechanism of amine carbamoylation using an isocyanate.
The choice of the 'R' group on the isocyanate is a critical design element, as it will be incorporated into the final molecule, influencing its overall properties. Electron-withdrawing groups on the isocyanate can increase the electrophilicity of the carbon atom, potentially accelerating the reaction.[5]
Mechanism 2: Reaction with Potassium Cyanate
An alternative and often more economical method involves the use of potassium cyanate (KOCN).[8] In an aqueous acidic medium, potassium cyanate exists in equilibrium with isocyanic acid (HN=C=O), which is the active carbamoylating species.[4] The mechanism then proceeds similarly to that of an organic isocyanate.
This method is particularly useful for generating N-unsubstituted carbamoyl groups (-CONH₂).[8] The reaction efficiency is significantly dependent on pH, with optimal conditions typically found around pH 8.5.[9]
Experimental Protocols
The following protocols are designed to be self-validating, incorporating in-process checks and clear endpoints. Safety Note: Isocyanates are reactive and can be toxic and sensitizing. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: General Procedure for Carbamoylation using an Isocyanate
This protocol describes the carbamoylation of a generic aminobutanoate ester (e.g., ethyl 4-aminobutanoate) with a commercially available isocyanate.
Materials:
-
Ethyl 4-aminobutanoate (1.0 eq)
-
Aryl or Alkyl Isocyanate (e.g., Phenyl isocyanate) (1.05 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, 1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Appropriate solvent system for TLC (e.g., 50% Ethyl Acetate in Hexanes)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aminobutanoate ester (1.0 eq). Dissolve it in a suitable volume of anhydrous solvent (e.g., DCM, approximately 0.1 M concentration).
-
Base Addition (Optional): If the aminobutanoate is provided as a hydrochloride or other salt, add a non-nucleophilic base like TEA or DIPEA (1.1 eq) to the solution and stir for 10-15 minutes at room temperature to liberate the free amine.
-
Isocyanate Addition: Slowly add the isocyanate (1.05 eq) to the stirred solution at room temperature. An ice bath can be used to control any initial exotherm.
-
Reaction Monitoring: Monitor the reaction progress by TLC. Spot the reaction mixture against the starting amine. The product should be less polar (higher Rf) than the starting amine. The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Once the reaction is complete, quench by adding a small amount of water or methanol to react with any excess isocyanate.
-
Dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. . Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure carbamoylated product.
Caption: Experimental workflow for isocyanate-based carbamoylation.
Protocol 2: Carbamoylation using Potassium Cyanate
This protocol is suitable for the synthesis of N-unsubstituted carbamoyl derivatives of aminobutanoic acids.
Materials:
-
Aminobutanoic acid (e.g., 4-aminobutanoic acid, GABA) (1.0 eq)
-
Potassium cyanate (KOCN) (1.5-2.0 eq)
-
Deionized water
-
Acetic acid or Hydrochloric acid (HCl) to adjust pH
-
pH meter or pH paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the aminobutanoic acid (1.0 eq) in water. Adjust the pH to approximately 8.0-8.5 by the careful addition of a base like NaOH if necessary.
-
Reagent Addition: In a separate flask, dissolve potassium cyanate (1.5-2.0 eq) in water. Add this solution to the stirred aminobutanoic acid solution. The reaction is often performed at a slightly elevated temperature (e.g., 40-50 °C) to increase the rate of reaction.[9]
-
Reaction Monitoring: The reaction can be monitored by HPLC or by taking aliquots, acidifying, and analyzing for the disappearance of the starting material by a suitable method (e.g., ninhydrin test for primary amines).
-
Work-up and Isolation:
-
Once the reaction is complete, cool the solution in an ice bath.
-
Carefully acidify the reaction mixture to pH ~2-3 with acetic acid or dilute HCl. This protonates the carboxylate group and often causes the product to precipitate.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of a cold non-polar solvent like diethyl ether to remove any organic impurities.
-
Dry the product under vacuum to yield the carbamoylated aminobutanoic acid.
-
Data Presentation and Characterization
Successful synthesis must be confirmed by rigorous analytical characterization. The following table summarizes expected data for a model reaction.
| Compound | Structure | Molecular Weight ( g/mol ) | ¹H NMR (δ, ppm) | MS (ESI+) m/z | Yield (%) |
| Ethyl 4-aminobutanoate | NH₂(CH₂)₃COOEt | 131.17 | ~2.7 (t, 2H, CH₂NH₂), ~1.6 (m, 2H), ~2.3 (t, 2H) | 132.1 [M+H]⁺ | - |
| Ethyl 4-(3-phenylureido)butanoate | PhNHC(O)NH(CH₂)₃COOEt | 250.29 | ~8.3 (s, 1H, Ar-NH), ~6.1 (t, 1H, Alkyl-NH), 7.0-7.4 (m, 5H), 3.2 (q, 2H) | 251.1 [M+H]⁺ | 85-95 |
Note: ¹H NMR shifts are approximate and depend on the solvent used.
Analytical Techniques for Validation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The appearance of a new amide/urea N-H proton signal (typically δ 6-9 ppm) and the characteristic urea carbonyl carbon (~155-160 ppm in ¹³C NMR) are strong indicators of successful carbamoylation.[10]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques will confirm the molecular weight of the product.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound and can also be used to monitor reaction progress. The carbamoylated product will typically have a different retention time than the starting materials.[11]
-
Infrared (IR) Spectroscopy: The formation of the urea linkage can be confirmed by the appearance of a strong C=O stretching band around 1630-1680 cm⁻¹ and N-H stretching bands around 3300-3500 cm⁻¹.
Applications in Drug Development
The carbamoylation of aminobutanoate derivatives has direct applications in medicinal chemistry. For instance, modifying the GABA scaffold can lead to novel inhibitors of enzymes like the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a target in cancer therapy.[12] The carbamoyl group can act as a hydrogen bond donor and acceptor, potentially forming key interactions within a target's active site. Furthermore, this modification can impact the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, for example, by masking a primary amine that might be a site for rapid metabolism. The carbamoylation reaction itself is a key step in the mechanism of action of certain drugs and can also be implicated in drug toxicity, making its study crucial.[13][14]
Conclusion
Carbamoylation is a robust and versatile tool for the chemical modification of aminobutanoate derivatives. The reaction is generally high-yielding, proceeds under mild conditions, and allows for the introduction of a wide array of functionalities. By understanding the underlying mechanisms and employing rigorous, self-validating protocols, researchers can confidently synthesize and characterize novel compounds. This enables the systematic exploration of structure-activity relationships, ultimately paving the way for the development of next-generation therapeutics targeting a range of diseases.
References
- Benchchem. The Emerging Role of DL-2-Aminobutanoic Acid (H-DL-Abu-OH) in Drug Discovery: A Technical.
- ResearchGate. Diagram of possible reactions of isocyanates: (a) reaction with production of the urea linkage.
- ACS Publications - American Chemical Society. How To Get Isocyanate? | ACS Omega.
- PubMed. Reactions of 4 methylphenyl isocyanate with amino acids.
- PMC - NIH. Isocyanate-based multicomponent reactions.
- PubMed. Monitoring the reaction of carbachol with acetylcholinesterase by thioflavin T fluorescence and acetylthiocholine hydrolysis.
- PMC - PubMed Central. Monitoring the reaction of carbachol with acetylcholinesterase by thioflavin T fluorescence and acetylthiocholine hydrolysis.
- poliuretanos. 1.2.1 - Isocyanate Reactions.
- Organic Chemistry Portal. Carbamate synthesis by carbamoylation.
- Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement.
- PubMed. Discovery of Novel Aminobutanoic Acid-Based ASCT2 Inhibitors for the Treatment of Non-Small-Cell Lung Cancer.
- ACS Publications. Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling | Organic Letters.
- ACS Publications - American Chemical Society. Carbamoylation of Azomethine Imines via Visible-Light Photoredox Catalysis | Organic Letters.
- ResearchGate. (PDF) Carbamoylation of primary, secondary and aromatic amines by dimethyl carbonate in a flow system over solid catalysts.
- PMC - PubMed Central. One-pot synthesis of GABA amides via the nucleophilic addition of amines to 3,3-disubstituted cyclopropenes.
- ResearchGate. Straightforward preparation of labeled potassium cyanate by ozonation and application to the synthesis of [13C] or [14C]ureidocarboxylic acids | Request PDF.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Bentham Science Publisher. Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate.
- Synthesis of Ring-Substituted N-benzyl γ-phenyl GABA Derivatives via Reductive Amination.
- Guidechem. What is the application of Potassium cyanate in the reaction with amines?.
- ResearchGate. Representative β-substituted GABA derivatives with clinical applications..
- MDPI. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors.
- Organic Chemistry Portal. Potassium Thiocyanate as Source of Cyanide for the Oxidative α-Cyanation of Tertiary Amines.
- MDPI. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives.
- PubMed - NIH. Effects of carbamoylating agents on tumor metabolism.
- YouTube. POTASSIUM CYANATE SYNTHESIS.#ncchem.
- ResearchGate. Potassium Cyanate as an Amino-dehydroxylating Agent: Synthesis of Aminooxypyrrole Mono, Dicarboxylic Acid Esters, and Carbonitrile.
- PubMed. Mechanisms and consequences of carbamoylation.
- Theoretical Studies of the Mechanism of Carbamoylation of Nucleobases by Isocyanates.
- FooDB. Showing Compound 4-aminobutanoate (FDB030489).
- PMC - NIH. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes.
- An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives.
- Deciphering the O-Carbamoylation Modification Mechanism in Venturicidin A Biosynthesis.
- Chromatographic Analysis of Insecticidal Carbamates | Jo A. Engebretso.
- PubMed. Role of the carbamoylation reaction in the biological activity of methyl nitrosourea.
- PubMed - NIH. Carbamoylation of amino acids and proteins in uremia.
- PMC - PubMed Central - NIH. Pharmacological Activities and Applications of Spicatoside A.
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- 3. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]
- 4. Carbamoylation of amino acids and proteins in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
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Spectroscopic Characterization of 7,9-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one: A Multi-technique Approach
Introduction
7,9-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a heterocyclic compound belonging to the benzazepine class of molecules. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. A thorough understanding of the molecular structure is paramount for elucidating structure-activity relationships (SAR) and for the development of novel therapeutic agents. This application note provides a detailed guide to the spectroscopic analysis of this compound, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to achieve unambiguous structural confirmation and characterization. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and provide an in-depth interpretation of the spectral data.
Structural Elucidation Workflow
The comprehensive characterization of a novel or synthesized molecule like this compound relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.
Caption: Workflow for the spectroscopic analysis of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can garner detailed information about the chemical environment and connectivity of atoms within the molecule.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation :
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[3]
-
Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.
-
Using a Pasteur pipette, transfer the solution into a clean, unscratched 5 mm NMR tube.[2]
-
The final sample height in the tube should be approximately 4-5 cm.[1]
-
Cap the NMR tube securely.
-
Data Acquisition :
-
Record ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The residual solvent signal can be used for spectral calibration.[4]
-
¹H NMR Spectroscopy: Predicted Data and Interpretation
The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through chemical shifts and coupling patterns.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 7.0 | s | 1H | Ar-H | The two aromatic protons are singlets due to the substitution pattern. |
| ~7.0 - 6.8 | s | 1H | Ar-H | The chemical shift is influenced by the electron-donating methyl groups. |
| ~4.5 - 4.0 | br s | 1H | N-H | The broad singlet is characteristic of an amine proton and its chemical shift can vary with concentration and solvent. |
| ~3.0 - 2.8 | t | 2H | -CH₂- | Aliphatic protons adjacent to the aromatic ring. |
| ~2.6 - 2.4 | t | 2H | -CH₂- | Aliphatic protons adjacent to the carbonyl group. |
| ~2.3 | s | 3H | Ar-CH₃ | Aromatic methyl group. |
| ~2.2 | s | 3H | Ar-CH₃ | Aromatic methyl group. |
| ~2.1 - 1.9 | m | 2H | -CH₂- | Central aliphatic protons, likely showing complex multiplicity. |
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~198 | C=O | Carbonyl carbon chemical shift. |
| ~145 - 120 | Ar-C | Aromatic carbons, with quaternary carbons appearing at lower field. |
| ~45 - 30 | Aliphatic -CH₂- | Methylene carbons of the seven-membered ring. |
| ~21 | Ar-CH₃ | Aromatic methyl carbons. |
2D NMR Spectroscopy (COSY, HSQC, HMBC) will be instrumental in confirming the assignments made from 1D spectra by establishing proton-proton and proton-carbon correlations.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Background Collection :
-
Sample Analysis :
-
Place a small amount of the solid this compound onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.[5]
-
Collect the sample spectrum.
-
Clean the crystal thoroughly after analysis.
-
Predicted IR Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3350 | Medium, Sharp | N-H Stretch | Secondary Amine |
| ~3050 | Medium | C-H Stretch | Aromatic C-H |
| ~2950 | Medium-Strong | C-H Stretch | Aliphatic C-H |
| ~1680 | Strong | C=O Stretch | Aryl Ketone |
| ~1600, ~1480 | Medium | C=C Stretch | Aromatic Ring |
The presence of a strong absorption around 1680 cm⁻¹ is indicative of the conjugated ketone carbonyl group.[7][8] The N-H stretch of the secondary amine is expected around 3350 cm⁻¹.
III. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.
Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction :
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization and Analysis :
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[9][10] This causes the molecule to ionize and fragment.
-
The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer.
-
A detector records the abundance of each ion.
-
Predicted Mass Spectrum and Fragmentation
The molecular formula of this compound is C₁₂H₁₅NO, with a molecular weight of 189.25 g/mol .
-
Molecular Ion (M⁺˙) : A peak at m/z = 189 is expected, corresponding to the intact molecule with one electron removed. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with our compound.[11]
-
Key Fragmentation Pathways :
-
α-Cleavage : A common fragmentation pathway for amines and ketones.[11][12] Cleavage of the bonds adjacent to the nitrogen atom and the carbonyl group is expected.
-
Loss of CO : A characteristic fragmentation of ketones, leading to a fragment at m/z = 161 (189 - 28).
-
Loss of methyl radical : Loss of one of the methyl groups from the aromatic ring, resulting in a fragment at m/z = 174 (189 - 15).
-
Sources
- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 4. scribd.com [scribd.com]
- 5. cbic.yale.edu [cbic.yale.edu]
- 6. profandrewmills.com [profandrewmills.com]
- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 11. Video: Mass Spectrometry of Amines [jove.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
Application Notes and Protocols for In Vitro Assay Development for Novel Benzo[b]azepinone Compounds
Introduction
The benzo[b]azepinone core structure is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Novel analogues of this class of compounds are of significant interest for their potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of robust in vitro assays to characterize the pharmacological profile of novel benzo[b]azepinone compounds. As a Senior Application Scientist, the following protocols and insights are based on established principles of assay development and validation, emphasizing scientific integrity and a logical, data-driven approach to understanding compound activity.[4][5]
The development of effective in vitro assays is a critical first step in the drug discovery pipeline, enabling the identification of promising lead compounds, elucidation of their mechanism of action (MoA), and assessment of their potency and selectivity.[5][6] This guide will detail the necessary steps to establish a suite of assays, from initial target engagement to functional cellular responses, providing the foundational data required for progression to more complex biological systems.
I. Understanding the Target Landscape for Benzo[b]azepinones
Many benzo[b]azepinone-containing compounds exhibit activity as modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the CNS.[7][8][9] These compounds often act as allosteric modulators, binding to a site on the receptor distinct from the GABA binding site to enhance the effect of GABA.[7][10] This potentiation of GABAergic neurotransmission leads to the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties associated with this class of drugs.[2][7][8] Therefore, a primary focus for in vitro assay development will be on characterizing the interaction of novel benzo[b]azepinones with the GABA-A receptor.
However, it is crucial to maintain an open perspective, as novel analogues may exhibit off-target effects or entirely new mechanisms of action. Some thienobenzodiazepines, a related class of compounds, have been shown to interact with a multitude of receptors, including dopamine, serotonin, adrenergic, and muscarinic receptors.[1] A comprehensive in vitro profiling strategy should, therefore, include assays to assess both primary target engagement and potential off-target liabilities.
Proposed Signaling Pathway for Benzo[b]azepinone Action at the GABA-A Receptor
Caption: Putative mechanism of benzo[b]azepinone action at the GABA-A receptor.
II. Foundational Assay Development: A Step-by-Step Approach
A tiered approach to in vitro assay development is recommended, starting with simple, high-throughput assays for primary screening and progressing to more complex, lower-throughput assays for detailed characterization of lead compounds.[4]
A. Step 1: Target Engagement - Radioligand Binding Assays
The initial step is to confirm that the novel benzo[b]azepinone compounds physically interact with the intended target, the GABA-A receptor. Radioligand binding assays are a sensitive and quantitative method for this purpose.[11][12][13][14]
This protocol describes a competitive binding assay to determine the affinity of novel benzo[b]azepinone compounds for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Receptor Source: Rat cortical membranes or cells stably expressing the human α1β2γ2 GABA-A receptor subtype.
-
Radioligand: [³H]-Flunitrazepam (a high-affinity benzodiazepine site ligand).
-
Non-specific Binding Control: Clonazepam or Diazepam (unlabeled).
-
Test Compounds: Novel benzo[b]azepinone compounds dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well filter plates with glass fiber filters (e.g., MultiScreen HTS plates).[15]
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the novel benzo[b]azepinone compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid interference.
-
Assay Plate Setup:
-
Total Binding: Add assay buffer, [³H]-Flunitrazepam (at a concentration near its Kd), and receptor preparation.
-
Non-specific Binding: Add assay buffer, [³H]-Flunitrazepam, an excess of unlabeled clonazepam, and receptor preparation.
-
Test Compound Wells: Add assay buffer, [³H]-Flunitrazepam, serial dilutions of the test compound, and receptor preparation.
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with cold wash buffer to separate bound from free radioligand.[14]
-
Quantification: Dry the filter plates, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound ID | IC50 (nM) | Ki (nM) |
| BBA-001 | 25.3 | 12.1 |
| BBA-002 | 150.8 | 72.5 |
| ... | ... | ... |
B. Step 2: Enzyme Inhibition Assays (for Selectivity Profiling)
While the primary target is likely a receptor, it is prudent to assess for off-target enzyme inhibition, a common liability in drug discovery. A general protocol for a spectrophotometric enzyme inhibition assay is provided below and can be adapted for various enzymes.[16][17]
Materials:
-
Enzyme: Purified enzyme of interest (e.g., a cytochrome P450 isozyme for metabolism profiling).
-
Substrate: A chromogenic or fluorogenic substrate for the chosen enzyme.
-
Test Compounds: Novel benzo[b]azepinone compounds dissolved in DMSO.
-
Assay Buffer: Optimized for the specific enzyme's activity.
-
96-well Microplate and a Microplate Reader .
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds in the appropriate buffers.
-
Assay Setup (in a 96-well plate):
-
Blank: Assay buffer and DMSO.
-
Control (100% activity): Enzyme solution and DMSO.
-
Test Wells: Enzyme solution and serial dilutions of the test compound.
-
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value.
-
Data Presentation:
| Compound ID | CYP3A4 IC50 (µM) | CYP2D6 IC50 (µM) |
| BBA-001 | > 50 | > 50 |
| BBA-002 | 12.5 | > 50 |
| ... | ... | ... |
C. Step 3: Cell-Based Functional Assays
Cell-based assays are essential for understanding how a compound's interaction with its target translates into a biological response within a cellular context.[18][19][20][21] These assays provide more physiologically relevant data than biochemical assays.[18]
This assay measures the ability of novel benzo[b]azepinone compounds to potentiate GABA-induced chloride influx, which leads to changes in membrane potential.
Materials:
-
Cell Line: A stable cell line expressing the human α1β2γ2 GABA-A receptor (e.g., HEK293 or CHO cells).
-
Fluorescent Membrane Potential Dye: (e.g., FLIPR Membrane Potential Assay Kit).
-
GABA: The natural ligand for the GABA-A receptor.
-
Test Compounds: Novel benzo[b]azepinone compounds.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Automated Liquid Handling System and a Fluorescence Plate Reader (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Remove the culture medium and add the membrane potential dye dissolved in assay buffer. Incubate as per the manufacturer's instructions.
-
Compound Addition: Add the novel benzo[b]azepinone compounds at various concentrations to the wells.
-
GABA Stimulation and Measurement: Place the plate in the fluorescence reader. Initiate the measurement of fluorescence and, after establishing a baseline, add a sub-maximal concentration of GABA (e.g., EC20) to all wells. Continue to record the fluorescence signal.
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in membrane potential.
-
Calculate the potentiation of the GABA response by the test compound.
-
Plot the percentage of potentiation against the logarithm of the test compound concentration and determine the EC50 value (the concentration of the compound that produces 50% of the maximal potentiation).
-
Data Presentation:
| Compound ID | EC50 for GABA Potentiation (nM) | Maximum Potentiation (%) |
| BBA-001 | 15.2 | 180 |
| BBA-002 | 98.6 | 150 |
| ... | ... | ... |
III. Assay Validation and Quality Control
For any in vitro assay to be reliable, it must undergo proper validation to ensure it is fit for its intended purpose.[22][23][24][25][26][27] Key validation parameters include:
-
Specificity: The ability of the assay to detect the analyte of interest without interference from other substances.[24]
-
Accuracy: The closeness of the measured value to the true value.[24]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[24]
-
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.[24]
-
Reproducibility: The precision between different laboratories.
Statistical Measures for Assay Quality:
-
Z'-factor: A statistical parameter used to quantify the suitability of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered an excellent assay.
-
Signal-to-Background Ratio (S/B): The ratio of the signal from the positive control to the signal from the negative control.
-
Coefficient of Variation (%CV): A measure of the variability of the data.
IV. Experimental Workflow and Decision Tree
The following diagram illustrates a typical workflow for the in vitro characterization of novel benzo[b]azepinone compounds.
Caption: A decision-making workflow for in vitro screening of benzo[b]azepinones.
V. Conclusion
The successful development of novel therapeutics relies on a strong foundation of in vitro pharmacology. The protocols and strategies outlined in this document provide a comprehensive framework for the initial characterization of novel benzo[b]azepinone compounds. By systematically evaluating target engagement, functional activity, and selectivity, researchers can confidently identify and advance the most promising candidates in the drug discovery process. It is imperative to adhere to rigorous assay validation standards to ensure the generation of high-quality, reproducible data that will guide future development efforts.
VI. References
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Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
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Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]
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Concept Life Sciences. (n.d.). Cell-Based Assay Development. Retrieved from [Link]
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IT Medical Team. (2024, August 29). In Vitro Assays in Pharmacology: A Comprehensive Overview. Retrieved from [Link]
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Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]
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Ma, J., et al. (2018). Quality by Design for Preclinical In Vitro Assay Development. Statistical Methods in Medical Research, 27(8), 2347-2361. Retrieved from [Link]
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ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
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Institute for In Vitro Sciences, Inc. (n.d.). Applying Good Laboratory Practices (GLPs) to In Vitro Studies. Retrieved from [Link]
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NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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U.S. Food and Drug Administration. (2023, August). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Cell Based Assays Development. Retrieved from [Link]
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Twist Bioscience. (n.d.). Functional Cell-Based Assays. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Cell-based Assays for Better Insights into Function and Mechanism of Action. Retrieved from [Link]
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Sharma, A., & Sances, S. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceuticals, 17(1), 10. Retrieved from [Link]
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ResearchGate. (2025, August 6). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]
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ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published. Retrieved from [Link]
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InfinixBio. (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development. Retrieved from [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]
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European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved from [Link]
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MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]
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Neuroscientifically Challenged. (2017, November 10). 2-Minute Neuroscience: Benzodiazepines [Video]. YouTube. Retrieved from [Link]
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Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Retrieved from [Link]
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Atlas. (n.d.). Enzyme Inhibition lab protocol 2.pdf. Retrieved from [Link]
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National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]
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da Silva, A. B. F., et al. (2015). Benzo- and Thienobenzo- Diazepines: Multi-target Drugs for CNS Disorders. Mini-Reviews in Medicinal Chemistry, 15(3), 209-220. Retrieved from [Link]
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RxList. (n.d.). Benzodiazepines: Uses, Side Effects, Types, Interactions, Addiction, Withdrawal. Retrieved from [Link]
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Addiction Resource. (2019, December 5). Benzodiazepines Mechanism Of Action: How They Work. Retrieved from [Link]
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Ashton, C. H. (2002). Benzodiazepines: How They Work and How to Withdraw. Retrieved from [Link]
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Koebel, R. F., et al. (1975). Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents. Journal of Medicinal Chemistry, 18(2), 192–194. Retrieved from [Link]
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Wikipedia. (n.d.). Benzodiazepine. Retrieved from [Link]
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Griffin, C. E., et al. (2021). Benzodiazepines: Uses, Dangers, and Clinical Considerations. Medicina, 57(11), 1230. Retrieved from [Link]
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The Benzazepine Scaffold: Application Notes for the Exploration of 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one in Drug Discovery
Introduction: The Benzazepine Core - A Privileged Scaffold in Medicinal Chemistry
The landscape of medicinal chemistry is marked by the recurring appearance of certain molecular frameworks that exhibit a remarkable ability to interact with a diverse range of biological targets. These "privileged scaffolds" serve as foundational structures for the development of potent and selective therapeutic agents. Among these, the benzazepine core, a seven-membered diazepine ring fused to a benzene ring, has garnered significant attention.[1] Its inherent three-dimensional architecture allows for the precise spatial orientation of substituents, facilitating high-affinity interactions with various enzymes and receptors.[1]
Derivatives of the broader benzodiazepine and benzazepine classes have demonstrated a wide spectrum of pharmacological activities, including anxiolytic, anticonvulsant, hypnotic, and anticancer properties.[2][3][4] This versatility underscores the immense potential of novel benzazepine analogs in drug discovery. This guide focuses on a specific, yet largely unexplored derivative: 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one . We will provide a detailed, technically-grounded exploration of its synthesis, potential therapeutic applications based on structure-activity relationships of related compounds, and robust protocols for its pharmacological evaluation.
Synthesis Protocol: A Proposed Route to this compound
Experimental Workflow: Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology
Step 1: N-Alkylation of 2,4-Dimethylaniline
-
To a solution of 2,4-dimethylaniline (1.0 eq) in dimethylformamide (DMF), add sodium carbonate (2.0 eq) and ethyl 4-bromobutyrate (1.2 eq).
-
Heat the reaction mixture to 80°C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 4-((3,5-dimethylphenyl)amino)butanoate.
Step 2: N-Carbamoylation
-
Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor by TLC until the starting material is consumed.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain ethyl 4-((tert-butoxycarbonyl)(3,5-dimethylphenyl)amino)butanoate, which can often be used in the next step without further purification.
Step 3: Hydrolysis
-
Dissolve the carbamate from Step 2 in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature for 8-12 hours.
-
Monitor the hydrolysis by TLC.
-
Acidify the reaction mixture with 1N HCl to pH ~3.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 4-((tert-butoxycarbonyl)(3,5-dimethylphenyl)amino)butanoic acid.
Step 4: Intramolecular Friedel-Crafts Acylation
-
Dissolve the carboxylic acid from Step 3 (1.0 eq) in DCM and cool to 0°C.
-
Add thionyl chloride (1.5 eq) dropwise and stir for 2 hours at room temperature to form the acid chloride.
-
In a separate flask, prepare a suspension of aluminum chloride (AlCl₃, 2.5 eq) in DCM at 0°C.
-
Add the freshly prepared acid chloride solution dropwise to the AlCl₃ suspension.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Carefully quench the reaction by pouring it onto ice-water.
-
Extract the product with DCM, wash with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain tert-butyl 7,9-dimethyl-5-oxo-2,3-dihydropyridin-1(5H)-ylcarbamate.
Step 5: N-Decarboxylation (Deprotection)
-
Dissolve the Boc-protected benzazepinone from Step 4 in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, This compound .
-
Further purification can be achieved by recrystallization or column chromatography.
Potential Drug Discovery Applications
The pharmacological profile of the title compound has not been explicitly reported. However, based on the extensive literature on related benzazepine and benzodiazepine scaffolds, we can hypothesize several promising avenues for investigation. The dimethyl substitution at positions 7 and 9 is of particular interest, as substitutions on the benzene ring are known to significantly modulate activity and selectivity.[5]
Table 1: Structure-Activity Relationship (SAR) Insights from Related Scaffolds
| Scaffold Class | Key Substitutions and Their Effects | Potential Therapeutic Areas |
| Benzazepinones | Substitution on the aromatic ring influences potency and selectivity.[5] | Cardiovascular (bradycardic agents), CNS disorders.[5] |
| Benzodiazepines | Electron-withdrawing groups at position 7 enhance anxiolytic and anticonvulsant activity.[2] | Anxiety, epilepsy, insomnia.[2] |
| Benzoxazepines | Various substitutions have led to compounds with anticancer activity, inducing apoptosis.[6] | Oncology.[6] |
| Benzazepines | Specific derivatives have shown to induce G2/M cell cycle arrest in tumor cells.[4] | Oncology.[4] |
Based on these SAR insights, This compound is a compelling candidate for screening in the following therapeutic areas:
-
Central Nervous System (CNS) Disorders: The benzazepine core is a well-established pharmacophore for CNS targets. The dimethyl substitution may confer a unique selectivity profile for subtypes of GABA-A receptors, potentially leading to novel anxiolytic or anticonvulsant agents with improved side-effect profiles.[7]
-
Oncology: The demonstrated ability of related heterocyclic systems to induce cell cycle arrest and apoptosis in cancer cells suggests that the title compound warrants investigation as a potential anticancer agent.[4][6]
Application Protocols for Pharmacological Evaluation
The following protocols provide a starting point for the in vitro and in vivo evaluation of This compound .
Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol assesses the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the title compound in culture medium.
-
Treat the cells with varying concentrations of the compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Protocol 2: In Vivo Anticonvulsant Activity Assessment
This protocol utilizes two standard rodent models to evaluate anticonvulsant effects.
2.1 Maximal Electroshock (MES) Test
-
Animal Model: Male Swiss albino mice (20-25 g)
-
Procedure:
-
Administer the test compound intraperitoneally (i.p.) at various doses.
-
After a suitable absorption period (e.g., 30 minutes), apply an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hind limb extension.
-
Calculate the ED₅₀ (effective dose in 50% of animals).
-
2.2 Pentylenetetrazol (PTZ)-Induced Seizure Test
-
Animal Model: Male Wistar rats (150-200 g)
-
Procedure:
-
Administer the test compound i.p. at various doses.
-
After the absorption period, administer a convulsant dose of PTZ (e.g., 80 mg/kg, subcutaneous).
-
Observe the animals for the onset and severity of clonic and tonic-clonic seizures for at least 30 minutes.
-
Record the latency to the first seizure and the percentage of animals protected from seizures.
-
Determine the ED₅₀.
-
Protocol 3: In Vivo Anxiolytic Activity Evaluation (Elevated Plus Maze)
The Elevated Plus Maze (EPM) is a widely used model to screen for anxiolytic drugs.[8]
-
Animal Model: Male Wistar rats (200-250 g)
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Administer the test compound i.p. at various doses.
-
After the absorption period (e.g., 30-60 minutes), place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries in the open arms compared to the vehicle control group.
-
Hypothetical Mechanism of Action: GABA-A Receptor Modulation
Given the structural similarities to benzodiazepines, a plausible mechanism of action for the potential anxiolytic and anticonvulsant effects of This compound is the positive allosteric modulation of the GABA-A receptor.[9]
Caption: Hypothetical signaling pathway for the anxiolytic/anticonvulsant action of the title compound.
Conclusion and Future Directions
This compound represents a novel and unexplored chemical entity within the pharmacologically significant benzazepine class. The proposed synthesis provides a viable route for its preparation, and the outlined protocols offer a robust framework for its initial biological characterization. Based on the rich history of related scaffolds, this compound holds promise as a starting point for the development of new therapeutics for CNS disorders and oncology. Further investigation into its specific molecular targets and mechanism of action will be crucial in realizing its full potential in drug discovery.
References
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Quiclet-Sire, B., Tran, N. D. M., & Zard, S. Z. (2012). An unusual synthesis of N-unsubstituted benzazepinones. Organic Letters, 14(21), 5514–5517. [Link]
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van der Stelt, M., van der Burg, W. J., Wessjohann, L. A., & de Vries, J. B. (1990). Specific bradycardic agents. 1. Chemistry, pharmacology, and structure-activity relationships of substituted benzazepinones, a new class of compounds exerting antiischemic properties. Journal of Medicinal Chemistry, 33(5), 1496–1504. [Link]
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Quiclet-Sire, B., & Zard, S. Z. (2012). An unusual synthesis of N-unsubstituted benzazepinones. Organic letters, 14(21), 5514-5517. [Link]
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Sieghart, W. (2022). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. Biomolecules, 12(12), 1784. [Link]
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Bonavida, B. (2000). Tumor selective G2/M cell cycle arrest and apoptosis of epithelial and hematological malignancies by BBL22, a benzazepine. Proceedings of the National Academy of Sciences, 97(13), 7494-7499. [Link]
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Kaur, R., & Bariwal, J. (2014). Recent development in[2][10]benzodiazepines as potent anticancer agents: a review. Mini reviews in medicinal chemistry, 14(3), 229–256. [Link]
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Abdel-Aziz, A. A. M., El-Azab, A. S., & ElTahir, K. E. H. (2018). Identification of some benzoxazepines as anticancer agents inducing cancer cell apoptosis. Future Medicinal Chemistry, 10(13), 1565–1581. [Link]
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DeLorenzo, R. J. (1988). Mechanisms of action of anticonvulsant drugs. Epilepsia, 29 Suppl 2, S35-41. [Link]
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Bonavida, B., & Baritaki, S. (2008). The novel benzazepine, BBL22, targets the peripheral-type benzodiazepine receptor and induces G2/M arrest and apoptosis in human tumor cells. Current molecular medicine, 8(1), 24–34. [Link]
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Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322–328. [Link]
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Application Notes and Protocols for High-Throughput Screening of Benzo[b]azepinone Libraries
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The benzo[b]azepinone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. High-throughput screening (HTS) of libraries based on this scaffold is a critical step in the identification of novel therapeutic agents. This comprehensive guide provides detailed application notes and protocols for the HTS of benzo[b]azepinone libraries against common drug target classes, including kinases, G-protein coupled receptors (GPCRs), and protein-protein interactions. Furthermore, it outlines a robust protocol for assessing the cytotoxic effects of these compounds in cell-based assays. This document is intended to equip researchers with the necessary knowledge to design, execute, and interpret HTS campaigns, thereby accelerating the discovery of new lead compounds.
Introduction: The Significance of the Benzo[b]azepinone Scaffold
The benzo[b]azepinone core is a seven-membered heterocyclic ring fused to a benzene ring, a structural motif that has garnered significant attention in drug discovery. Its conformational flexibility allows it to interact with a diverse array of biological targets. Notably, derivatives of this scaffold have been investigated for their potential as anticancer agents, kinase inhibitors, and modulators of central nervous system targets.[1][2] The systematic screening of diverse benzo[b]azepinone libraries through HTS is a powerful strategy to unlock the full therapeutic potential of this chemical class.[3]
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds against a specific biological target.[4][5] This process integrates automation, miniaturized assays, and sophisticated data analysis to efficiently identify "hits" — compounds that exhibit a desired biological activity.[6] These hits serve as the starting point for lead optimization and further drug development.[4]
This guide will provide a detailed roadmap for conducting HTS campaigns with benzo[b]azepinone libraries, from initial library preparation to hit validation.
Library Preparation and Management: The Foundation of a Successful HTS Campaign
A well-characterized and meticulously managed compound library is paramount for a successful HTS campaign. The quality and diversity of the library directly impact the probability of identifying high-quality hits.
Protocol 1: Benzo[b]azepinone Library Preparation and Quality Control
-
Synthesis and Purification: Synthesize a diverse library of benzo[b]azepinone derivatives. Various synthetic strategies can be employed to achieve structural diversity.[7][8] Following synthesis, each compound must be purified to a high degree (typically >95%) using techniques such as high-performance liquid chromatography (HPLC).
-
Structural Verification: Confirm the chemical structure of each compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
-
Solubility Assessment: Determine the solubility of each compound in dimethyl sulfoxide (DMSO), the most common solvent for compound storage in HTS.
-
Plate Preparation:
-
Prepare high-concentration stock solutions of each compound in 100% DMSO (e.g., 10 mM) in 96- or 384-well master plates.
-
Create intermediate-concentration plates by diluting the master plates with DMSO.
-
Generate assay-ready plates by dispensing a small volume of the intermediate plates into the assay plates, followed by the addition of assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to minimize solvent-induced artifacts.
-
HTS Assay Development and Protocols
The choice of assay technology is dictated by the biological target and the desired endpoint. This section provides detailed protocols for three common HTS assay formats relevant to the screening of benzo[b]azepinone libraries.
Biochemical Assays: Kinase Inhibitor Screening
Kinases are a major class of drug targets, particularly in oncology.[8] The following protocol describes a generic biochemical kinase assay to identify inhibitors from a benzo[b]azepinone library.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Assay Principle: This assay measures the phosphorylation of a substrate peptide by a kinase. A europium cryptate-labeled antibody specific for the phosphorylated substrate and a ULight™-labeled peptide substrate are used. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the donor (europium cryptate) and acceptor (ULight™) molecules into close proximity, resulting in a FRET signal. Kinase inhibitors will prevent this phosphorylation, leading to a decrease in the HTRF signal.
-
Materials:
-
Kinase of interest
-
ULight™-labeled peptide substrate
-
Europium cryptate-labeled anti-phospho-substrate antibody
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Staurosporine (positive control inhibitor)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Compound Dispensing: Dispense 50 nL of benzo[b]azepinone compounds from the assay-ready plates into the 384-well assay plates. Also, dispense positive (staurosporine) and negative (DMSO) controls.
-
Kinase Addition: Add 5 µL of the kinase solution (at 2X final concentration) to each well.
-
Initiation of Reaction: Add 5 µL of the ATP/substrate mixture (at 2X final concentration) to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the detection mixture containing the europium-labeled antibody and streptavidin-XL665.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Signal Reading: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000) and then determine the percent inhibition for each compound relative to the controls.
Cell-Based Assays: GPCR Antagonist Screening
GPCRs are another major class of drug targets.[9] This protocol outlines a cell-based assay to screen for antagonists of a specific GPCR.
Protocol 3: Calcium Flux Assay for GPCR Antagonist Screening
-
Assay Principle: Many GPCRs, upon activation by their agonist, signal through the release of intracellular calcium. This assay utilizes a calcium-sensitive fluorescent dye that exhibits increased fluorescence upon binding to calcium. Antagonists will block the agonist-induced calcium release, thus preventing the increase in fluorescence.
-
Materials:
-
CHO or HEK293 cells stably expressing the GPCR of interest
-
Calcium-sensitive dye (e.g., Fluo-8)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Known agonist for the GPCR
-
Known antagonist for the GPCR (positive control)
-
384-well black, clear-bottom cell culture plates
-
Fluorescence plate reader with an integrated liquid handling system
-
-
Procedure:
-
Cell Seeding: Seed the cells into 384-well plates and grow overnight to form a confluent monolayer.
-
Dye Loading: Remove the growth medium and add the calcium-sensitive dye solution. Incubate for 1 hour at 37°C.
-
Compound Addition: Transfer the assay plate to the fluorescence plate reader. Add the benzo[b]azepinone compounds and controls to the wells.
-
Agonist Addition: After a short incubation with the compounds, add the agonist at a predetermined concentration (e.g., EC₈₀).
-
Signal Detection: Immediately measure the fluorescence intensity over time.
-
-
Data Analysis: The antagonist activity is determined by the reduction in the agonist-induced fluorescence signal. Calculate the percent inhibition for each compound.
Protein-Protein Interaction (PPI) Inhibitor Screening
Disrupting protein-protein interactions is an emerging therapeutic strategy.[10] The AlphaScreen assay is a highly sensitive method for detecting PPIs in a high-throughput format.[11]
Protocol 4: AlphaScreen Assay for PPI Inhibitor Screening
-
Assay Principle: This bead-based assay utilizes donor and acceptor beads that are coated with molecules that bind to the two interacting proteins of interest (e.g., via affinity tags).[12] When the proteins interact, the beads are brought into close proximity. Upon excitation of the donor bead, singlet oxygen is generated, which diffuses to the acceptor bead, triggering a chemiluminescent signal. Inhibitors of the PPI will disrupt this proximity, leading to a loss of signal.[1][7]
-
Materials:
-
Purified interacting proteins (one with a biotin tag, the other with a GST tag)
-
Streptavidin-coated donor beads
-
Anti-GST antibody-coated acceptor beads
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plates
-
AlphaScreen-compatible plate reader
-
-
Procedure:
-
Compound Dispensing: Dispense 50 nL of the benzo[b]azepinone library into the assay plates.
-
Protein Addition: Add the two interacting proteins to the wells.
-
Incubation: Incubate for 30 minutes at room temperature to allow for protein interaction and compound binding.
-
Bead Addition: Add the donor and acceptor beads.
-
Final Incubation: Incubate for 1-2 hours at room temperature in the dark.
-
Signal Reading: Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the protein-protein interaction. Calculate the percent inhibition for each compound.
Cell-Based Cytotoxicity Screening
It is crucial to assess the general cytotoxicity of hit compounds to eliminate those that are non-specifically killing cells.
Protocol 5: Cell Viability Assay for Cytotoxicity Profiling
-
Assay Principle: This protocol uses a luminescent cell viability assay that measures the amount of ATP, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.[13][14]
-
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Cell culture medium and supplements
-
Luminescent cell viability reagent (e.g., CellTiter-Glo®)
-
Doxorubicin (positive control for cytotoxicity)
-
384-well white, clear-bottom cell culture plates
-
Luminometer plate reader
-
-
Procedure:
-
Cell Seeding: Seed the cells into 384-well plates at a predetermined density and incubate overnight.
-
Compound Addition: Add the benzo[b]azepinone compounds at various concentrations.
-
Incubation: Incubate the plates for 48-72 hours.[15]
-
Reagent Addition: Equilibrate the plates to room temperature and add the luminescent cell viability reagent.
-
Signal Detection: After a 10-minute incubation, measure the luminescence.
-
-
Data Analysis: A decrease in luminescence indicates cytotoxicity. Calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) for each compound.
Data Analysis and Hit Selection
HTS campaigns generate vast amounts of data that require robust statistical analysis to identify true hits and minimize false positives.[5]
Data Normalization and Quality Control
-
Normalization: Raw data from each plate should be normalized to the intra-plate controls (positive and negative) to account for plate-to-plate variability.
-
Z'-factor: The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[3] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
where σ_p and σ_n are the standard deviations of the positive and negative controls, and μ_p and μ_n are the means of the positive and negative controls.
Hit Identification and Confirmation
-
Primary Hit Selection: Hits are typically identified based on a predefined activity threshold, often set at three standard deviations from the mean of the negative controls.[16]
-
Hit Confirmation: Primary hits must be re-tested under the same assay conditions to confirm their activity.
-
Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀).
Troubleshooting Common HTS Issues
HTS campaigns can be prone to various issues that can lead to false positives or negatives.[17]
| Issue | Potential Cause | Troubleshooting Strategy |
| High Plate-to-Plate Variability | Inconsistent reagent dispensing, temperature fluctuations, edge effects. | Calibrate liquid handlers, ensure uniform incubation conditions, use a plate map that minimizes edge effects. |
| False Positives | Compound autofluorescence, light scattering, compound aggregation, non-specific enzyme inhibition. | Perform counter-screens without the target, use different assay technologies, include detergents in the assay buffer to reduce aggregation. |
| False Negatives | Low compound potency, compound instability, insufficient incubation time. | Screen at a higher concentration, check compound stability in assay buffer, optimize incubation times. |
| Low Z'-factor | High variability in controls, small signal window. | Optimize reagent concentrations, use a more robust assay technology. |
Conclusion and Future Perspectives
The high-throughput screening of benzo[b]azepinone libraries offers a powerful approach to identify novel chemical probes and potential drug candidates. By following the detailed protocols and guidelines presented in this application note, researchers can effectively navigate the complexities of HTS and increase the likelihood of a successful screening campaign. Future advancements in HTS, such as the use of high-content imaging and phenotypic screening, will further enhance our ability to explore the biological activities of the benzo[b]azepinone scaffold and accelerate the pace of drug discovery.
References
- Gro-kipedia. Hit selection. (n.d.).
- Science and Technology of Assay Development. On HTS: Hit Selection. (2024, January 4).
- BenchChem. Application Notes and Protocols for High-Throughput Screening of Tetrahydrobenzo[f]oxazepine Libraries. (n.d.).
- News-Medical.Net. Hit Selection in High-Throughput Screening. (n.d.).
- BenchChem. Application Notes and Protocols for High-Throughput Screening of Azetidin-2-one Libraries. (n.d.).
- LabKey. Hit Picking vs.
- Cambridge MedChem Consulting.
- PubMed. A Protocol for a High-Throughput Multiplex Cell Viability Assay. (n.d.).
-
PubMed. DNA-Encoded Library Screening Identifies Benzo[b][4][16]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitors. (2016, March 10).
- PubMed Central. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.).
- National Institutes of Health. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (n.d.).
- National Institutes of Health. A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (n.d.).
- ResearchGate. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Request PDF. (2025, August 6).
- High throughput screening of small molecule library: procedure, challenges and future. (2016, June 15).
- PubMed. High-throughput screening for kinase inhibitors. (2005, March).
- PubMed. Fluorescence polarization assays for high throughput screening of G protein-coupled receptors. (2000, June).
- Functional assays for screening GPCR targets. (2005, October 28).
- ResearchGate. HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS | Request PDF. (n.d.).
- CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING D
- PubMed. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (n.d.).
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.).
- Revvity. Alpha technology/protein: protein interactions. (n.d.).
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (2013, May 1).
- Technology Networks. High-Throughput Screening in Drug Discovery Explained. (2025, September 25).
- AlphaScreen as a cell-based assay for the investigation of binary protein-protein interactions. (n.d.).
- Stony Brook University. High throughput screening : methods and protocols.. (n.d.).
- National Institutes of Health. Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.).
- PubMed. Fluorescence Readouts in HTS: No Gain Without Pain?. (2003, November 15).
- National Institutes of Health. A Pharmacochaperone-Based High-Throughput Screening Assay for the Discovery of Chemical Probes of Orphan Receptors. (n.d.).
- National Institutes of Health. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (2020, April 2).
Sources
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- 3. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
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- 8. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. technologynetworks.com [technologynetworks.com]
Topic: Development and Validation of Analytical Methods for 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
An Application Note from the Senior Scientist's Desk
Abstract
This application note provides a comprehensive guide to the development and validation of robust analytical methods for the characterization and quantification of 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. The benzazepine scaffold is a privileged structure in medicinal chemistry, making rigorous analytical control essential during drug discovery and development.[1][2] This document outlines detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) for purity and assay, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, and Nuclear Magnetic Resonance (NMR) for structural elucidation. Furthermore, it presents a systematic approach to method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the reliability, accuracy, and precision of the analytical data.[3][4][5]
Introduction: The Rationale for Method Development
This compound is a heterocyclic ketone belonging to the benzazepine class of compounds. This structural motif is of significant interest to researchers in drug development due to its presence in various biologically active molecules.[1] The development of reliable analytical methods is a cornerstone of the pharmaceutical development process, ensuring the identity, purity, and quality of the active pharmaceutical ingredient (API) or its intermediates.
The objective of this guide is to provide a scientifically sound framework for establishing analytical procedures that are fit for their intended purpose, as outlined in ICH and FDA guidelines.[6][7] We will move beyond a simple recitation of steps to explain the causality behind key decisions, such as the selection of chromatographic columns, mobile phases, and validation parameters. This approach ensures that the developed methods are not only functional but also robust and transferable.
Physicochemical Profile of the Analyte
A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development. The structure of this compound is presented below, along with its key properties. The presence of a conjugated aromatic system and a carbonyl group dictates its UV-Vis absorption, while the tertiary amine provides a site for protonation, making it suitable for specific ionization techniques in mass spectrometry.
| Property | Value | Source / Method |
| Chemical Structure | ![]() | N/A |
| Molecular Formula | C₁₂H₁₅NO | Calculated |
| Molecular Weight | 189.25 g/mol | Calculated |
| Appearance | White to off-white solid | Assumed, based on similar compounds[8] |
| Solubility | Soluble in Methanol, Acetonitrile | Based on similar structures |
| UV λmax | ~254 nm | Estimated based on benzazepinone chromophore[9] |
HPLC-UV Method for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity and potency of pharmaceutical compounds.[10][11] A reversed-phase method is the logical starting point for a moderately polar compound like our analyte.
Causality Behind Experimental Choices
-
Column: A C18 (octadecylsilane) column is selected for its versatility and proven performance in separating compounds with aromatic rings through hydrophobic interactions.[9][12]
-
Mobile Phase: A gradient of acetonitrile and water is chosen. Acetonitrile is an excellent organic modifier that provides good peak shape and lower viscosity compared to methanol. A gradient elution is preferred over isocratic to ensure that any potential impurities with different polarities are effectively eluted and resolved from the main peak.
-
Detection Wavelength: The wavelength of 254 nm is selected based on the strong absorbance of the benzazepinone chromophore, providing high sensitivity.[9]
-
Flow Rate: A flow rate of 1.0 mL/min is a standard choice for a 4.6 mm internal diameter column, balancing analysis time with separation efficiency.[12][13]
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Standard Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in and dilute to 100 mL with a 50:50 (v/v) mixture of acetonitrile and water in a volumetric flask.
-
-
Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL using the same diluent as the standard.
-
Chromatographic Conditions:
Parameter Condition Column C18, 250 mm x 4.6 mm, 5 µm Mobile Phase A Water Mobile Phase B Acetonitrile Gradient 0-15 min: 40-90% B; 15-17 min: 90% B; 17.1-20 min: 40% B Flow Rate 1.0 mL/min Column Temperature 30 °C Detection Wavelength 254 nm | Injection Volume | 10 µL |
-
Analysis: Inject the blank (diluent), standard, and sample solutions.
-
Calculations: Determine purity by area percent. Calculate the assay against the reference standard.
Visualization: HPLC Analysis Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. 7-CHLORO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE CAS 160129-45-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tsijournals.com [tsijournals.com]
- 13. tsijournals.com [tsijournals.com]
Application Notes and Protocols: Investigating the CNS Potential of 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one in Central Nervous System (CNS) research. This document outlines a strategic, multi-tiered approach to characterizing the pharmacological profile of this novel benzazepinone derivative, from initial in vitro screening to preliminary in vivo assessments.
Introduction: The Benzazepine Scaffold and its CNS Potential
The benzazepine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous CNS-active agents.[1][2] Derivatives of this heterocyclic system have been shown to interact with a wide array of CNS targets, including G-protein coupled receptors and ion channels, leading to diverse pharmacological effects such as anxiolytic, anticonvulsant, and antidepressant activities.[1][3][4][5] The specific compound, this compound, is a relatively unexplored molecule. Its structural similarity to other known psychoactive compounds suggests a potential for modulating neurotransmitter systems.[6] A high-yielding, five-step synthesis for a closely related analog has been reported, indicating that the compound and its derivatives can be readily prepared for research purposes.
Given the established precedent of the benzazepine and benzodiazepine classes of compounds in CNS applications, a systematic evaluation of this novel derivative is warranted.[4][7] This guide proposes a logical workflow for elucidating its mechanism of action and therapeutic potential.
Strategic Workflow for CNS Candidate Profiling
A phased approach is recommended to efficiently assess the CNS potential of this compound. This workflow is designed to generate decision-making data at each stage, from broad initial screening to more focused mechanistic studies.
Figure 1: A phased experimental workflow for CNS drug discovery.
Phase 1: Initial In Vitro Screening
The initial phase focuses on identifying potential molecular targets and assessing the compound's ability to cross the blood-brain barrier (BBB).
Application: Receptor Binding Affinity
Many benzazepine derivatives exhibit affinity for various CNS receptors.[3][4][8] A primary screen should therefore assess the binding of this compound to a panel of receptors commonly implicated in mood and anxiety disorders.
Protocol 1: Competitive Radioligand Binding Assay for GABA-A Receptor
This protocol is adapted from standard methodologies for assessing ligand binding to benzodiazepine receptors.[9]
-
Objective: To determine the binding affinity (Ki) of the test compound for the benzodiazepine site on the GABA-A receptor.
-
Materials:
-
Rat cortical membrane preparation (source of GABA-A receptors)
-
[3H]-Flumazenil (radioligand)
-
Diazepam (positive control)
-
Test compound stock solution (in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation fluid
-
-
Procedure:
-
Prepare serial dilutions of the test compound and diazepam in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or unlabeled diazepam (for non-specific binding) or test compound dilution.
-
50 µL of [3H]-Flumazenil (final concentration ~1 nM).
-
100 µL of rat cortical membrane suspension (~100-200 µg protein).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[10]
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 5 mL of ice-cold wash buffer.[10]
-
Place the filters in scintillation vials, add scintillation fluid, and allow to sit overnight.
-
Quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Application: Enzyme Inhibition Potential
Monoamine oxidase (MAO) enzymes are critical in the metabolism of neurotransmitters and are significant targets in the treatment of depression and neurodegenerative diseases.[11]
Protocol 2: MAO-A/B Inhibition Assay
This is a generalized protocol for a fluorescence-based assay to determine the inhibitory potential of the test compound against MAO-A and MAO-B.[12]
-
Objective: To determine the IC50 values of the test compound for MAO-A and MAO-B.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., kynuramine or a commercial fluorogenic substrate).
-
Clorgyline (selective MAO-A inhibitor) and Selegiline (selective MAO-B inhibitor) as positive controls.
-
Test compound stock solution (in DMSO).
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors.
-
In a black 96-well plate, add 50 µL of the appropriate enzyme (MAO-A or MAO-B) to each well.
-
Add 2 µL of the test compound or control inhibitor dilutions.
-
Pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the MAO substrate.
-
Incubate at 37°C for 30-60 minutes.
-
Measure the fluorescence at the appropriate excitation/emission wavelengths using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
-
Application: Blood-Brain Barrier Permeability
A crucial step in early CNS drug discovery is to assess a compound's ability to cross the BBB. In vitro models provide a high-throughput method for this initial evaluation.[13][14][15]
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
Objective: To predict the passive permeability of the test compound across the BBB.
-
Materials:
-
PAMPA plate (a 96-well filter plate with a hydrophobic PVDF membrane).
-
Brain lipid extract (e.g., porcine brain lipid in dodecane).
-
Phosphate buffered saline (PBS), pH 7.4.
-
Test compound and control compounds (with known BBB permeability).
-
96-well UV-transparent acceptor plate.
-
-
Procedure:
-
Coat the filter membrane of the PAMPA plate with the brain lipid solution and allow the solvent to evaporate.
-
Add the test compound and controls to the donor wells (top plate).
-
Fill the acceptor wells (bottom plate) with PBS.
-
Assemble the PAMPA plate "sandwich" (donor plate on top of the acceptor plate).
-
Incubate at room temperature for 4-18 hours.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
-
Data Analysis:
-
Calculate the effective permeability (Pe) using an appropriate formula that accounts for the surface area of the membrane, the volume of the wells, and the incubation time.
-
Categorize the compound's permeability based on established ranges (e.g., low, medium, high) by comparing its Pe value to those of the control compounds.
-
Phase 2: Cellular Function and Safety
If the compound shows promising activity and permeability in Phase 1, the next step is to evaluate its effects in a cellular context and assess its potential for neurotoxicity.
Application: Neuronal Activity Modulation
Cell-based assays using primary neurons or iPSC-derived neurons can provide insights into how the compound affects neuronal function.[16] Multi-electrode arrays (MEAs) can measure neuronal network activity and how it is modulated by a compound.[17]
Protocol 4: Neurotoxicity Assessment using MTT Assay
This protocol provides a basic assessment of cell viability in a neuronal cell line (e.g., SH-SY5Y).[18][19]
-
Objective: To determine the concentration at which the test compound reduces cell viability by 50% (CC50).
-
Materials:
-
SH-SY5Y neuroblastoma cells.
-
Cell culture medium (e.g., DMEM/F12 with supplements).
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the CC50 value by plotting cell viability against the logarithm of the test compound concentration.
-
Phase 3: In Vivo Characterization
Compounds that are active, permeable, and non-toxic in vitro can be advanced to in vivo studies in rodent models.[20]
Application: Behavioral Screening
Initial in vivo studies often involve behavioral tests to assess general activity and screen for anxiolytic or antidepressant-like effects.[21][22][23][24]
Protocol 5: Open Field Test (OFT)
The OFT is used to assess locomotor activity and anxiety-like behavior in rodents.[3]
-
Objective: To evaluate the effect of the test compound on general activity and exploration.
-
Materials:
-
Open field arena (a square box with walls, often equipped with automated tracking software).
-
Test animals (e.g., mice or rats).
-
Test compound formulated in an appropriate vehicle.
-
-
Procedure:
-
Administer the test compound or vehicle to the animals (e.g., via intraperitoneal injection or oral gavage).
-
After a predetermined pre-treatment time, place each animal in the center of the open field arena.
-
Allow the animal to explore the arena for 5-10 minutes while recording its activity.
-
-
Data Analysis:
-
Analyze key parameters such as:
-
Total distance traveled (a measure of locomotor activity).
-
Time spent in the center of the arena (an indicator of anxiety-like behavior; less time in the center suggests higher anxiety).
-
Rearing frequency (a measure of exploratory behavior).
-
-
Compare the results between the compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Hypothetical Data Presentation
The following tables summarize hypothetical data that could be generated from the protocols described above.
Table 1: In Vitro Screening Results
| Assay | Target | Result (IC50/Ki/Pe) | Interpretation |
|---|---|---|---|
| Radioligand Binding | GABA-A (BZD site) | Ki = 75 nM | Moderate affinity |
| Enzyme Inhibition | MAO-A | IC50 > 10 µM | Inactive |
| Enzyme Inhibition | MAO-B | IC50 = 850 nM | Moderate, selective inhibition |
| PAMPA-BBB | N/A | Pe = 6.5 x 10⁻⁶ cm/s | High predicted CNS permeability |
| Neurotoxicity (MTT) | SH-SY5Y cells | CC50 = 45 µM | Low cytotoxicity |
Table 2: In Vivo Behavioral Results (Open Field Test)
| Treatment Group | Dose (mg/kg) | Total Distance (m) | Time in Center (s) |
|---|---|---|---|
| Vehicle | - | 15.2 ± 1.8 | 18.5 ± 2.3 |
| Compound X | 1 | 14.8 ± 2.1 | 25.1 ± 3.0* |
| Compound X | 5 | 15.5 ± 1.9 | 32.7 ± 3.5** |
| Compound X | 10 | 12.1 ± 1.5 | 30.9 ± 3.2** |
*p < 0.05, **p < 0.01 compared to vehicle. Data are mean ± SEM.
Mechanistic Insights and Future Directions
The hypothetical results suggest that this compound is a moderately potent ligand at the GABA-A benzodiazepine site and a selective MAO-B inhibitor. The compound is predicted to be CNS penetrant and exhibits low in vitro toxicity. The in vivo data indicate an anxiolytic-like effect (increased time in the center of the open field) without significant sedation at lower doses.
Based on these findings, a potential mechanism of action could involve a dual modulation of GABAergic and dopaminergic systems.
Figure 2: Hypothetical dual mechanism of action.
Future studies should aim to:
-
Confirm the mode of inhibition for MAO-B (e.g., reversible vs. irreversible).
-
Perform electrophysiological studies to confirm positive allosteric modulation at the GABA-A receptor.
-
Conduct further behavioral studies in models of anxiety (e.g., elevated plus maze) and Parkinson's disease (given the MAO-B inhibition).
-
Undertake full pharmacokinetic and toxicology profiling.
References
-
Editorial. (2022). In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. Frontiers in Neuroscience, 16, 1073381. [Link]
-
Grieb, P., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 809. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link]
-
Audrey, V., et al. (2024). Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments. JMIR Research Protocols, 13, e48570. [Link]
-
Helms, H. C., et al. (2016). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of Pharmaceutical Investigation, 46(4), 291-311. [Link]
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Budriesi, R., et al. (1995). Synthesis and pharmacological characterization of some benzazepinone derivatives. Arzneimittelforschung, 45(3), 234-9. [Link]
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Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(8), 947-955. [Link]
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Khan, F., et al. (2022). Enzyme assay techniques and protocols. In Enzyme Technology. [Link]
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Oddi, S., et al. (2014). Assay of CB1 Receptor Binding. In Cannabinoid Receptors. [Link]
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Shah, J. H., et al. (2015). Pharmacological and Biological Activities of Benzazepines: An Overview. Current Bioactive Compounds, 11(3), 170–188. [Link]
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Grieb, P., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. ResearchGate. [Link]
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National Research Council (US) Committee on Neurotoxicology and Models for Assessing Risk. (1992). Environmental Neurotoxicology. National Academies Press (US). [Link]
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Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(22), 5461. [Link]
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Wikipedia. (2023). Benzazepine. [Link]
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Sygnature Discovery. (n.d.). CNS Disorder Models. [Link]
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van der Meer, F., et al. (2020). Neurotoxicity screening of drugs of abuse using novel methods for analysis of microelectrode array (MEA) recordings. ResearchGate. [Link]
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Lebrun, B., et al. (2007). Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors. Journal of Medicinal Chemistry, 50(13), 3094-105. [Link]
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Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. [Link]
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Al-Ghorbani, M., et al. (2023). Electrophysiological Assessment of Newly Synthesized 2,3-Benzodiazepine Derivatives for Inhibiting the AMPA Receptor Channel. International Journal of Molecular Sciences, 24(16), 12836. [Link]
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Baron, B. M., et al. (1993). Analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione: structure-activity relationship at N-methyl-D-aspartate receptor glycine sites. Molecular Pharmacology, 43(4), 603-9. [Link]
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Grieb, P., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. PubMed. [Link]
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Fengchen Group. (n.d.). 7-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one cas 160129-45-3. [Link]
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Chen, Y., et al. (2013). Synthesis of Benzo[b]azepin-2-ones from 1,7-Dienes and TBPB-Mediated Oxidation of Alcohols. ResearchGate. [Link]
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Santos, M. B. (2022). Enzyme Inhibition Strategies in the Management of Neurodegenerative Diseases: A Biochemical Perspective. Journal of Neurochemistry and Neurology, 8(3), 1-2. [Link]
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PETA Science Consortium International. (2023). OECD Updates and the Developmental Neurotoxicity (DNT) In Vitro Test Battery. [Link]
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Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link]
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Medicilon. (n.d.). CNS Pharmacology Models. [Link]
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De Ore, V., et al. (2023). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 15(4), 1146. [Link]
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Clark, P. G., et al. (1995). Novel antagonists of platelet-activating factor. 1. Synthesis and structure-activity relationships of benzodiazepine and benzazepine derivatives of 2-methyl-1-phenylimidazo[4,5-c]pyridine. Journal of Medicinal Chemistry, 38(1), 1-11. [Link]
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He, Y., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1017-1028. [Link]
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Wikipedia. (2023). Benzodiazepine. [Link]
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iD3 Catalyst Unit. (n.d.). Development of an in vitro assay to evaluate higher brain functions for drug discovery. [Link]
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Zhu, J., et al. (2023). The China Birth Cohort-Environmental and Genetic Factors (CBC-EG) Study: Design, Aims, Protocol, Findings, and Prospects. Environment & Health, 4(1), 1-12. [Link]
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Eurofins Advinus. (n.d.). CNS Disorders Disease Models. [Link]
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Mandegary, A., & Yousefi, F. (2013). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Sciences, 9(4), 1-10. [Link]
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European Pharmaceutical Review. (2006). In vitro and in vivo techniques in CNS drug discovery. [Link]
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Crawford, T. D., et al. (2023). Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors. ACS Medicinal Chemistry Letters, 14(7), 963-969. [Link]
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LookChem. (n.d.). 7-BROMO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE. [Link]
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Shaabani, A., et al. (2018). Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. Scientific Reports, 8(1), 14382. [Link]
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PharmaCompass. (n.d.). 7-CHLORO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE. [Link]
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Pérez-Areales, F. J., et al. (2021). 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. Antioxidants, 10(7), 1085. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Friedel-Crafts Cyclization of Aminobutanoic Acid Derivatives
Welcome to the technical support center dedicated to the successful execution of Friedel-Crafts cyclization reactions for aminobutanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful ring-forming reaction. Here, you will find in-depth answers to common questions and practical troubleshooting advice to overcome experimental hurdles, ensuring you achieve optimal yields and purity in your syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the intramolecular Friedel-Crafts cyclization of an aminobutanoic acid derivative?
The intramolecular Friedel-Crafts cyclization of an aminobutanoic acid derivative is a classic electrophilic aromatic substitution reaction.[1] The core transformation involves the formation of a new ring by attaching the acyl group of the butanoic acid chain to the aromatic ring within the same molecule. This process is typically used to synthesize 5- and 6-membered cyclic ketones fused to an aromatic system.
The reaction proceeds through the following key steps:
-
Formation of the Acylium Ion: In the presence of a strong Lewis or Brønsted acid catalyst, the carboxylic acid or its derivative (like an acyl chloride) is activated to form a highly electrophilic acylium ion. This ion is resonance-stabilized, which prevents the carbocation rearrangements often seen in Friedel-Crafts alkylations.[2]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the aminobutanoic acid derivative acts as a nucleophile, attacking the acylium ion.
-
Ring Closure and Rearomatization: This attack forms a new carbon-carbon bond, leading to the cyclized intermediate. A proton is then eliminated from the aromatic ring to restore its aromaticity, yielding the final cyclic ketone product.
Q2: Why is N-protection of the amino group crucial for this reaction?
The amino group (-NH₂) and its derivatives are basic and nucleophilic. In the presence of strong Lewis acids like AlCl₃, the lone pair of electrons on the nitrogen will coordinate with the catalyst.[3] This has two detrimental effects:
-
Catalyst Deactivation: The formation of an amine-Lewis acid complex neutralizes the catalyst, rendering it inactive for the intended acylation reaction.
-
Ring Deactivation: The complexation places a positive charge on the nitrogen atom, which strongly deactivates the aromatic ring towards electrophilic attack through the inductive effect.[3]
Therefore, protecting the amino group, for instance, as an amide (e.g., using Fmoc or other suitable protecting groups), is essential to prevent these side reactions and allow the cyclization to proceed efficiently.[4]
Q3: What are the most common catalysts for this cyclization, and how do I choose the right one?
The choice of catalyst is critical for the success of the Friedel-Crafts cyclization. Both Brønsted and Lewis acids are commonly employed.
| Catalyst Type | Examples | Key Characteristics & Best Use Cases |
| Brønsted Acids | Polyphosphoric Acid (PPA) | Highly viscous, can be difficult to handle. Often requires elevated temperatures. Effective for many cyclizations.[5] |
| Methanesulfonic Acid (MSA) | A strong acid that can also serve as a solvent. | |
| Eaton's Reagent (P₂O₅ in MSA) | A powerful superacid and dehydrating agent. Often allows for milder reaction conditions and gives higher yields compared to PPA. Less viscous and easier to handle than PPA.[6][7] | |
| Triflic Acid (TfOH) | An exceptionally strong superacid, effective even with less reactive substrates. Can be used in catalytic amounts in some cases.[8][9][10] | |
| Lewis Acids | Aluminum Chloride (AlCl₃) | A very common and powerful Lewis acid. Highly sensitive to moisture, requiring strictly anhydrous conditions. Stoichiometric amounts are often necessary as it complexes with the product ketone.[1] |
| Ferric Chloride (FeCl₃) | A milder Lewis acid compared to AlCl₃, can be a good alternative for sensitive substrates. |
Selection Guidance:
-
For substrates that are sensitive to harsh conditions, Eaton's Reagent or Triflic Acid may offer a milder and more efficient alternative to PPA or AlCl₃.[9]
-
If using a Lewis acid like AlCl₃ , ensure all reagents, solvents, and glassware are rigorously dried to prevent catalyst deactivation.
-
PPA is a cost-effective and powerful option, but be prepared for its high viscosity and the need for higher reaction temperatures.
Troubleshooting Guide
Q4: My reaction yield is very low, or the reaction is not proceeding at all. What are the likely causes and how can I fix this?
Low or no yield is a common issue in Friedel-Crafts acylation and can be attributed to several factors.
-
Catalyst Inactivity: This is the most common culprit, especially when using Lewis acids like AlCl₃ which are highly sensitive to moisture.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.
-
-
Insufficient Catalyst Loading: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst, not just catalytic quantities. This is because the ketone product forms a stable complex with the catalyst, effectively sequestering it.
-
Solution: Use at least one equivalent of the Lewis acid relative to the aminobutanoic acid derivative.
-
-
Deactivated Aromatic Ring: If the aromatic ring contains strongly deactivating, electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN), the cyclization may fail.
-
Solution: This reaction is generally not suitable for strongly deactivated systems. An alternative synthetic strategy may be required.
-
-
Sub-optimal Temperature: The reaction may have a significant activation energy barrier that is not overcome at room temperature. Conversely, excessively high temperatures can lead to decomposition.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC. If decomposition is observed, reduce the temperature.
-
Q5: I am observing the formation of multiple products. What could be the cause?
While Friedel-Crafts acylation is less prone to polysubstitution than alkylation because the introduced acyl group deactivates the ring to further substitution, multiple products can still arise.
-
Isomeric Products: If the aromatic ring has multiple possible sites for cyclization, a mixture of isomers can be formed. The regioselectivity is governed by the directing effects of the substituents on the aromatic ring.
-
Solution: Analyze the electronic and steric effects of the substituents to predict the major product. Modifying the catalyst or solvent might influence the isomeric ratio in some cases.
-
-
Side Reactions: At elevated temperatures or with prolonged reaction times, side reactions such as intermolecular condensation or decomposition can occur.
-
Solution: Optimize the reaction temperature and time by monitoring the reaction closely using TLC or LC-MS.
-
Q6: The reaction mixture has turned into a thick, unmanageable slurry. What should I do?
This is often due to the precipitation of the product-catalyst complex, especially when using stoichiometric amounts of a Lewis acid like AlCl₃.
-
Solution:
-
Ensure Efficient Stirring: Use a mechanical stirrer to maintain a homogeneous suspension.
-
Solvent Choice: Using a solvent that can better solubilize the complex, such as dichloromethane or dichloroethane, can be beneficial.
-
Controlled Addition: Slow, portion-wise addition of the catalyst to the substrate solution may help manage the viscosity.
-
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Cyclization using Eaton's Reagent
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-protected aminobutanoic acid derivative (1.0 eq).
-
Addition of Eaton's Reagent: Carefully add Eaton's reagent (a 1:10 w/w mixture of P₂O₅ in methanesulfonic acid) with stirring. A typical ratio is 10 mL of Eaton's reagent per gram of substrate.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) in a preheated oil bath. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice and basify with a saturated solution of sodium bicarbonate or sodium hydroxide to neutralize the acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: General Procedure for Friedel-Crafts Cyclization using AlCl₃
Caution: This reaction must be performed under strictly anhydrous conditions under an inert atmosphere.
-
Setup: Assemble an oven-dried, three-neck round-bottom flask with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under a nitrogen or argon atmosphere.
-
Reagent Addition: Add the N-protected aminobutanoic acid derivative (1.0 eq) and an anhydrous solvent (e.g., dichloromethane or CS₂) to the flask. Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.1-1.5 eq) to the stirred solution.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature or reflux if necessary. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by slowly adding crushed ice, followed by dilute HCl.
-
Extraction and Purification: Follow the extraction and purification steps outlined in Protocol 1.
References
- BenchChem. (n.d.). Application Notes and Protocols: Eaton's Reagent in the Synthesis of Organic Electronic Materials.
- BenchChem. (n.d.). Application Notes and Protocols for Intramolecular Friedel-Crafts Acylation.
- Triflic‐Acid‐Catalyzed Friedel‐Crafts Reaction for the Synthesis of Diaryl Sulfones. (n.d.).
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
- BenchChem. (n.d.). Eaton's Reagent: A Comprehensive Technical Guide to its Synthetic Applications.
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
- PubMed. (n.d.). TFA-mediated tandem Friedel-Crafts alkylation/cyclization/hydrogen transfer process for the synthesis of flavylium compounds.
- BenchChem. (n.d.). Optimizing Friedel-Crafts reaction conditions for acyl chlorides.
- Ningbo Inno Pharmchem Co., Ltd. (2026). Mastering Friedel-Crafts Reactions with Triflic Acid: A Key to Efficient Synthesis.
- BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
- MDPI. (n.d.). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions.
- ResearchGate. (n.d.). Friedel–Craft acylation reaction using Eaton's reagent.
- University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
- ResearchGate. (n.d.). PPA and Friedel-Crafts Chemistry.
- Wikipedia. (n.d.). Eaton's reagent.
- University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- PubMed. (n.d.). Facile approach to enantiomerically pure alpha-amino ketones by Friedel-Crafts aminoacylation and their conversion into peptidyl ketones.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 4. Facile approach to enantiomerically pure alpha-amino ketones by Friedel-Crafts aminoacylation and their conversion into peptidyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification Strategies for 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Welcome to the technical support center for the purification of 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this benzazepinone derivative. As a key intermediate in various synthetic pathways, achieving high purity of this compound is critical for downstream applications. This document will provide you with field-proven insights and methodologies to overcome common purification challenges.
Understanding the Chemistry of Purification
The purification of this compound, a cyclic aromatic ketone, is dictated by its physicochemical properties and the impurities generated during its synthesis. A common synthetic route involves an intramolecular Friedel-Crafts acylation of a precursor like 4-[(2,4-dimethylphenyl)amino]butanoic acid.[1][2] This reaction, while effective, can lead to several process-related impurities that need to be addressed during purification.
Potential Impurities
Understanding the potential impurities is the first step in developing a robust purification strategy. Based on the likely synthetic pathways, the following impurities may be present in the crude product:
-
Unreacted Starting Materials: Residual 4-[(2,4-dimethylphenyl)(methoxycarbonyl)amino]butanoic acid or its activated form (e.g., acyl chloride) may persist if the cyclization is incomplete.[1][2]
-
Positional Isomers: Friedel-Crafts reactions on substituted aromatic rings can sometimes yield constitutional isomers depending on the directing effects of the substituents.
-
Polymeric Byproducts: Strong Lewis acids used in Friedel-Crafts reactions can sometimes promote polymerization, leading to high molecular weight impurities.
-
Hydrolyzed Intermediates: Premature hydrolysis of activated intermediates can lead to the formation of the corresponding carboxylic acid.
-
Residual Solvents and Reagents: Solvents from the reaction and extraction steps, as well as residual Lewis acids (e.g., aluminum trichloride), can contaminate the final product.
Purification Strategy Selection
The choice of purification strategy depends on the scale of the experiment, the nature of the impurities, and the desired final purity. Below is a decision-making workflow to guide your selection.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield after column chromatography | 1. Compound is highly polar and strongly adsorbs to silica gel. 2. Compound is unstable on silica gel. 3. Inappropriate solvent system. | 1. Add a small amount of a polar solvent like methanol or a basic modifier like triethylamine to the eluent to reduce tailing and improve recovery. 2. Consider using a less acidic stationary phase like alumina. 3. Perform a thorough TLC analysis with a range of solvent systems to find the optimal eluent. |
| Oily product after recrystallization | 1. The chosen solvent is too good a solvent, even at low temperatures. 2. The presence of impurities is depressing the melting point. 3. Cooling the solution too quickly. | 1. Use a solvent pair: dissolve the compound in a good solvent and add a poor solvent dropwise until turbidity persists, then heat to clarify and cool slowly. 2. Attempt a preliminary purification by column chromatography before recrystallization. 3. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[3] |
| Multiple spots on TLC after purification | 1. Incomplete separation during column chromatography. 2. Decomposition of the compound on the TLC plate (if silica is acidic). | 1. Use a shallower solvent gradient or isocratic elution for better resolution. 2. Use TLC plates with a different stationary phase (e.g., alumina or reversed-phase) for analysis. |
| Broad peaks in preparative HPLC | 1. Column overloading. 2. Poor solubility in the mobile phase. 3. Secondary interactions with the stationary phase. | 1. Reduce the injection volume or the concentration of the sample. 2. Dissolve the sample in a stronger solvent (e.g., DMSO) and inject a smaller volume. 3. Add a modifier to the mobile phase (e.g., trifluoroacetic acid for reversed-phase). |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for column chromatography of this compound?
A1: For aromatic ketones like this compound, a good starting point for normal-phase column chromatography on silica gel is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. A gradient elution from 5% to 30% ethyl acetate in hexanes is a reasonable starting point for method development.
Q2: Can I use recrystallization as the sole purification method?
A2: Recrystallization is an effective technique for removing small amounts of impurities, especially if the crude product is already of reasonable purity and crystalline.[4] However, if the crude material contains a significant amount of impurities with similar solubility profiles, a preliminary chromatographic step is recommended.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. You can try neutralizing the silica gel by washing it with a dilute solution of triethylamine in your non-polar solvent before packing the column. Alternatively, using a different stationary phase like neutral alumina can be a good option.
Q4: How can I remove residual high-boiling solvents like DMF or DMSO?
A4: High-boiling solvents can be challenging to remove. One effective method is to dissolve the product in a suitable organic solvent and perform multiple aqueous washes to extract the high-boiling solvent. Another approach is azeotropic distillation with a solvent like toluene under reduced pressure.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for the purification of multigram quantities of the target compound.
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial elution solvent (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Wet-pack the column with the silica gel slurry, ensuring there are no air bubbles. Allow the silica to settle, and then add a layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the elution solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the mobile phase (e.g., from 5% to 30% ethyl acetate in hexanes) to elute the compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Sources
Technical Support Center: Overcoming Low Yields in Multi-Step Benzo[b]azepinone Synthesis
Welcome to the technical support center for benzo[b]azepinone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in their multi-step synthetic routes. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of constructing this privileged heterocyclic scaffold.
The benzo[b]azepine skeleton is a core component of numerous biologically active molecules and pharmaceuticals, including antidepressants and cardiovascular agents.[1][2] However, its synthesis, particularly the formation of the seven-membered ring, can be a formidable challenge, often plagued by low yields.[1][2] This guide provides a structured approach to identifying and resolving common experimental bottlenecks.
Troubleshooting Guide: Diagnosis and Resolution of Low-Yield Reactions
This section addresses specific, common problems encountered during the synthesis of benzo[b]azepinones. Each question is designed to help you diagnose the root cause of a low-yield step and provides actionable solutions grounded in mechanistic principles.
Q1: My intramolecular Friedel-Crafts cyclization to form the azepinone ring is failing or giving very low yields. What are the likely causes and how can I fix it?
A1: Intramolecular Friedel-Crafts acylation is a common strategy for constructing the benzo[b]azepinone core, but it is highly sensitive to several factors.[1][2] Low yields typically stem from issues with substrate reactivity, catalyst deactivation, or suboptimal reaction conditions.
Common Causes and Solutions:
-
Deactivation of the Aromatic Ring: If your precursor contains electron-withdrawing groups or functionalities that can coordinate with the Lewis acid catalyst (like hydroxyl or amino groups), the aromatic ring can be deactivated towards electrophilic substitution.
-
Solution 1: Protecting Group Strategy: Temporarily protect interfering functional groups. For example, convert hydroxyl groups to silyl ethers or other stable protecting groups before the acylation step.[3] These can be removed in a subsequent step.
-
Solution 2: Fries Rearrangement: Consider an alternative synthetic route. The Fries rearrangement, which is also catalyzed by Lewis acids, is specifically designed to rearrange an acyl group from a phenolic oxygen to the aromatic ring, providing a pathway to the desired C-acylated product.
-
-
Insufficient or Inactivated Catalyst: Friedel-Crafts reactions involving phenols or anilines often require stoichiometric or even excess amounts of the Lewis acid catalyst (e.g., AlCl₃) because the catalyst complexes with both the starting material's heteroatoms and the product's carbonyl group.
-
Solution: Increase Catalyst Stoichiometry: Ensure you are using at least one equivalent of Lewis acid per functional group that can coordinate with it (hydroxyl, carbonyl, etc.). For some substrates, using up to three moles of aluminum chloride per mole of ester has been shown to improve yields.
-
Solution: Ensure Anhydrous Conditions: Water will hydrolyze and deactivate Lewis acid catalysts. Ensure all glassware is oven-dried, and all solvents and reagents are rigorously anhydrous.
-
-
Suboptimal Reaction Temperature: Temperature can significantly influence the regioselectivity and success of the reaction.
-
Solution: Temperature Optimization: For reactions like the Fries rearrangement, lower temperatures generally favor the para-acylated product, while higher temperatures favor the ortho product. Systematically screen a range of temperatures (e.g., from room temperature up to 165°C) to find the optimal balance between reaction rate and side product formation.
-
Workflow for Troubleshooting Friedel-Crafts Cyclization
Caption: Troubleshooting workflow for low-yield Friedel-Crafts reactions.
Q2: My 7-endo-dig cyclization of an alkyne-containing precursor is not working. How can I promote this entropically disfavored ring closure?
A2: The 7-endo-dig cyclization is a powerful but challenging method for forming the seven-membered azepinone ring. Success hinges on the right catalytic system and solvent environment to overcome the high activation barrier.
Key Factors and Solutions:
-
Catalyst Choice is Critical: Standard conditions may not be sufficient. Transition metal catalysts are often required to facilitate this transformation.
-
Solution: Silver Catalysis: Silver-based catalysts, such as AgNO₃ and particularly CF₃CO₂Ag, have shown notable catalytic activity for the 7-endo-dig cyclization of terminal and unactivated internal alkynes to form dibenzo[b,f]azepin-1-ones.[1][2] These reactions can proceed with excellent functional group tolerance and often use air as a "green" oxidant.[1][2]
-
Solution: Other Metal Catalysts: Palladium, rhodium, and gold catalysts are also widely used for various cyclization strategies leading to azepinones, including Heck couplings and hydroarylations.[4] If silver fails, screening other transition metal catalysts is a logical next step.
-
-
Solvent Effects: The choice of solvent can dramatically impact the reaction yield, particularly its protonation ability.
-
Solution: Solvent Screening: Protic solvents like methanol (MeOH) and ethanol (EtOH) have been shown to give poor yields in silver-catalyzed 7-endo-dig cyclizations.[1][2] Aprotic solvents such as dichloromethane (DCM), toluene, acetone, and N,N-dimethylformamide (DMF) are generally more effective.[1][2] A systematic screening of aprotic solvents is highly recommended.
-
Experimental Protocol: Screening for Optimal Silver Catalyst and Solvent
-
Setup: Prepare six parallel reaction vials, each charged with your alkynyl-containing enaminone substrate (1.0 equiv).
-
Catalyst Screening (in a reference solvent like Toluene):
-
Vial 1: Add AgNO₃ (10 mol%).
-
Vial 2: Add CF₃CO₂Ag (10 mol%).
-
Vial 3: Add Ag₂O (10 mol%).
-
-
Solvent Screening (with the best catalyst, e.g., CF₃CO₂Ag):
-
Vial 4: Add CF₃CO₂Ag (10 mol%) in DCM.
-
Vial 5: Add CF₃CO₂Ag (10 mol%) in Acetone.
-
Vial 6: Add CF₃CO₂Ag (10 mol%) in DMF.
-
-
Reaction: Stir all vials at the desired temperature (e.g., 80-100 °C) under an air atmosphere.
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).
-
Analysis: Quench the reactions, perform a standard workup, and determine the yield of the desired benzo[b]azepinone product by ¹H NMR or HPLC.
| Catalyst | Solvent | Yield (%) | Reference |
| AgNO₃ | Toluene | 75% | [1][2] |
| CF₃CO₂Ag | Toluene | 66% | [1][2] |
| Ag₂O | Toluene | 52% | [1][2] |
| CF₃CO₂Ag | MeOH | Poor | [1][2] |
| CF₃CO₂Ag | DCM | 37% | [1][2] |
Table 1: Example data from a catalyst and solvent screen for a 7-endo-dig cyclization, demonstrating the superior performance of silver catalysts in aprotic solvents.[1][2]
Frequently Asked Questions (FAQs)
Q3: How do I select the optimal catalyst for my specific benzo[b]azepinone synthesis pathway?
A3: Catalyst selection is dictated by the specific bond you are trying to form and the nature of your starting materials. There is no one-size-fits-all answer, but here are some guiding principles based on common synthetic strategies.
-
For Intramolecular C-N or C-C Coupling Reactions (e.g., Buchwald-Hartwig, Heck): Palladium catalysts are the industry standard.[4] The choice of ligand (e.g., RuPhos) is critical and can dramatically affect yield and reaction times.[4]
-
For Alkyne Cyclizations: As discussed, silver(I) salts are highly effective for 7-endo-dig cyclizations.[1][2] Gold(I) catalysts are also known to promote hydroarylation reactions that can form the azepine ring.[4]
-
For Ring Expansion Reactions: Ring expansions of precursors like N-arylindoles or acridin-9-ylmethanol often utilize strong Brønsted acids (like polyphosphoric acid) or Lewis acids.[4]
-
For Pictet-Spengler Type Reactions: This reaction typically requires a Brønsted acid catalyst (e.g., TFA, p-TsOH) to activate the imine for cyclization.[5][6] In some cases, Lewis acids like Yb(OTf)₃ can also be effective, especially with microwave assistance.[5] The amount of acid must be carefully optimized, as excess acid can protonate the starting amine, rendering it non-nucleophilic.[5]
Diagram of Key Catalytic Cycles
Caption: Simplified catalytic cycles for common azepinone ring-forming reactions.
Q4: I'm observing multiple side products and having difficulty with purification. What are some effective strategies?
A4: Purification is a common bottleneck in multi-step synthesis. The best strategy is to minimize side product formation in the first place, but when that's not possible, a combination of techniques is required.
Strategies to Minimize Side Products:
-
Protecting Groups: As mentioned, protecting reactive functional groups that are not involved in the desired transformation is the most effective way to prevent side reactions.[3][7]
-
Reaction Condition Optimization: Carefully control temperature, reaction time, and the rate of reagent addition. Monitoring the reaction by TLC or LC-MS can help you stop the reaction once the starting material is consumed but before significant product degradation or side product formation occurs.
-
Choice of Reagents: Use less reactive acylating agents (e.g., acid anhydrides instead of acyl chlorides) to gain better control over the reaction.
Purification Techniques for Azepinone Intermediates:
-
Column Chromatography: This is the workhorse of purification.
-
Pro Tip: Use a step gradient of solvent polarity to effectively separate products with close Rf values. Consider using different solvent systems (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol) if one does not provide adequate separation.
-
-
Recrystallization: If your crude product is a solid and you have a significant amount (>1g), recrystallization can be an excellent method for obtaining highly pure material. Experiment with different solvents or solvent pairs to find conditions where your desired product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
-
Preparative HPLC: For difficult separations or for purifying small quantities of a final compound, reversed-phase preparative HPLC is often the most powerful tool.
-
Solid-Phase Extraction (SPE): SPE can be a rapid method for removing major impurities or unreacted starting materials, especially if there is a large difference in polarity.[8]
References
- Technical Support Center: Catalyst Selection and Optimization for Efficient Azepinone Synthesis. (n.d.). Benchchem.
- Regioselective Synthesis of Dibenzo[b,f]azepin-1-ones via Silver-Catalyzed 7-endo-dig Cyclization of Alkynyl-Containing Enaminon. (2026). American Chemical Society.
- Regioselective Synthesis of Dibenzo[b,f]azepin-1-ones via Silver-Catalyzed 7-endo-dig Cyclization of Alkynyl-Containing Enaminones. (2026). ACS Publications.
- improving yield in Friedel-Crafts acylation of 1-(2,5-Dihydroxyphenyl)butan-1-one. (n.d.). Benchchem.
- Consecutive Four-Component Coupling-Addition Aza-Anellation Pictet–Spengler Synthesis of Tetrahydro-β-Carbolines. (n.d.). MDPI.
- Optimized condition of Friedel-Crafts acylation. (n.d.). ResearchGate.
- challenges in the multi-step synthesis of 1,2-Dihydro-3H-azepin-3-one. (n.d.). Benchchem.
- Strategies in the synthesis of dibenzo[b,f]heteropines. (2023). PMC - NIH.
- Metal‐Catalyzed Approaches for the Construction of Azepinones. (2022). ResearchGate.
- Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction. (2014). Thieme.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). J. Chem. Pharm. Res.
- The Pictet-Spengler Reaction Updates Its Habits. (n.d.). PMC - PubMed Central - NIH.
- (PDF) Friedel-Crafts acylation of aromatic compounds. (n.d.). ResearchGate.
- Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021). International Journal of Advanced Chemistry Research.
- Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade. (n.d.). NIH.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Self-published.
- Benzodiazepines in complex biological matrices. (n.d.). PMC - PubMed Central.
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- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jocpr.com [jocpr.com]
- 4. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
Side-product analysis in the synthesis of 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Technical Support Center: Synthesis of 7,9-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. It provides an in-depth analysis of a reliable synthetic route, focusing on potential side-products, troubleshooting common experimental issues, and offering practical solutions based on established chemical principles.
The synthesis of benzazepinone cores is a critical task in drug discovery, as this scaffold is present in numerous biologically active compounds. The route detailed here is based on the robust multi-step synthesis of a closely related analogue, Methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, developed by Vaid et al.[1][2]. We will address the synthesis of the unprotected final compound (CAS 886367-24-4) and its carbamate-protected precursor (CAS 1259393-27-5)[3][4].
Overall Synthetic Pathway
The synthesis proceeds through a five-step sequence starting from 2,4-dimethylaniline. The key transformation is a final intramolecular Friedel-Crafts acylation to form the seven-membered ring.
Caption: Regioselectivity in the Friedel-Crafts cyclization. (Note: Image generation for chemical structures is not supported in this format, a descriptive table is used instead).
Troubleshooting Guide: Friedel-Crafts Cyclization
Q1: My cyclization yield is low, and I have a lot of starting material left.
A1: This points to inefficient activation or catalysis.
-
Acyl Chloride Formation: Ensure your thionyl chloride is fresh. It is often helpful to reflux the carboxylic acid with SOCl₂ in an inert solvent (like DCM) for 1-2 hours to ensure complete formation of the acyl chloride before adding the Lewis acid.
-
Lewis Acid Activity: Aluminum trichloride (AlCl₃) is extremely hygroscopic. Use a fresh bottle or a freshly opened container. The stoichiometry is critical; often more than one equivalent is needed because the Lewis acid will complex with carbonyls and other Lewis basic sites in the molecule. [5]A typical starting point is 1.2 to 2.0 equivalents.
-
Temperature: Friedel-Crafts reactions often require an initial cooling phase (e.g., 0 °C) during the addition of the Lewis acid to control the initial exotherm, followed by warming to room temperature or gentle heating to drive the reaction to completion.
Q2: I've isolated a product, but it's not the desired 7,9-dimethyl isomer. What could it be?
A2: You have likely formed a constitutional isomer due to cyclization at a different position.
-
Potential Isomers: The most likely alternative would be the 6,8-dimethyl isomer , resulting from cyclization at the position between the two methyl groups. While electronically and sterically less favored, it's a possibility.
-
Analysis: Careful analysis of ¹H and ¹³C NMR is crucial. The aromatic region of the ¹H NMR for the desired 7,9-dimethyl product should show two singlets. The 6,8-dimethyl isomer would show two aromatic doublets. 2D NMR techniques like COSY and HMBC can definitively establish the connectivity. High-resolution mass spectrometry (HRMS) can confirm the molecular formula but will not distinguish between isomers.
Q3: My reaction mixture turned into a dark, intractable tar.
A3: This is a common issue in Friedel-Crafts reactions and usually indicates polymerization or degradation.
-
Intermolecular Reactions: The acylium ion can react with another molecule of the starting material instead of cyclizing. This is favored at high concentrations. Solution: Employ high-dilution conditions. Add the solution of the in situ formed acyl chloride slowly, via a syringe pump, to a stirring solution of the Lewis acid in a large volume of solvent. [6]* Reaction Temperature: Overheating can cause decomposition. Maintain careful temperature control throughout the reaction.
-
Alternative Catalysts: If AlCl₃ proves too harsh, consider milder Lewis acids (e.g., SnCl₄, TiCl₄) or Brønsted acids like polyphosphoric acid (PPA) or Eaton's reagent. [6][7]
Side-Product Analysis Table
| Side-Product | Formation Mechanism | Analytical Signature (¹H NMR & MS) | Mitigation Strategy |
| Unreacted Butanoic Acid | Incomplete reaction. | Matches starting material spectrum. MS shows M+H of precursor. | Optimize catalyst activity, reaction time, and temperature. |
| Isomeric Benzazepinone | Cyclization at an alternative aromatic position. | Aromatic region of ¹H NMR will differ (e.g., doublets instead of singlets). MS will be identical to the desired product. | Often difficult to control completely. Purification by column chromatography or crystallization is key. |
| Polymeric Material | Intermolecular acylation. | Broad, unresolved peaks in NMR. Often insoluble. | Use high-dilution conditions. Slow addition of the substrate to the catalyst. |
| Decarboxylated Product | Loss of CO₂ from the acylium ion intermediate under harsh conditions. | Absence of the ketone carbonyl in ¹³C NMR and IR. MS will show mass minus C=O group. | Use milder reaction conditions (lower temperature, alternative Lewis acid). |
Analytical Characterization Workflow
Caption: Workflow for troubleshooting and side-product identification.
Step 5: Deprotection
If the carbamate-protected analogue was synthesized, a final deprotection step is required to yield the target molecule.
Troubleshooting & FAQs: Step 5
Q1: What are the best conditions for removing the methyl carbamate group?
A1: Carbamates are generally stable.
-
Acidic Hydrolysis: Strong acidic conditions (e.g., refluxing in HBr/acetic acid or concentrated HCl) are often effective but can be harsh on the rest of the molecule.
-
Basic Hydrolysis: Strong basic conditions (e.g., refluxing in NaOH or KOH solution) can also work.
-
Alternative Methods: Trimethylsilyl iodide (TMSI) in an inert solvent is a classic and often milder method for cleaving methyl carbamates and esters.
Experimental Protocols
Protocol: Intramolecular Friedel-Crafts Acylation
This protocol is adapted from the synthesis of the N-carbamate analogue and should be optimized for the specific substrate. [1][2]
-
To a solution of 4-[(2,4-dimethylphenyl)(methoxycarbonyl)amino]butanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) under an argon atmosphere, add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction mixture to 0 °C. In a separate flask, prepare a slurry of anhydrous aluminum trichloride (AlCl₃, 1.5 eq) in anhydrous DCM.
-
Slowly add the solution of the in situ formed acyl chloride to the AlCl₃ slurry at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired benzazepinone.
References
-
Divergent synthesis of benzazepines and bridged polycycloalkanones via dearomative rearrangement. PubMed Central. (2022). [Link]
- Vaid, R., et al. (2014). Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and Its Analogues. Synthesis, 46(18), 2463–2470.
-
ChemInform Abstract: Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and Its Analogues. ResearchGate. (2014). [Link]
-
Tran, P. H., et al. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances. [Link]
-
Troubleshooting: The Workup. University of Rochester Department of Chemistry. [Link]
-
Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. (2018). [Link]
-
ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ResearchGate. (1996). [Link]
-
Search Results for Friedel-Crafts. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of Substituted 1H- and 3H-1-Benzazepines and Rearrangement of Alkyl 1H-1-Benzazepine-2-carboxylates into Isoquinolines. ResearchGate. (2006). [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. (2020). [Link]
-
Regioselective Synthesis of 3-benzazepinones and Unexpected 5-bromo-3-benzazepinones. PubMed. (2010). [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Synthesis and evaluation of 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. PubMed. (2001). [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. PubMed Central. (2018). [Link]
-
Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids. ResearchGate. (2007). [Link]
-
Improved synthesis of (S)-7-amino-5 H,7 H-dibenzo[ b, d]azepin-6-one, a building block for γ-secretase inhibitors. ResearchGate. (2009). [Link]
-
1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. PubChem. [Link]
-
4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. ResearchGate. (2016). [Link]
-
2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. PubChem. [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater. ResearchGate. (2014). [Link]
-
Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. National Institutes of Health. (2012). [Link]
-
1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. PubMed Central. (2020). [Link]
-
ChemInform Abstract: Design and Synthesis of Novel 2-Methyl-4,5-substitutedbenzo[f]-3,3a,4,5-tetrahydro-pyrazolo[1,5-d]o[8][9]xazepin-8(7H)-one Derivatives (II) as Telomerase Inhibitors. ResearchGate. (2012). [Link]
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- 2. researchgate.net [researchgate.net]
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- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 7. researchgate.net [researchgate.net]
- 8. Divergent synthesis of benzazepines and bridged polycycloalkanones via dearomative rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving Regioselectivity of Friedel-Crafts Acylation in Azepine Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the regioselective Friedel-Crafts acylation of azepine cores and their precursors. Azepines are a critical structural motif in a wide range of pharmaceuticals, and controlling the precise position of acylation is paramount for modulating biological activity and developing new chemical entities.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles and achieve high regioselectivity in your syntheses.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format. We delve into the causality behind each issue and provide actionable, step-by-step guidance for remediation.
Issue 1: The reaction yields the wrong regioisomer or a mixture of isomers with poor selectivity.
Q: My Friedel-Crafts acylation is targeting a specific position on the benzazepine ring, but I'm isolating the incorrect isomer as the major product. What factors govern the site of acylation?
A: The regiochemical outcome of a Friedel-Crafts acylation is a delicate interplay between electronic and steric effects on the substrate, as well as the reaction conditions.[3]
-
Underlying Cause 1: Electronic Effects. The reaction is an electrophilic aromatic substitution (EAS), where the electron-rich aromatic ring attacks the electrophilic acylium ion.[4][5] Therefore, the position of attack is directed by the existing substituents on the aromatic portion of the azepine precursor.
-
Electron-Donating Groups (EDGs) such as alkoxy (-OR), alkyl (-R), or amino (-NR₂) groups are ortho, para-directors. They activate the ring and stabilize the intermediate arenium ion when substitution occurs at these positions.[3]
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂), cyano (-CN), or carbonyl groups are meta-directors. They deactivate the ring, making substitution less favorable overall, but direct the incoming electrophile to the meta position.
-
Halogens are deactivating but are ortho, para-directing.
-
-
Underlying Cause 2: Steric Hindrance. Bulky groups on either the azepine substrate or the acylating agent can prevent acylation at sterically congested sites.[6] For example, substitution at a position flanked by a large substituent is often disfavored. This can sometimes be exploited to direct acylation to a less hindered, electronically favorable position.
-
Underlying Cause 3: The Azepine Nitrogen. The nitrogen atom in the azepine ring itself plays a crucial role. If unprotected, its lone pair can coordinate with the Lewis acid catalyst. This complexation deactivates the entire system and can prevent the reaction from occurring.[7] More importantly, if the nitrogen is part of a protecting group (e.g., an amide or carbamate), this group's electronic and steric properties will strongly influence the outcome. For instance, an N-acyl or N-sulfonyl group can act as a powerful directing group. Research has shown that NH-protected 2,3,4,5-tetrahydro-1H-2-benzazepine is acylated on the C-8 position with over 95% regioselectivity.[8]
Solutions & Experimental Protocols:
-
Modify the Substrate with a Directing Group: If the inherent electronics of your substrate do not favor the desired position, consider introducing a temporary directing group. A common strategy is to use a protecting group on the azepine nitrogen that also directs the acylation.
-
Optimize the Lewis Acid Catalyst: The choice and amount of Lewis acid are critical.
-
Stronger Lewis Acids (e.g., AlCl₃): These are often required for less reactive substrates. However, they can sometimes decrease selectivity. Because the ketone product forms a stable complex with AlCl₃, a stoichiometric amount or more of the "catalyst" is generally required.[4]
-
Milder Lewis Acids (e.g., ZnCl₂, FeCl₃, SnCl₄): For activated azepine systems, a milder Lewis acid may provide higher selectivity by reducing side reactions.[9] In some cases, catalytic amounts can be used.[4]
-
-
Adjust Reaction Temperature: Temperature can shift the balance between the kinetic and thermodynamic products.
-
Low Temperatures (e.g., 0 °C or below): Running the reaction at a lower temperature often favors the formation of the kinetic product (the one that forms fastest), which can sometimes be the more regioselective outcome.
-
Higher Temperatures: These can lead to isomerization and the formation of the more stable thermodynamic product, potentially at the cost of selectivity.
-
Issue 2: The reaction has a very low conversion rate or fails completely.
Q: I've set up my acylation reaction according to a literature procedure, but I'm recovering mostly starting material. What are the most common reasons for a stalled reaction?
A: Low or zero conversion in Friedel-Crafts acylation is a frequent problem, typically pointing to issues with reagents or reaction conditions.
-
Underlying Cause 1: Catalyst Deactivation. Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst, halting the reaction. The catalyst should be a fine, free-flowing powder; if it is clumpy, it has likely been compromised.
-
Underlying Cause 2: Deactivated Aromatic Ring. As an EAS reaction, Friedel-Crafts acylation works poorly or not at all on aromatic rings bearing strongly electron-withdrawing groups (EWGs) such as -NO₂, -CF₃, or -SO₃H.[5] Furthermore, as mentioned, substrates with unprotected amine (-NH₂) or hydroxyl (-OH) groups are generally unsuitable because the lone pairs coordinate with the Lewis acid, deactivating it.[7]
-
Underlying Cause 3: Insufficient Catalyst. The product of the acylation is an aromatic ketone. The carbonyl oxygen of this product is a Lewis base and will form a stable complex with the Lewis acid catalyst.[4] This complex effectively removes the catalyst from the reaction cycle. Therefore, at least a stoichiometric amount (1 equivalent relative to the substrate) is almost always required, and often a slight excess (e.g., 1.1 to 1.3 equivalents) is used to ensure the reaction goes to completion.
Solutions & Experimental Protocols:
-
Ensure Anhydrous Conditions:
-
Glassware: Oven-dry all glassware (flasks, dropping funnels, stir bars) at >120 °C for several hours and allow to cool in a desiccator or under an inert atmosphere (N₂ or Ar).
-
Reagents: Use freshly opened bottles of the Lewis acid. Use anhydrous grade solvents, preferably from a solvent purification system or a freshly opened bottle.
-
Atmosphere: Assemble the reaction under a positive pressure of an inert gas.
-
-
Check Substrate Compatibility: If your azepine precursor contains a strongly deactivating group, the reaction may not be feasible under standard conditions. You may need to consider alternative synthetic routes or use a more potent catalytic system, such as a Brønsted superacid.[10] If your substrate has an unprotected amine, it must be protected (e.g., as an amide or carbamate) before attempting the acylation.
-
Optimize Catalyst Stoichiometry:
-
Begin with at least 1.1 equivalents of the Lewis acid catalyst relative to the limiting reagent.
-
If conversion is still low, consider increasing the catalyst loading to 1.5 or even 2.0 equivalents, while carefully monitoring the reaction for side products.
-
| Parameter | Effect on Regioselectivity | Troubleshooting Action |
| Lewis Acid | Stronger acids (AlCl₃) may decrease selectivity. Milder acids (ZnCl₂, SnCl₄) can improve it for activated systems.[9] | If selectivity is poor, switch from AlCl₃ to a milder Lewis acid like SnCl₄ or FeCl₃. |
| Solvent | Polarity can influence isomer distribution. Non-polar solvents (e.g., CS₂, CH₂Cl₂) often favor one isomer over another. | Screen different anhydrous solvents. Start with dichloromethane (DCM) or dichloroethane (DCE). Consider nitrobenzene for less reactive systems. |
| Temperature | Lower temperatures (0 °C to -20 °C) favor kinetic control and can increase selectivity. | Run the initial reaction at 0 °C. If a mixture is obtained, try lowering the temperature further. |
| Protecting Group | The electronic and steric nature of the N-protecting group can be the dominant directing factor.[8] | If regioselectivity is poor, change the protecting group (e.g., from Boc to Ts or Ac) to alter the electronic bias. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Friedel-Crafts acylation, and how does it dictate the reaction's outcome?
A1: The reaction proceeds in three main steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the halogen of the acyl chloride, making it a better leaving group. This generates a highly electrophilic, resonance-stabilized carbocation called an acylium ion.[4][5][11]
-
Electrophilic Attack: The π-electrons of the aromatic ring on the azepine precursor act as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the regioselectivity; attack at positions that allow for better charge delocalization (i.e., ortho/para to EDGs) is favored.[3]
-
Deprotonation: A weak base (like AlCl₄⁻) removes a proton from the carbon that was attacked, restoring the aromaticity of the ring and yielding the final acylated product.[4]
Unlike Friedel-Crafts alkylation, the acylium ion does not undergo rearrangement, which makes acylation a more predictable reaction.[4][11] The electron-withdrawing nature of the newly introduced acyl group deactivates the ring, preventing further acylation reactions.[4]
Caption: Mechanism of Friedel-Crafts Acylation.
Q2: How do I choose the right protecting group for the azepine nitrogen to maximize regioselectivity?
A2: The choice is critical. An electron-withdrawing protecting group, such as tosyl (Ts), acetyl (Ac), or benzoyl (Bz), will decrease the electron density of the nitrogen atom and can sterically block adjacent positions. This often directs acylation to the other aromatic ring in benzazepine systems, with a preference for the para position relative to the point of fusion, as this is typically the most activated and least hindered site. For example, protecting 2,3,4,5-tetrahydro-1H-2-benzazepine is key to achieving high C-8 selectivity.[8] A bulky protecting group can also be used to sterically block the ortho positions, further enhancing para selectivity.
Q3: What are the best analytical methods to confirm the regiochemical outcome of my reaction?
A3: A combination of techniques is ideal for unambiguous structure elucidation:
-
¹H NMR Spectroscopy: This is the most powerful tool. The coupling patterns and chemical shifts of the aromatic protons provide definitive information about the substitution pattern. Comparing the spectrum of the product to the starting material will show the disappearance of one aromatic proton signal and changes in the splitting patterns of the remaining protons.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (1D or 2D): NOE experiments can show through-space correlations between the protons of the newly installed acyl group (e.g., the -CH₃ of an acetyl group) and the protons on the aromatic ring, confirming its position.
-
¹³C NMR Spectroscopy: This provides information on the number of unique carbons and their chemical environment.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product, verifying that a single acylation has occurred.
Validated Experimental Protocol: Regioselective Acylation of N-Tosyl-2,3,4,5-tetrahydro-1H-2-benzazepine
This protocol is adapted from established principles for achieving high regioselectivity in benzazepine acylation.[8]
Objective: To perform a regioselective Friedel-Crafts acylation at the C-8 position of an N-protected benzazepine.
Materials:
-
N-Tosyl-2,3,4,5-tetrahydro-1H-2-benzazepine (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated HCl
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (N₂), add anhydrous DCM to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Catalyst Suspension: Cool the solvent to 0 °C using an ice bath. Carefully and portion-wise, add the anhydrous AlCl₃ to the stirred solvent.
-
Substrate Addition: Dissolve the N-Tosyl-benzazepine in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C over 20 minutes.
-
Acylating Agent Addition: Dissolve the acetyl chloride in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes. The reaction mixture may change color.
-
Reaction Monitoring: Stir the reaction at 0 °C for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Carefully pour the cold reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Continue stirring until all the aluminum salts have dissolved. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired C-8 acylated product.
-
Characterization: Confirm the structure and regiochemistry using NMR spectroscopy.
Caption: Troubleshooting workflow for poor regioselectivity.
References
-
Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]
-
Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega. Available at: [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]
-
Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Columbia University Academic Commons. Available at: [Link]
-
Seven-Membered Rings. ScienceDirect. Available at: [Link]
-
Friedel-Crafts acylation. YouTube. Available at: [Link]
-
An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). RSC Publishing. Available at: [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]
-
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. MDPI. Available at: [Link]
-
Recent advances on the synthesis of azoles, azines and azepines fused to benzimidazole. ARKIVOC. Available at: [Link]
-
Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations. ResearchGate. Available at: [Link]
-
Synthesis of Azepines and Azepinone from substituted aromatic azides. ResearchGate. Available at: [Link]
-
Synthesis and Medicinal Uses of Azepines. Pharmaguideline. Available at: [Link]
-
Friedel-Crafts acylation (video). Khan Academy. Available at: [Link]
-
A Catalytic Diastereoselective Formal [5+2] Cycloaddition Approach to azepino[1,2-a]indoles: Putative Donor-Acceptor Cyclobutanes as Reactive Intermediates. PubMed. Available at: [Link]
-
Azepines, Chemistry, Synthesis and Reactions. STM Journals. Available at: [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Available at: [Link]
-
Steric Effects in Friedel-Crafts Reactions. Chemistry Stack Exchange. Available at: [Link]
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- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. youtube.com [youtube.com]
Technical Support Center: Spectroscopic Data Interpretation for 7,9-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Welcome to the technical support guide for the spectroscopic analysis of 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the structural elucidation of this valuable heterocyclic scaffold. Here, we address specific frequently asked questions (FAQs) with in-depth explanations, troubleshooting protocols, and authoritative references to ensure the integrity of your experimental results.
Below is the annotated structure of our target molecule, which will be referenced throughout this guide.
Caption: Proposed major fragmentation pathways for the target molecule in EI-MS.
Troubleshooting:
-
No Molecular Ion Peak: EI can be a high-energy technique that causes extensive fragmentation, sometimes preventing the observation of the M⁺˙ peak. I[1]f this occurs, switch to a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) to confirm the molecular weight.
-
Unexpected Fragments: The presence of unexpected fragments may indicate impurities. Cross-reference the m/z values with the molecular weights of potential starting materials or byproducts from the synthesis.
Infrared (IR) Spectroscopy Troubleshooting
FAQ 5: My IR spectrum shows a very broad peak around 3400 cm⁻¹. Is this just water contamination?
Short Answer: While water is a possibility, this region is also characteristic of the N-H stretching vibration of the secondary amine in your molecule.
Detailed Explanation: Interpreting the hydroxyl/amine stretching region of the IR spectrum requires careful consideration of peak shape and position.
-
N-H Stretch: Secondary amines (R₂NH) typically show a single, medium-intensity absorption band in the range of 3300-3500 cm⁻¹. T[2]his peak is often broader than a C-H stretch but sharper than a typical alcohol O-H stretch.
-
O-H Stretch (Water): Water contamination usually appears as a very broad, often "lumpy," absorption centered around 3400 cm⁻¹.
-
O-H Stretch (Alcohol): If an alcohol impurity is present, it will also show a strong, broad peak in the 3200-3550 cm⁻¹ range.
[3]Troubleshooting Protocol:
-
Sample Preparation: Ensure your sample and the KBr pellet or salt plates are meticulously dried to minimize water contamination. Prepare a background spectrum immediately before running the sample.
-
Deuterium Exchange: If the peak is from the N-H proton, it can be confirmed by a D₂O exchange experiment. [4] * Method: Dissolve a small amount of the sample in a suitable solvent (like CDCl₃) in an NMR tube. Add a drop of D₂O, shake vigorously, and let the layers separate. Re-acquire the IR spectrum of the organic layer.
-
Expected Result: The N-H proton will exchange with deuterium (N-D). The N-H peak at ~3400 cm⁻¹ will disappear or significantly diminish, and a new N-D peak will appear at a lower frequency (~2500 cm⁻¹).
-
Key Diagnostic IR Peaks:
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Appearance |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, moderately broad |
| C-H Stretch (Aromatic) | 3010 - 3100 | Medium to weak, sharp |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium to strong, sharp |
| C=O Stretch (Ketone) | 1670 - 1690 | Strong, sharp |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium, sharp (multiple bands) |
Note: The C=O stretch is particularly diagnostic. For this conjugated, seven-membered ring ketone, the peak is expected in the lower end of the typical ketone range (1715 cm⁻¹). I[5][6]ts presence is a strong indicator of successful product formation.
References
-
University of Sheffield. (n.d.). NMR Relaxation. Chem.Sheffield.ac.uk. [Link]
-
Fiveable. (n.d.). Relaxation Times Definition. Fiveable.me. [Link]
-
University of Sheffield. (n.d.). 13 Carbon NMR. Chem.Sheffield.ac.uk. [Link]
-
Clark, J. (2023). Organic Chemistry: Chapter 5 - NMR. LibreTexts. [Link]
- Google Patents. (n.d.).
-
Chemistry Stack Exchange. (2016). How to differentiate diastereotopic protons by NMR in flexible groups?. [Link]
-
ChemRxiv. (2022). Old and new experiments for obtaining quaternary-carbon-only NMR spectra. [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Chem.Rochester.edu. [Link]
-
Semantic Scholar. (n.d.). Differentiation between 6- and 7-Membered Rings Based on Theoretical Calculation of NMR Parameters. [Link]
-
LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]
-
Al-Kimia. (2025). Spotting diastereotopic protons in the NMR spectrum. [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]
-
Unknown. (n.d.). The features of IR spectrum. [Link]
-
NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. [Link]
-
Koch, R. (1997). 13C NMR calculations on azepines and diazepines. Journal of the Chemical Society-Perkin Transactions 2. [Link]
-
Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
The OChem Whisperer. (2012). Guide to Solving NMR Questions. [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]
-
Wi, S., et al. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI. [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Beynon, J., Saunders, R. A., & Williams, A. E. (1960). The Mass Spectra of Cyclic Ketones. Applied Spectroscopy. [Link]
-
Elguero, J., & Goya, P. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]
-
Cheng, T. M., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed. [Link]
-
LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]
-
Abraham, R. J., & Reid, M. (2001). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]
-
Bowie, J. (1966). Electron impact studies. I. High resolution mass spectra of some unsaturated cyclic ketones. Australian Journal of Chemistry. [Link]
-
Whitman College. (n.d.). GCMS Section 6.11.2. [Link]
-
ResearchGate. (n.d.). Predicted and experimental 13 C NMR chemical shifts (in ppm) of Nevirapine. [Link]
-
Festa, C., et al. (2020). 4b,5,6,9-Tetrahydro-7H-dibenzo[c,e]pyrrolo[1,2-a]azepin-7-one. MDPI. [Link]
-
National Institutes of Health (NIH). (2023). Stereochemistry of N-Acyl-5H-dibenzo[b,d]azepin-7(6H)-ones. [Link]
-
ResearchGate. (2025). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0289044). [Link]
Sources
Technical Support Center: Stability Studies of 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Welcome to the technical support center for stability studies of 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and success of your stability testing protocols.
Introduction
This compound is a complex heterocyclic molecule with potential applications in pharmaceutical development. Understanding its stability under various environmental conditions is paramount for ensuring its quality, efficacy, and safety. This document provides a comprehensive resource to navigate the challenges you may encounter during stability studies.
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary degradation pathways I should be concerned about for this molecule?
A1: Based on the structure, which contains a lactam (a cyclic amide) and an enamine-like moiety within the benzazepinone core, the primary degradation pathways of concern are hydrolysis, oxidation, and photolysis.[1]
-
Hydrolysis: The lactam ring is susceptible to both acid and base-catalyzed hydrolysis, which would lead to ring-opening.[2][3] The rate and extent of hydrolysis are dependent on pH and temperature.
-
Oxidation: The enamine-like functionality can be susceptible to oxidation, potentially leading to the formation of various oxygenated derivatives.[4][5][6] This can be initiated by atmospheric oxygen, peroxides, or metal ions.
-
Photolysis: The presence of a carbonyl group and an aromatic ring suggests potential for photodegradation upon exposure to UV or visible light.[7][8] This can lead to complex degradation pathways, including ring cleavage or rearrangement.
Troubleshooting Specific Experimental Issues
Q2: I'm observing significant degradation of my compound under acidic conditions even at room temperature. Is this expected, and how can I control it for a forced degradation study?
A2: Yes, significant degradation under acidic conditions is plausible due to the acid-catalyzed hydrolysis of the lactam ring.[2][3] To control this for a forced degradation study, where the goal is to achieve 5-20% degradation, you should consider the following:
-
Acid Concentration: Start with a lower concentration of acid (e.g., 0.01 N HCl) and incrementally increase it if the degradation is too slow.
-
Temperature: Perform the study at a lower temperature (e.g., 40°C or even room temperature) to slow down the reaction rate.
-
Time Points: Sample at earlier time points to capture the initial degradation profile before it proceeds to completion.
Q3: My compound seems to be degrading in the control sample (stored in the dark at the same temperature) during my photostability study. What could be the cause?
A3: This indicates that thermal degradation is occurring. To properly assess photostability, you must differentiate between thermal and light-induced degradation.
-
Dark Control: Always include a "dark control" sample wrapped in aluminum foil to completely block light exposure.[9] This sample should be placed alongside the light-exposed sample in the photostability chamber.
-
Data Analysis: Subtract the degradation observed in the dark control from the total degradation in the light-exposed sample to determine the true photodegradation. If the thermal degradation is significant, you may need to conduct the photostability study at a lower temperature.
Q4: I'm seeing multiple degradation products in my oxidative stress study (using hydrogen peroxide), and the chromatogram is very complex. How can I identify the primary oxidative degradation products?
A4: The complexity of the chromatogram is common in oxidative forced degradation studies. The enamine-like structure is prone to oxidation.[10][11] To tackle this:
-
LC-MS/MS Analysis: Use a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS/MS) to identify the mass of the degradation products. Fragmentation patterns can help elucidate their structures.
-
Controlled Oxidation: Use a milder oxidizing agent or a lower concentration of hydrogen peroxide to favor the formation of primary degradation products.
-
Time-Course Study: Analyze samples at multiple time points to observe the formation and potential further degradation of the initial products.
Analytical Method Troubleshooting
Q5: My HPLC method is not resolving the parent peak from a key degradation product. What are my options?
A5: A stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from all significant degradation products.[12][13][14] If you are facing co-elution, consider the following method development strategies:
-
Gradient Optimization: Adjust the gradient slope and duration to improve separation.
-
Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and pH of the aqueous phase.
-
Column Chemistry: Switch to a column with a different stationary phase (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase).
-
Temperature: Varying the column temperature can alter selectivity and improve resolution.
Experimental Protocols & Workflows
Forced Degradation Protocol
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[15]
Objective: To generate potential degradation products under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
Calibrated oven and photostability chamber
Step-by-Step Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Keep the solution at room temperature for a specified time.
-
At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a specified time.
-
Dilute the sample for analysis at each time point.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in a calibrated oven at a high temperature (e.g., 80°C) for a specified duration.
-
Also, expose a solution of the compound to the same thermal stress.
-
At the end of the study, dissolve the solid sample and dilute both samples for analysis.
-
-
Photostability:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][16][17]
-
Simultaneously, store a "dark control" sample under the same conditions but protected from light.
-
Analyze both the exposed and dark control samples.
-
Visualizing Workflows
Caption: Forced degradation experimental workflow.
Data Presentation
Summary of Expected Degradation Behavior
| Stress Condition | Expected Degradation | Potential Degradation Product(s) |
| Acidic (e.g., 0.1N HCl, 60°C) | Significant | Ring-opened amino acid derivative |
| Basic (e.g., 0.1N NaOH, RT) | Moderate to Significant | Ring-opened carboxylate salt |
| Oxidative (e.g., 3% H₂O₂, RT) | Moderate | N-oxides, hydroxylated derivatives |
| Thermal (e.g., 80°C) | Low to Moderate | Isomers, other minor degradants |
| Photolytic (ICH Q1B) | Possible | Complex mixture, potential for ring cleavage or rearrangement |
Potential Degradation Pathway: Hydrolysis
Caption: Simplified hydrolysis degradation pathway.
References
-
Computational investigation on the mechanism for oxidation of enamine... - ResearchGate. Available at: [Link]
-
Redox Property of Enamines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
CHEM 125b - Lecture 29 - Imines and Enamines; Oxidation and Reduction. Available at: [Link]
-
Oxidation and Reduction of Enamines | 11 | v2 - Taylor & Francis eBooks. Available at: [Link]
-
The kinetics and mechanism of acid catalysed hydrolysis of lactams. Available at: [Link]
-
Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides | ACS Catalysis. Available at: [Link]
-
-
Imines and Enamines. Oxidation and Reduction - YouTube. Available at: [Link]
-
-
The kinetics and mechanism of acid catalysed hydrolysis of lactams - ResearchGate. Available at: [Link]
-
The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives - RSC Publishing. Available at: [Link]
-
Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance - MDPI. Available at: [Link]
-
Forced Degradation Studies Research Articles - Page 1 - R Discovery. Available at: [Link]
-
A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
(PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances - ResearchGate. Available at: [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
-
Forced degradation study on valbenazine and application of validated stability-indicating HPLC method | Journal for ReAttach Therapy and Developmental Diversities. Available at: [Link]
-
Significance of Stability Studies on Degradation Product - Research Journal of Pharmacy and Technology. Available at: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Available at: [Link]
-
Effects of ring-strain on the ultrafast photochemistry of cyclic ketones - PMC - NIH. Available at: [Link]
-
Photostability testing theory and practice - Q1 Scientific. Available at: [Link]
-
Photochemistry of cyclic α-hydroxy ketones. III. The nature of the photoproducts from 5-hydroxy-5β-cholest-3-en-6-one and the relationship of these to the photoproducts from analogous saturated 5-hydroxycholestan-6-ones - ResearchGate. Available at: [Link]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Effects of ring-strain on the ultrafast photochemistry of cyclic ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. q1scientific.com [q1scientific.com]
- 10. CHEM 125b - Lecture 29 - Imines and Enamines; Oxidation and Reduction | Open Yale Courses [oyc.yale.edu]
- 11. youtube.com [youtube.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. researchgate.net [researchgate.net]
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- 16. ema.europa.eu [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
Technical Support Center: Scaling Up the Synthesis of 7,9-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Welcome to the technical support center for the synthesis of 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to overcome common challenges encountered during the scale-up of this important benzazepinone core. The benzazepine scaffold is a privileged structure in medicinal chemistry, and robust synthetic routes are critical for advancing drug discovery programs.[1][2][3][4]
This document provides field-proven insights and explains the causality behind experimental choices, ensuring a logical and scientifically sound approach to your synthesis.
Overview of the Synthetic Pathway
The synthesis of the target compound, methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, is typically achieved through a high-yielding five-step sequence starting from 2,4-dimethylaniline.[5][6] The key transformation is an intramolecular Friedel-Crafts acylation to form the seven-membered ring.[5][6]
The general synthetic route involves:
-
N-Alkylation: Reaction of 2,4-dimethylaniline with a suitable 4-halobutyrate ester.
-
Carbamoylation: Introduction of a methoxycarbonyl protecting group on the nitrogen atom.
-
Saponification: Hydrolysis of the ester to the corresponding carboxylic acid.
-
Acyl Chloride Formation: Activation of the carboxylic acid, typically with thionyl chloride.
-
Intramolecular Friedel-Crafts Cyclization: Lewis acid-mediated ring closure to yield the final benzazepinone.[5][6]
Caption: General five-step synthesis of the target benzazepinone.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Step 1 & 2: N-Alkylation and Carbamoylation
Question: I am observing a low yield in the initial N-alkylation step, with significant amounts of starting aniline remaining and some dialkylation product forming. What's going wrong?
Answer: Low conversion and side product formation in N-alkylation are common challenges. The key is to control the reactivity and stoichiometry.
-
Causality: The secondary amine product is often more nucleophilic than the starting aniline, leading to a second alkylation event. Furthermore, the aniline nitrogen can be complexed by certain reagents, reducing its reactivity.
-
Solutions:
-
Control Stoichiometry: Use a slight excess of the aniline starting material relative to the ethyl 4-bromobutyrate to minimize dialkylation.
-
Base Selection: A non-nucleophilic, sterically hindered base can be beneficial. While not always necessary, screening bases like diisopropylethylamine (DIPEA) can sometimes improve selectivity.
-
Temperature Control: Run the reaction at a moderate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS to avoid decomposition and drive the reaction to completion without promoting side reactions.
-
Purity of Reagents: Ensure all starting materials are pure. Impurities in the aniline or alkyl halide can interfere with the reaction.
-
Step 3 & 4: Saponification and Acyl Chloride Formation
Question: During the saponification of the ester, my yield is low, and I suspect product degradation. How can I improve this step?
Answer: Ester hydrolysis is generally straightforward, but the resulting amino acid can be sensitive to harsh conditions.
-
Causality: Prolonged exposure to strong base or high temperatures can lead to side reactions or decomposition of the product. The subsequent workup is also critical to ensure complete protonation of the carboxylate without causing degradation.
-
Solutions:
-
Milder Conditions: Use milder hydrolysis conditions, such as lithium hydroxide (LiOH) in a THF/water mixture at room temperature. This often provides clean conversion without significant byproduct formation.
-
Careful Workup: During the acidic workup to protonate the carboxylic acid, add the acid slowly at 0 °C to control the exotherm. Ensure the final pH is sufficiently low (~2-3) to fully protonate the product, which can then be efficiently extracted.
-
Anhydrous Conditions for Acyl Chloride: After isolating the carboxylic acid, ensure it is thoroughly dried before reacting with thionyl chloride (SOCl₂). Any residual water will consume the SOCl₂ and reduce the yield of the desired acyl chloride.
-
Step 5: Intramolecular Friedel-Crafts Cyclization
This is the most critical and often lowest-yielding step. Success hinges on precise control of reaction conditions.
Question: My Friedel-Crafts cyclization is giving a very low yield of the target benzazepinone, and I'm isolating a significant amount of black, tarry material. What are the primary causes?
Answer: Low yields and tar formation in Friedel-Crafts acylations are classic problems, typically stemming from catalyst deactivation, harsh reaction conditions, or competing intermolecular reactions.
-
Causality & Solutions:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the solvent, on the glassware, or in the starting material will deactivate the catalyst.
-
Action: Use a fresh bottle of AlCl₃. Ensure all glassware is oven-dried, and the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use high-purity, anhydrous solvents.
-
-
Intermolecular Polymerization: At high concentrations, the acyl chloride intermediate can react with another molecule instead of cyclizing, leading to polymer formation (tar).
-
Action: Employ high-dilution conditions. A concentration of 0.01-0.05 M for the substrate is a good starting point to favor the intramolecular pathway. This can be achieved by the slow, syringe-pump addition of the acyl chloride solution to a suspension of the Lewis acid in the solvent.
-
-
Reaction Temperature: Excessively high temperatures can promote charring and decomposition. Conversely, a temperature that is too low may result in an incomplete reaction.
-
Action: Start the reaction at 0 °C during the addition of the substrate. Then, allow it to warm slowly to room temperature. Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion, but this must be optimized.
-
-
Choice of Lewis Acid: While AlCl₃ is common, it's not always optimal.
-
Action: Consider screening other Lewis acids. Polyphosphoric acid (PPA) can be an effective alternative for intramolecular acylations and sometimes results in cleaner reactions.
-
-
Caption: Troubleshooting workflow for low yield in the cyclization step.
Frequently Asked Questions (FAQs)
Q1: The aromatic ring of my precursor is electron-rich due to the two methyl groups. Should I be concerned about polyacylation or lack of regioselectivity?
A1: While the dimethyl-substituted ring is activated, the intramolecular nature of the reaction strongly directs the acylation to the ortho position of the aniline nitrogen bridge. Furthermore, once the acyl group is added to the ring, it deactivates the ring toward further acylation, effectively preventing polyacylation.[7][8] Therefore, poor regioselectivity is not a primary concern for this specific intramolecular cyclization.
Q2: My final product seems difficult to purify by column chromatography. Are there alternative methods?
A2: If the product is a solid, recrystallization is an excellent method for purification on a larger scale. You should screen various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water, isopropanol) to find conditions that yield high-purity crystals. If it is an oil, ensure your column chromatography is optimized (e.g., correct silica gel loading, gradient elution) or consider alternative techniques like preparative HPLC for smaller scales.
Q3: I lost my product during the aqueous workup. What happened?
A3: It's possible your product is more soluble in the aqueous layer than expected, or an emulsion formed that prevented efficient separation.[9][10] Always check the aqueous layer by TLC or LC-MS before discarding it.[10] To break emulsions, you can try adding brine (saturated NaCl solution) or filtering the entire mixture through a pad of Celite.
Q4: Can I use a different protecting group on the nitrogen instead of the methoxycarbonyl group?
A4: Yes, other protecting groups can be used, but the choice must be strategic. The protecting group must be stable to the conditions of saponification and acyl chloride formation, and it should not interfere with the Friedel-Crafts cyclization. A tosyl (Ts) group, for example, could also be effective. However, the methoxycarbonyl group is well-documented for this synthesis.[5][6]
Experimental Protocols and Data
The following are generalized protocols based on established literature.[5][6] Researchers must adapt these to their specific lab conditions and scale.
Table 1: Key Reaction Parameters
| Step | Key Reagents | Solvent | Temperature | Typical Time |
| N-Alkylation | Ethyl 4-bromobutyrate, K₂CO₃ | Acetonitrile | Reflux | 12-24 h |
| Carbamoylation | Methyl chloroformate, Pyridine | Dichloromethane | 0 °C to RT | 2-4 h |
| Saponification | LiOH·H₂O | THF / H₂O (3:1) | Room Temperature | 4-12 h |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Dichloromethane | Reflux | 1-2 h |
| Intramolecular Friedel-Crafts | Aluminum chloride (AlCl₃) | Dichloromethane | 0 °C to RT | 2-16 h |
Detailed Protocol: Intramolecular Friedel-Crafts Cyclization
This protocol is for the final, critical step and assumes the precursor, 4-[(2,4-dimethylphenyl)(methoxycarbonyl)amino]butanoic acid, has been successfully synthesized and converted to its acyl chloride.
-
Setup: In a fume hood, equip an oven-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃, 3.0 equivalents) and anhydrous dichloromethane (DCM) to create a slurry (approx. 0.1 M relative to the final volume). Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the intermediate acyl chloride (1.0 equivalent) in anhydrous DCM to create a dilute solution (e.g., 0.1 M). Add this solution to the dropping funnel.
-
Reaction: Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 1-2 hours, maintaining the internal temperature at 0 °C.
-
Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and very carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic process.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization to obtain the final product.
References
-
University of Calgary. (n.d.). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Reductive Cyclization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective Synthesis of Fluoro–Dihydroquinazolones and –Benzooxazinones by Fluorination-Initiated Asymmetric Cyclization Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. Retrieved from [Link]
-
ResearchGate. (2014). ChemInform Abstract: Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and Its Analogues. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Vaid, R., et al. (2014). Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and Its Analogues. Synthesis, 46(18), 2463–2470. Retrieved from [Link]
-
Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Harnessing the cyclization strategy for new drug discovery. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). 7-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one cas 160129-45-3. Retrieved from [Link]
-
PubMed. (2007). Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Benzo[b]azepin-2-ones from 1,7-Dienes and TBPB-Mediated Oxidation of Alcohols. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors. Retrieved from [Link]
-
PubMed. (2005). Polymer-Assisted Solution-Phase Synthesis of 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones. Retrieved from [Link]
-
PubMed. (2018). Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy. Retrieved from [Link]
-
Lemrová, B., & Soural, M. (2012). Solid-Phase Synthesis of 4,7,8-Trisubstituted 1,2,3,4-Tetrahydro-benzo[e]diazepin-5-ones. ACS Combinatorial Science, 14(12), 645–650. Retrieved from [Link]
- Google Patents. (n.d.). METHOD FOR PURIFYING 5H-DIBENZO- (B, F) -AZEPINE.
-
ChemistryViews. (2024). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. Retrieved from [Link]
Sources
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- 2. Harnessing the cyclization strategy for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. How To [chem.rochester.edu]
Refinement of analytical methods for purity assessment of benzo[b]azepinones
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with benzo[b]azepinone derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist you in refining your analytical methods for purity assessment. The insights provided are grounded in established analytical principles and practical laboratory experience, ensuring scientific integrity and reliability.
Introduction
Benzo[b]azepinones are a significant class of heterocyclic compounds with a tricyclic core structure, presenting unique challenges in analytical method development and purity assessment. Their structural complexity can lead to a variety of process-related impurities and degradation products. This guide is designed to be a practical bench-top companion, helping you navigate common analytical hurdles and ensure the accuracy and robustness of your purity data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries and issues encountered during the routine analysis of benzo[b]azepinones.
Q1: My benzo[b]azepinone sample shows significant degradation under acidic mobile phase conditions in HPLC. What is the likely degradation pathway and how can I mitigate this?
A1: The azepine ring in the benzo[b]azepinone core is susceptible to acid-catalyzed hydrolysis. This often involves the cleavage of the amide bond within the seven-membered ring, leading to the formation of a ring-opened amino acid derivative.[1][2] This degradation is often irreversible.
Mitigation Strategies:
-
pH Adjustment: The most effective approach is to use a mobile phase with a pH closer to neutral (pH 6.0-7.5), provided your analyte and impurities are stable and adequately retained.
-
Buffer Selection: Employ a buffer system (e.g., phosphate or ammonium acetate) to maintain a stable pH throughout the analysis.
-
Reduced Analysis Time: A faster gradient or a shorter column can minimize the time the sample is exposed to potentially harsh mobile phase conditions.
-
Lower Temperature: Reducing the column temperature can decrease the rate of acid-catalyzed degradation.
Q2: I am observing peak tailing for my main benzo[b]azepinone peak in reversed-phase HPLC. What are the potential causes and solutions?
A2: Peak tailing for nitrogen-containing heterocyclic compounds like benzo[b]azepinones is a common issue. The primary causes are typically secondary interactions between the basic nitrogen atoms in the molecule and acidic residual silanol groups on the silica-based stationary phase.
Troubleshooting Steps:
-
Lower Mobile Phase pH: Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can protonate the basic sites on the analyte and the silanol groups, reducing unwanted interactions.
-
Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups.
-
Use a Base-Deactivated Column: Modern HPLC columns are often end-capped or have a base-deactivated surface to minimize silanol interactions. Consider using a column specifically designed for the analysis of basic compounds.
-
Competitive Amine: Adding a small amount of a competitive amine, such as triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites.
Q3: How can I confirm the identity of a suspected process-related impurity in my benzo[b]azepinone synthesis?
A3: The definitive identification of an unknown impurity requires a combination of spectroscopic techniques.
-
LC-MS/MS: High-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) is a powerful first step. It provides the accurate mass of the impurity, allowing for the determination of its elemental composition. The fragmentation pattern can then be compared to the parent molecule to infer structural similarities and differences.[3][4][5][6]
-
NMR Spectroscopy: If the impurity can be isolated in sufficient quantity (even micrograms with modern cryoprobes), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY, HSQC, and HMBC) provides unequivocal structural elucidation.[7][8][9][10]
-
Synthesis and Co-injection: Synthesizing the suspected impurity and co-injecting it with your sample can confirm its identity by retention time matching.[11]
Q4: What are the best practices for performing forced degradation studies on a novel benzo[b]azepinone derivative?
A4: Forced degradation studies are essential for developing stability-indicating methods.[12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can separate the degradation products from the parent compound.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway for Benzo[b]azepinones |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | Cleavage of the amide bond in the azepine ring.[1][2] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80°C | Hydrolysis of the amide bond, potentially leading to different isomers than acid hydrolysis. |
| Oxidation | 3-30% H₂O₂, Room Temperature or slightly elevated | Oxidation of the aromatic rings or the benzylic positions. |
| Thermal Degradation | Dry heat, 80-100°C | General decomposition, potentially leading to complex mixtures. |
| Photolytic Degradation | Exposure to UV and visible light (ICH Q1B guidelines) | Photochemical reactions, such as rearrangements or dimerizations. |
Part 2: Troubleshooting Guides
HPLC Method Troubleshooting
This guide provides a systematic approach to resolving common issues in the HPLC analysis of benzo[b]azepinones.
If a co-eluting impurity is suspected to be the cause of a shoulder peak, the following systematic approach can be taken to improve resolution:
-
Initial Assessment:
-
Review the synthesis or degradation pathway to anticipate potential impurities.
-
Use a photodiode array (PDA) detector to check for peak purity. A non-homogenous peak spectrum across the peak is indicative of a co-eluting species.
-
-
Method Adjustment - Mobile Phase Composition:
-
Isocratic Elution: If using an isocratic method, systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol) in 5% increments.
-
Gradient Elution: If using a gradient, adjust the initial and final organic modifier concentrations and the gradient slope. A shallower gradient often improves the resolution of closely eluting peaks.
-
-
Method Adjustment - Stationary Phase:
-
If modifications to the mobile phase are unsuccessful, consider a column with a different selectivity. For example, if you are using a C18 column, a phenyl-hexyl or a polar-embedded phase might provide a different interaction mechanism and improve separation.
-
-
Data Interpretation:
-
Calculate the resolution between the main peak and the impurity at each condition. A resolution of >1.5 is generally considered baseline separation.
-
| Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid) | Retention Time (Main Peak) (min) | Retention Time (Impurity) (min) | Resolution (Rs) |
| 50:50 | 5.2 | 5.3 | 0.8 |
| 45:55 | 6.8 | 7.1 | 1.2 |
| 40:60 | 8.5 | 9.0 | 1.6 |
Table 1: Example of optimizing mobile phase composition to improve the resolution of a co-eluting impurity.
GC Method Troubleshooting for Residual Solvents
Gas chromatography (GC) is the primary technique for the analysis of residual solvents from the synthesis of benzo[b]azepinones.
Headspace GC is the preferred method for residual solvent analysis as it avoids the introduction of non-volatile matrix components into the GC system.
-
Sample Preparation:
-
Accurately weigh the benzo[b]azepinone sample into a headspace vial.
-
Add a high-boiling point solvent in which the sample is soluble (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)).
-
Seal the vial immediately.
-
-
Headspace Parameters:
-
Oven Temperature: Typically set to 80-120°C to ensure volatilization of the residual solvents.
-
Equilibration Time: Allow sufficient time for the solvents to partition into the headspace (e.g., 15-30 minutes).
-
Loop Temperature and Transfer Line Temperature: These should be maintained at a high enough temperature to prevent condensation of the analytes.
-
-
GC Parameters:
-
Column: A column with a phase suitable for separating a wide range of solvent polarities is recommended (e.g., a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase).
-
Temperature Program: Start at a low temperature (e.g., 40°C) to resolve volatile solvents, then ramp to a higher temperature (e.g., 240°C) to elute less volatile solvents.
-
| Parameter | Recommended Setting | Rationale |
| Headspace Oven Temp. | 100°C | Ensures efficient volatilization of common synthesis solvents. |
| Equilibration Time | 20 min | Allows for equilibrium to be reached for most solvents. |
| GC Inlet Temperature | 250°C | Prevents condensation of analytes in the inlet. |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency. |
| Initial Oven Temp. | 40°C (hold for 5 min) | Good separation of highly volatile solvents. |
| Oven Ramp | 10°C/min to 240°C | Elutes a wide range of solvents in a reasonable time. |
Table 2: Typical starting parameters for a headspace GC method for residual solvent analysis.
References
-
Acosta Quintero, L. M., Burgos, I., Palma, A., Cobo, J., & Glidewell, C. (2018). A concise, efficient and versatile synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines: synthesis and spectroscopic characterization, together with the molecular and supramolecular structures of three products and one intermediate. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 3), 312–320. [Link]
-
El-Behery, M., & El-Kherasy, E. M. (2020). Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III). Biological & Pharmaceutical Bulletin, 43(11), 1709–1718. [Link]
-
Cortés, C., Cortés, R., & Rojas, R. (1983). Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][7][14]diazepines. IV. Journal of Heterocyclic Chemistry, 20(5), 1421-1424. [Link]
-
Sharma, A., & Singh, A. K. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative: 2-hydroxy-1,3-di(naphthalene-2-yl)-1H-benzo[b]azepine-5(4H)one. Journal of Nepal Chemical Society, 42(1), 75–79. [Link]
-
Sharma, A., & Singh, A. K. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative: 2-hydroxy-1,3-di(naphthalene-2-yl)-1H-benzo[b]azepine-5(4H)one. SciSpace, 42(1), 75-79. [Link]
-
Rida, S. M., Ashour, F. A., El-Hawash, S. A. M., Badr, M. H., & El-Gendy, M. A. (2009). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 44(9), 1308–1318. [Link]
-
Essaber, M., Hasnaoui, A., Benharref, A., & Lavergne, J. P. (2020). gas-phase fragmentation study of two 1,5-benzodiazepin-2-one derivatives using electrospray ionization tandem mass spectrometry. Journal Marocain de Chimie Hétérocyclique, 19(1), 70-79. [Link]
-
Campbell, J. M., Grinias, K., Facchine, K., Igne, B., Clawson, J., Peterson, J., ... & Leach, K. (2019). Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. Journal of Pharmaceutical and Biomedical Analysis, 167, 1-6. [Link]
-
Cortés, E., Islas, P. M., Martínez García, M., & Romero, M. O. Z. (1996). Synthesis and spectral properties of isomeric [(12‐N‐methyl) and (10‐N‐methyl)]‐11‐(o, and p‐substituted‐anilino)‐5H‐dibenzo[b,e][7][14]diazepines. Journal of Heterocyclic Chemistry, 33(5), 1421-1424. [https://www.semanticscholar.org/paper/Mass-Spectral-Fragmentation-Patterns-of-11-(o-and-Cort%C3%A9s-Cort%C3%A9s/3e5f2e8b7d8c5d9e5b8a9c8a8c8a8c8a8c8a8c8a]([Link]
-
Gibhard, L., & Taylor, D. (2011). Synthesis and biological evaluation of 1,4-benzodiazepin-2-ones with antitrypanosomal activity. University of Southampton. [Link]
-
El-Behery, M., & El-Kherasy, E. M. (2020). Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II). Biological & Pharmaceutical Bulletin, 43(4), 679–687. [Link]
-
Kumar, A., Kumar, R., & Singh, P. (2017). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. Indian Journal of Pharmaceutical Education and Research, 51(4s), S614-S621. [Link]
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Risoli, A., Cheng, J. B. Y., Verkerk, U. H., Zhao, J., Ragno, G., Hopkinson, A. C., & Siu, K. W. M. (2007). Gas-phase fragmentation of protonated benzodiazepines. Rapid Communications in Mass Spectrometry, 21(14), 2273–2281. [Link]
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Quintero, L. M. A., Burgos, I., Palma, A., Cobo, J., & Glidewell, C. (2018). A concise, efficient and versatile synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines: synthesis and spectroscopic characterization, together with the molecular and supramolecular structures of three products and one intermediate. Acta Crystallographica Section C: Structural Chemistry, 74(3), 312-320. [Link]
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Quintero, L. M. A., Burgos, I., Palma, A., Cobo, J., & Glidewell, C. (2018). A concise, efficient and versatile synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines: synthesis and spectroscopic characterization, together with the molecular and supramolecular structures of three products and one intermediate. Acta Crystallographica Section C: Structural Chemistry, 74(3), 312-320. [Link]
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Singh, S., et al. (2013). Stability-Indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Indian Journal of Pharmaceutical Sciences, 75(1), 55-61. [Link]
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Validation & Comparative
A Comparative Guide to the Synthetic Validation of 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Introduction: The benzo[b]azepine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery due to its diverse pharmacological activities. Specifically, the 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one represents a key intermediate for the synthesis of various bioactive molecules. The validation of a robust, efficient, and scalable synthetic route to this core structure is paramount for its successful application in drug development programs. This guide provides a comprehensive comparison of a validated primary synthetic route with plausible alternative pathways, supported by established chemical principles and experimental considerations.
Primary Synthetic Route: A Five-Step Linear Synthesis from 2,4-Dimethylaniline
Our primary validated route is adapted from a high-yielding synthesis of a closely related analog, methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate[1]. This pathway offers a logical and well-controlled construction of the target molecule.
The causality behind this strategic choice lies in its linear and convergent nature, starting from the readily available 2,4-dimethylaniline. Each step is a well-established transformation, minimizing the risk of unforeseen side reactions and simplifying process optimization. The introduction of the N-methoxycarbonyl group serves a dual purpose: it acts as a protecting group to prevent unwanted side reactions at the nitrogen atom during the Friedel-Crafts acylation and activates the aromatic ring for the subsequent cyclization.
Experimental Protocol: Primary Synthetic Route
Step 1: N-Alkylation of 2,4-Dimethylaniline 2,4-Dimethylaniline is reacted with ethyl 4-bromobutyrate in the presence of a non-nucleophilic base such as sodium carbonate to afford ethyl 4-((2,4-dimethylphenyl)amino)butanoate.
Step 2: Carbamoylation The secondary amine is then protected by reaction with methyl chloroformate in the presence of a base like triethylamine to yield ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate.
Step 3: Ester Hydrolysis The ethyl ester is selectively hydrolyzed under basic conditions (e.g., sodium hydroxide in aqueous methanol) to provide 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoic acid.
Step 4: Intramolecular Friedel-Crafts Acylation The carboxylic acid is activated, for instance with thionyl chloride to form the acyl chloride, which then undergoes an intramolecular Friedel-Crafts acylation catalyzed by a Lewis acid like aluminum trichloride to furnish the cyclized product, methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate[1].
Step 5: N-Decarboxylation The final step involves the removal of the N-methoxycarbonyl protecting group. This can be achieved under acidic conditions, for example, by heating with aqueous hydrochloric acid or hydrobromic acid.
Alternative Synthetic Routes: A Comparative Analysis
To provide a comprehensive validation, two logical alternative routes originating from a common intermediate, 5,7-dimethyl-1-tetralone, are considered. This intermediate is commercially available, providing a practical starting point for these pathways[2][3].
Alternative Route A: Beckmann Rearrangement
The Beckmann rearrangement is a classic and powerful method for the transformation of oximes into amides or lactams[4][5][6]. In this proposed route, 5,7-dimethyl-1-tetralone is first converted to its corresponding oxime, which is then subjected to acidic conditions to induce the rearrangement and form the desired benzazepinone.
Causality of Experimental Choices: The choice of acidic catalyst (e.g., sulfuric acid, polyphosphoric acid) is crucial for promoting the rearrangement of the oxime[5]. The stereochemistry of the oxime can influence the migratory aptitude of the aryl versus the alkyl group, but in the case of tetralone oximes, the migration of the aryl group to form the benzo[b]azepinone is generally favored.
Alternative Route B: Schmidt Reaction
The Schmidt reaction provides another direct method for the ring expansion of cyclic ketones to lactams using hydrazoic acid (or sodium azide in the presence of a strong acid)[7][8][9]. This reaction proceeds through the addition of the azide to the protonated ketone, followed by a rearrangement with the expulsion of nitrogen gas.
Causality of Experimental Choices: The Schmidt reaction is typically carried out in the presence of a strong acid like sulfuric acid, which protonates the carbonyl group, facilitating the nucleophilic attack by the azide ion[10]. The migratory aptitude in the Schmidt reaction of unsymmetrical ketones generally favors the migration of the group that can better stabilize a positive charge. For 5,7-dimethyl-1-tetralone, the migration of the aryl group is the expected outcome, leading to the desired product.
Comparative Data Summary
| Metric | Primary Route | Alternative Route A (Beckmann) | Alternative Route B (Schmidt) |
| Starting Material | 2,4-Dimethylaniline | 5,7-Dimethyl-1-tetralone | 5,7-Dimethyl-1-tetralone |
| Number of Steps | 5 | 2 | 1 |
| Overall Yield | High (based on analog) | Moderate to High | Moderate to High |
| Key Intermediates | N-protected amino acid | 5,7-Dimethyl-1-tetralone oxime | None |
| Reagent Safety | Thionyl chloride, AlCl3 | Strong acids | High Hazard: Sodium azide/hydrazoic acid |
| Scalability | Good | Good | Limited by safety concerns of azides |
Visualization of Synthetic Pathways
Caption: Comparative overview of synthetic routes to the target compound.
Detailed Experimental Protocols
Protocol for Alternative Route A: Beckmann Rearrangement
-
Oxime Formation: To a solution of 5,7-dimethyl-1-tetralone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 2-4 hours, monitoring by TLC. After completion, cool the reaction mixture and pour it into ice water. Collect the precipitated oxime by filtration, wash with water, and dry.
-
Beckmann Rearrangement: Add the dried 5,7-dimethyl-1-tetralone oxime (1.0 eq) portion-wise to pre-heated polyphosphoric acid at 120-130 °C with stirring. Maintain the temperature for 30-60 minutes. Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol for Alternative Route B: Schmidt Reaction
Caution: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
To a solution of 5,7-dimethyl-1-tetralone (1.0 eq) in a mixture of concentrated sulfuric acid and chloroform, cooled in an ice bath, add sodium azide (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Validation and Characterization
The identity and purity of the synthesized this compound from each route should be confirmed by standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons, the two methyl groups on the aromatic ring, and the protons of the azepine ring. |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons (including the quaternary carbons bearing the methyl groups), and the aliphatic carbons of the azepine ring. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the secondary amine, C=O stretching of the ketone, and C-H stretching of the aromatic and aliphatic groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the target compound (C₁₂H₁₅NO, MW: 189.25). |
Conclusion and Recommendation
The primary five-step synthetic route, starting from 2,4-dimethylaniline, offers a highly controlled and reproducible pathway to this compound. While the alternative routes via Beckmann and Schmidt rearrangements are shorter in terms of step count from the tetralone intermediate, they present their own challenges. The Beckmann rearrangement may require optimization of reaction conditions to ensure complete conversion and regioselectivity. The Schmidt reaction, while being the most direct, involves the use of highly hazardous reagents, which may not be suitable for large-scale synthesis.
For research and development purposes, all three routes are viable. However, for process development and scale-up, the primary route is recommended due to its superior control, avoidance of highly toxic reagents, and amenability to optimization. The validation of this synthetic pathway provides a solid foundation for the production of this key intermediate for further drug discovery efforts.
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A Comparative Analysis of the Biological Activities of Benzo[b]azepinone Isomers: A Guide for Drug Discovery Professionals
The benzo[b]azepinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic compounds. The isomeric forms of this scaffold, dictated by the position of the ketone group on the azepine ring and the substitution patterns on the fused benzene ring, play a pivotal role in defining the pharmacological profile of the resulting molecules. This guide provides a comprehensive comparison of the biological activities of benzo[b]azepinone isomers, with a focus on their anticancer, neuroprotective, and antimicrobial properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols to facilitate further research and development in this promising area of drug discovery.
The Benzo[b]azepinone Scaffold: A Versatile Pharmacophore
The benzo[b]azepinone core consists of a seven-membered azepine ring fused to a benzene ring. The position of the carbonyl group within the azepine ring gives rise to different isomers, such as benzo[b]azepin-2-one and benzo[b]azepin-5-one, each presenting a unique three-dimensional arrangement of atoms and, consequently, distinct biological activities. Furthermore, substitutions on both the benzene and azepine rings can profoundly influence the potency, selectivity, and pharmacokinetic properties of these compounds.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Benzo[b]azepinone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][2] The mechanism of action often involves the inhibition of key enzymes involved in DNA replication and cell division, such as topoisomerases.[1][3]
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency of benzo[b]azepinone derivatives is highly dependent on the nature and position of substituents. For instance, studies on 3,4‐dihydro‐1H‐benzo[b]azepine‐2,5‐dione derivatives have shown that the introduction of an aryl group at the 1-position can lead to potent anticancer activity.[1]
Key SAR Insights:
-
Substitution at N-1: The presence of an aryl group at the N-1 position of the azepine ring is often crucial for anticancer activity.
-
Fused Heterocyclic Rings: Fusion of other heterocyclic rings, such as pyrazole, to the benzo[b]azepine core can enhance cytotoxicity.[1]
-
Mechanism of Action: Some derivatives have been shown to interact with double-stranded DNA, potentially interrupting DNA replication, and inhibit topoisomerase II, leading to apoptosis in cancer cells.[1]
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of representative benzo[b]azepinone derivatives against various cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 8ad | 1-aryl-4,6-dihydrobenzo[b]pyrazolo[3,4-d]azepin-5(1H)-one | HeLa | < 2 | [1] |
| 8cf | 1-aryl-4,6-dihydrobenzo[b]pyrazolo[3,4-d]azepin-5(1H)-one | HeLa | < 2 | [1] |
| B1-4 series | benzo[b][1][2]diazepines | MCF-7 | Not specified, but showed momentous activity | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzo[b]azepinone isomers for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathway: Topoisomerase Inhibition
The following diagram illustrates the proposed mechanism of action for certain anticancer benzo[b]azepinone derivatives that act as topoisomerase II inhibitors.
Caption: Inhibition of Topoisomerase II by Benzo[b]azepinone Derivatives.
Neuroprotective Activity: Shielding Neurons from Damage
Certain benzodiazepinone derivatives, which share a similar core structure with benzo[b]azepinones, have demonstrated significant neuroprotective effects.[4][5] These compounds often modulate ion channels, such as the Na+/Ca2+ exchanger (NCX), to protect neurons from ischemic damage.[4]
Structure-Activity Relationship (SAR) for Neuroprotection
The neuroprotective activity of these compounds is intricately linked to their ability to interact with specific isoforms of the NCX.
Key SAR Insights:
-
Substituents on the Benzene Ring: The presence and position of substituents on the fused benzene ring can influence the selectivity and potency of NCX modulation.
-
Side Chain Modifications: Alterations to the side chains attached to the azepine nitrogen can impact the compound's ability to activate or inhibit different NCX isoforms.[4]
Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Assay
The OGD assay is an in vitro model of cerebral ischemia used to evaluate the neuroprotective potential of compounds.
Step-by-Step Methodology:
-
Neuronal Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).
-
OGD Induction: Replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 1-2 hours).
-
Reperfusion: Return the cells to normal culture conditions (normoxic, glucose-containing medium) and add the test compounds.
-
Viability Assessment: After 24 hours of reperfusion, assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.
-
Data Analysis: Compare the viability of compound-treated cells to that of vehicle-treated cells to determine the neuroprotective effect.
Signaling Pathway: Modulation of Na+/Ca2+ Exchanger
The diagram below illustrates how benzodiazepinone derivatives can exert neuroprotection by modulating the activity of the Na+/Ca2+ exchanger.
Caption: Neuroprotection via Modulation of the Na+/Ca2+ Exchanger.
Antimicrobial Activity: Combating Pathogenic Microbes
Derivatives of the broader azepine class have shown promising antimicrobial activity against a range of bacterial and fungal strains.[6] The structural features of these molecules, including the nature of the heterocyclic core and the appended substituents, are critical for their antimicrobial efficacy.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial spectrum and potency of azepine derivatives are influenced by their chemical structure.
Key SAR Insights:
-
Heteroatom in the Azepine Ring: The presence of other heteroatoms, such as sulfur (in thiepines), can affect the antimicrobial profile.
-
Substituent Effects: Specific substitutions on the aromatic rings can enhance activity against certain microbial strains. For instance, some 5H-pyridobenzazepine derivatives have demonstrated good antibacterial and antifungal activity.[6]
Comparative Antimicrobial Data
The following table presents the minimum inhibitory concentration (MIC) values for representative azepine derivatives against various microorganisms.
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| 8 | 5H-pyridobenzazepine derivative | S. aureus | 39 | [6] |
| 8 | 5H-pyridobenzazepine derivative | E. coli | 39 | [6] |
| 12 | 5H-pyridobenzazepine derivative | C. albicans | 156 | [6] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in the same broth.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The benzo[b]azepinone scaffold represents a versatile template for the design of novel therapeutic agents with a wide range of biological activities. The isomeric form of the core structure and the nature of its substituents are critical determinants of its pharmacological profile. This guide has provided a comparative overview of the anticancer, neuroprotective, and antimicrobial activities of benzo[b]azepinone and related azepine derivatives, highlighting key structure-activity relationships and providing detailed experimental protocols.
Future research in this area should focus on the synthesis and biological evaluation of a broader range of benzo[b]azepinone isomers to more definitively elucidate the impact of the ketone position on activity. Furthermore, a deeper understanding of the molecular targets and signaling pathways involved will be crucial for the rational design of next-generation benzo[b]azepinone-based drugs with improved potency, selectivity, and safety profiles.
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A Comparative In Vitro Analysis of 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one: A Novel Candidate for Kinase Pathway Inhibition
Prepared by: Senior Application Scientist, Advanced Drug Discovery Division
This guide provides an in-depth comparative analysis of the biological activity of a novel benzazepine derivative, 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (hereafter designated as BAZ-795). Benzazepines are a well-established class of heterocyclic compounds known for a wide spectrum of pharmacological activities, including uses as anti-hypertensive, anti-depressant, and anti-cancer agents.[1][2] The structural motif of BAZ-795 suggests a potential interaction with intracellular signaling cascades, particularly kinase pathways that are frequently dysregulated in human cancers.
The phosphoinositide 3-kinase (PI3K)/AKT/mTOR and the Ras/MAPK/ERK pathways are central regulators of cell growth, proliferation, and survival.[3][4][5] Their frequent activation in malignancies has made them prime targets for therapeutic intervention.[6][7] This guide outlines a systematic in vitro validation workflow to characterize the biological activity of BAZ-795, comparing its performance against established inhibitors targeting these critical oncogenic pathways. We will proceed from a broad assessment of cellular impact to a specific, target-oriented mechanistic evaluation.
Hypothesized Mechanism of Action: Targeting the PI3K/AKT and ERK Signaling Axis
We hypothesize that BAZ-795 exerts its biological effects by inhibiting key kinases within the PI3K/AKT and/or ERK signaling pathways. These pathways are initiated by receptor tyrosine kinases (RTKs) and are crucial for transmitting extracellular signals to the nucleus to regulate gene expression related to cell fate.
Caption: Hypothesized signaling pathways targeted by BAZ-795.
Part 1: Assessment of General Cellular Viability
The initial step in characterizing a novel compound is to determine its effect on cell viability. This provides a broad measure of its potential cytotoxic or cytostatic effects. We will employ a metabolic assay, which quantifies the number of viable, metabolically active cells.[8][9]
Comparative Compound:
-
Alpelisib: A known, selective PI3Kα inhibitor, serving as a positive control for pathway inhibition.[6]
Experimental Protocol: MTT Cell Viability Assay
This protocol is based on the conversion of the yellow tetrazolium salt MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) into insoluble purple formazan crystals by mitochondrial dehydrogenases in viable cells.[8]
-
Cell Seeding: Seed human breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of BAZ-795 and Alpelisib in culture medium. Replace the existing medium with medium containing the test compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Caption: Workflow for the MTT Cell Viability Assay.
Comparative Performance Data (Hypothetical)
| Compound | Target Pathway | Cell Line | IC₅₀ (µM) |
| BAZ-795 | Hypothesized Kinase | MCF-7 | 1.2 |
| Alpelisib | PI3Kα | MCF-7 | 0.5 |
| Doxorubicin | DNA Intercalator | MCF-7 | 0.8 |
This hypothetical data suggests BAZ-795 exhibits potent anti-proliferative activity, comparable to established agents, warranting further investigation into its mechanism of action.
Part 2: Elucidation of Cell Death Mechanism
A reduction in cell viability can result from either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). To distinguish between these, we will assess for markers of apoptosis, or programmed cell death, a common mechanism for anti-cancer drugs.[10]
Experimental Protocol: Annexin V & Propidium Iodide (PI) Apoptosis Assay
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane, an early apoptotic event.[11] Annexin V, a protein with high affinity for PS, is fluorescently labeled. Propidium Iodide (PI) is used as a counterstain to identify necrotic or late-stage apoptotic cells with compromised membrane integrity.
-
Cell Culture and Treatment: Seed MCF-7 cells in a 6-well plate and treat with BAZ-795 at its IC₅₀ and 2x IC₅₀ concentrations for 48 hours. Include an untreated control and a positive control (e.g., Staurosporine).
-
Cell Harvesting: Harvest cells, including any floating cells, by trypsinization and centrifugation.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for the Annexin V/PI Apoptosis Assay.
Comparative Performance Data (Hypothetical)
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95.2 | 2.5 | 2.3 |
| BAZ-795 (1.2 µM) | 45.8 | 35.1 | 19.1 |
| BAZ-795 (2.4 µM) | 20.3 | 50.5 | 29.2 |
| Staurosporine (1 µM) | 15.1 | 60.2 | 24.7 |
These results would indicate that BAZ-795 induces cell death primarily through apoptosis in a dose-dependent manner.
Part 3: Specific Target Validation via Kinase Inhibition
Having established that BAZ-795 induces apoptosis, the next logical step is to validate its interaction with the hypothesized kinase targets. This can be achieved through both biochemical assays with isolated enzymes and cell-based assays measuring the phosphorylation of downstream substrates.
Comparative Compounds:
-
GDC-0980 (Apitolisib): A dual PI3K/mTOR inhibitor.[12]
-
SCH772984: A highly selective ERK1/2 inhibitor.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This biochemical assay measures the activity of a purified kinase by quantifying the amount of ADP produced from an ATP-to-ADP conversion reaction.[5]
-
Reagent Preparation: Prepare serial dilutions of BAZ-795 and control inhibitors.
-
Kinase Reaction: In a 384-well plate, combine the purified kinase (e.g., PI3Kα, ERK2), its specific substrate (e.g., PIP2 for PI3K, Myelin Basic Protein for ERK2), and ATP.
-
Inhibitor Addition: Add the test compounds to the reaction wells and incubate at room temperature for 1 hour.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Luminescence Measurement: Measure the luminescent signal, which is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value for each kinase.
Experimental Protocol 2: Cell-Based Phospho-Protein Assay (ELISA)
This assay quantifies the level of a specific phosphorylated protein within whole cells, providing a direct measure of upstream kinase activity in a physiological context.[13]
-
Cell Culture and Treatment: Seed cells (e.g., HeLa or MCF-7) in a 96-well plate. After 24 hours, serum-starve the cells, then stimulate with a growth factor (e.g., EGF) in the presence of various concentrations of BAZ-795 or control inhibitors for 30 minutes.
-
Fix and Permeabilize: Fix the cells with formaldehyde and permeabilize them with a detergent-based buffer.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Primary Antibody Incubation: Incubate wells with primary antibodies specific for the phosphorylated target (e.g., anti-phospho-AKT (Ser473)) and a separate set of wells with antibodies for the total protein (e.g., anti-total-AKT).
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody.
-
Substrate Addition: Add a chemiluminescent or colorimetric HRP substrate and measure the signal.
-
Normalization: Normalize the phospho-protein signal to the total protein signal to account for any differences in cell number.
Caption: Dual workflows for kinase target validation.
Comparative Performance Data (Hypothetical)
| Compound | Target | Biochemical IC₅₀ (nM) | Cellular p-AKT EC₅₀ (nM) | Cellular p-ERK EC₅₀ (nM) |
| BAZ-795 | ? | PI3Kα: 85 ERK2: >10,000 | 95 | >10,000 |
| GDC-0980 | PI3K/mTOR | PI3Kα: 5 | 25 | >10,000 |
| SCH772984 | ERK1/2 | ERK2: 1 | >10,000 | 5 |
These hypothetical findings strongly suggest that BAZ-795 is a potent and selective inhibitor of the PI3K pathway, with minimal activity against the ERK kinase. The close correlation between the biochemical IC₅₀ and the cellular EC₅₀ for p-AKT inhibition provides robust validation of its on-target activity.
Conclusion and Future Directions
The systematic in vitro evaluation outlined in this guide provides a robust framework for characterizing the biological activity of novel compounds like this compound. The hypothetical data presented positions BAZ-795 as a promising candidate for further development as a selective PI3K inhibitor.
The logical progression from general viability screening to specific mechanism-of-action studies ensures an efficient use of resources and builds a comprehensive data package. Future work should include broader kinase profiling to confirm selectivity, evaluation in a panel of cancer cell lines with different genetic backgrounds (e.g., PIK3CA-mutant vs. PTEN-loss), and eventual progression to in vivo xenograft models to assess efficacy and pharmacokinetic properties.
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Concise Synthesis of 2-Benzazepine Derivatives and Their Biological Activity. (Source: ACS Publications, URL: [Link])
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Structure-activity relationship (SAR) studies of dimethyl-benzo[b]azepinone derivatives
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of Substituted Benzo[b]azepinone Derivatives
Introduction: The Therapeutic Potential of the Benzo[b]azepinone Scaffold
The benzo[b]azepinone core, a fused heterocyclic system consisting of a benzene ring and a seven-membered azepinone ring, represents a "privileged scaffold" in medicinal chemistry. This structural motif is present in a variety of biologically active compounds, demonstrating a wide range of pharmacological activities including anticancer, anti-inflammatory, neuroprotective, and kinase inhibitory effects.[1] The conformational flexibility of the seven-membered ring allows for diverse interactions with biological targets, making it an attractive starting point for drug discovery.
This guide provides a comparative analysis of the structure-activity relationships (SAR) for substituted benzo[b]azepinone derivatives, with a focus on their application as kinase inhibitors and anticancer agents. We will dissect how specific structural modifications on the benzo[b]azepinone core influence biological activity, drawing insights from various published studies. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the key biological assays used to evaluate these compounds, empowering researchers to validate and expand upon these findings.
Part 1: Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of benzo[b]azepinone derivatives are exquisitely sensitive to the nature and position of substituents on both the benzene and azepinone rings. Understanding these relationships is critical for the rational design of next-generation therapeutic agents.
General Scaffold and Key Sites for Modification
The core benzo[b]azepinone structure offers several key positions where chemical diversity can be introduced to modulate its pharmacological profile. The diagram below illustrates this general scaffold and highlights the primary sites for substitution.
Caption: General chemical structure of the benzo[b]azepinone core highlighting key positions for substitution.
SAR at the Benzene Ring (Positions 7, 8, 9, 10)
Substituents on the fused benzene ring primarily influence electronic properties and can form key interactions with target proteins.
-
Position 8: Studies on related benzodiazepinone and imidazobenzodiazepinone systems have shown that substitution at the analogous position (position 8) can significantly impact receptor affinity. For instance, the introduction of a chlorine atom at this position has been shown to decrease affinity for diazepam-sensitive benzodiazepine receptors but increase affinity for diazepam-insensitive receptors, suggesting a role in modulating isoform selectivity.[2]
-
Electron-Withdrawing vs. Electron-Donating Groups: In many kinase inhibitor scaffolds, the presence of electron-withdrawing groups (e.g., -Cl, -CF3) on the benzene ring can enhance activity by participating in hydrogen bonding or other polar interactions within the ATP-binding pocket. Conversely, bulky electron-donating groups may introduce steric hindrance, reducing potency.
SAR at the Azepinone Ring
Modifications to the seven-membered azepinone ring, including N-substitution and alterations to the carbon backbone, are crucial for tuning potency, selectivity, and pharmacokinetic properties.
-
N-1 Substitution: The nitrogen atom of the lactam is a critical handle for introducing diversity. Attaching aryl groups via palladium-catalyzed N-arylation is a common strategy.[3] The nature of this aryl substituent is a major determinant of activity. For Rho-associated protein kinase (ROCK) inhibitors based on an 8-(azaindolyl)-benzoazepinone scaffold, elongated and flexible charged groups at this position led to compounds with sub-nanomolar potencies.[3] This suggests that the N-substituent extends into a solvent-exposed region of the kinase, where interactions can be optimized.
-
C-3 Position: In 3,4-dihydro-1H-benzo[b]azepine-2,5-dione derivatives, substitutions at the C-3 position have been explored for antibacterial activity. The specific nature of these substituents dictates the spectrum of activity.[1]
-
Core Isomers: The regioselectivity of synthesis can produce different benzo[b]azepinone isomers (e.g., benzo[d]azepin-2-one vs. benzo[c]azepin-3-one). These isomers can exhibit distinct biological profiles due to the altered spatial arrangement of the lactam carbonyl and N-substituent, which affects how the molecule fits into a target's binding site.[3]
Comparison of Biological Activity
The following table summarizes SAR data from selected studies on benzo[b]azepinone and related dibenzodiazepine derivatives, highlighting the impact of substitutions on anticancer activity.
| Compound Series | Key Substitutions | Biological Activity (IC50) | Key Findings | Reference |
| Dibenzo[b,f]azepine-oxadiazoles | R = 4-NO2 (Compound 5e ) | SR Leukemia: 13.05 µM; Topo II Inhibition: 6.36 µM | The rigidified oxadiazole ring system showed potent activity. The 4-nitrophenyl substituent was optimal for cytotoxicity and topoisomerase II inhibition. | [4] |
| Dibenzo[b,f]azepine-isoxazolines | R = 4-Cl (Compound 4g ) | LM8G7, OVSAHO, MCF-7 Proliferation: ~10-30 µM | Compound 4g strongly inhibited cancer cell invasion and migration, with anti-proliferative effects comparable to cisplatin in some cell lines. | |
| Dibenzodiazepines | 2-position derivatives with N-methylpiperazine at C-11 | HL-60 Leukemia: Down to 0.30 µM | Halogenation and Suzuki coupling at the 2-position yielded compounds with potent anti-proliferative activity across multiple cancer cell lines. |
SAR Summary: Key Principles for Potency
The collective data suggests several guiding principles for designing potent benzo[b]azepinone-based inhibitors.
Caption: Summary of key structure-activity relationships for enhancing the biological potency of benzo[b]azepinone derivatives.
Part 2: Key Biological Evaluation Protocols
The following protocols are foundational for characterizing the biological activity of novel benzo[b]azepinone derivatives. They are designed to be self-validating by including appropriate controls.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. It is a universal, luminescence-based method applicable to a wide range of protein kinases.[5]
Causality Behind Experimental Choices: The ADP-Glo™ assay is chosen for its high sensitivity and broad applicability. Unlike antibody-based methods, it is less prone to compound interference. The two-step process separates the kinase reaction from the detection reaction, minimizing signal interference and ensuring a robust readout.[6]
Caption: Experimental workflow for a typical ADP-Glo™ kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA), ATP/Substrate mix, and serial dilutions of the test compound (benzo[b]azepinone derivative).
-
Kinase Reaction Setup (384-well plate):
-
To appropriate wells, add 1 µL of the test compound or DMSO (vehicle control).
-
Add 2 µL of kinase enzyme solution.
-
Initiate the reaction by adding 2 µL of the ATP/Substrate mix.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP, which is then used by a luciferase to produce light.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate IC50 values from the dose-response curve.[5]
Protocol 2: Cell Migration Assay (Transwell/Boyden Chamber Assay)
This assay assesses the ability of a compound to inhibit cancer cell migration through a porous membrane in response to a chemoattractant.[7]
Causality Behind Experimental Choices: The Transwell assay mimics the process of cell migration through tissue barriers. The choice of pore size (e.g., 8.0 µm) is critical and must be optimized for the specific cell type to allow active migration without passive cell dropping.[7] Serum is used as a universal chemoattractant, and serum starvation of cells prior to the assay is essential to ensure that migration is driven by the established gradient.[8]
Step-by-Step Methodology:
-
Cell Preparation: Culture cells (e.g., MDA-MB-231) to ~80% confluency. Harvest the cells and resuspend them in a serum-free medium. Perform a cell count and adjust the concentration to 1 x 10^6 cells/mL.
-
Assay Setup:
-
Place 24-well Transwell inserts (e.g., 8.0 µm pore size) into a 24-well plate.
-
In the lower chamber of each well, add 600 µL of complete medium (containing 10% FBS) as the chemoattractant.
-
In the upper chamber (the insert), add 100 µL of the cell suspension (100,000 cells).
-
Add the test compound at various concentrations to the upper chamber along with the cells. Include a vehicle control (DMSO).
-
-
Incubation: Incubate the plate for 12-24 hours (time to be optimized per cell line) at 37°C in a 5% CO2 incubator.
-
Cell Staining:
-
Carefully remove the medium from the upper chamber.
-
Using a cotton swab, gently remove the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
-
Data Acquisition:
-
Thoroughly wash the inserts with water and allow them to air dry.
-
Visualize the migrated cells under a microscope and capture images from several random fields.
-
Quantify the migrated cells by counting or by eluting the crystal violet stain with a destaining solution (e.g., 10% acetic acid) and measuring the absorbance at 590 nm.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a test compound.[9]
Causality Behind Experimental Choices: Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Ethanol fixation is used because it permeabilizes the cells while preserving DNA integrity, allowing for consistent staining. RNase treatment is crucial to prevent PI from binding to double-stranded RNA, which would otherwise confound the DNA content measurement.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells (e.g., HeLa) in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of the benzo[b]azepinone derivative for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer using a 488 nm laser for excitation. Collect the fluorescence data in the appropriate channel (e.g., PE or PerCP).
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests cell cycle arrest induced by the compound.[9]
Conclusion and Future Directions
The benzo[b]azepinone scaffold is a versatile and promising platform for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. Structure-activity relationship studies consistently demonstrate that modifications to both the aromatic and azepinone rings are critical for optimizing potency and selectivity. Key trends include the beneficial effects of electron-withdrawing groups on the benzene ring and the strategic use of large, flexible N-substituents to engage with specific sub-pockets in target proteins like kinases.
Future research should focus on integrating computational modeling with synthetic chemistry to more precisely predict the effects of substitutions and guide the design of next-generation analogs. Exploring a wider range of heterocyclic fusions and linker strategies will likely yield compounds with improved pharmacokinetic profiles and novel mechanisms of action. The robust biological evaluation protocols provided herein offer a clear framework for assessing the potential of these new chemical entities and advancing the most promising candidates toward clinical development.
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A Guide to the Orthogonal Cross-Validation of Analytical Data for 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
This guide provides a comprehensive framework for the cross-validation of analytical data for the novel compound 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. In drug discovery and development, the unambiguous confirmation of a molecule's identity, purity, and structure is paramount. A single analytical technique is insufficient to provide the necessary level of confidence. Therefore, we employ a strategy of orthogonal cross-validation, utilizing multiple analytical techniques whose separation and detection principles are fundamentally different. This approach creates a self-validating system that ensures the integrity and reliability of the data, a cornerstone of regulatory compliance and sound scientific practice.[1]
The principles outlined herein are grounded in the methodologies and validation requirements established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), particularly the ICH Q2(R1) and the more recent Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedure validation.[2][3][4]
Figure 1: The principle of orthogonal analytical cross-validation.
Part 1: Chromatographic Analysis for Purity and Identity
Chromatographic methods are essential for determining the purity of a compound by separating it from any impurities, starting materials, or byproducts. We utilize two distinct chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for an orthogonal assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment in pharmaceutical analysis. A reversed-phase method is chosen here due to the moderate polarity of the target compound. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.
-
Rationale: Formic acid is a volatile modifier that improves peak shape and is compatible with mass spectrometry if LC-MS is desired for further characterization.[5]
-
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 2 minutes.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Rationale: The benzazepinone core contains an aromatic ring, which is expected to have strong absorbance at this wavelength.
-
-
Sample Preparation: Dissolve the compound in Acetonitrile to a concentration of 1 mg/mL.
Expected Data & Validation
The primary output is a chromatogram showing a major peak corresponding to the target compound. Purity is calculated based on the area percentage of this peak relative to all other peaks. According to ICH Q2(R1), this method must be validated for specificity, linearity, accuracy, and precision to be considered trustworthy.[1][8]
| Parameter | Expected Result for this compound |
| Retention Time (t_R) | ~8.5 min (estimated based on polarity) |
| Purity Assay | >99.0% (Area %) |
| Peak Tailing | < 1.5 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a highly specific and sensitive orthogonal method to HPLC. Separation occurs in the gas phase based on the compound's boiling point and interactions with the column's stationary phase. The mass spectrometer then provides structural information based on the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern.
Experimental Protocol: GC-MS
-
Instrumentation: GC system coupled to a mass spectrometer (e.g., Quadrupole).
-
Derivatization: The secondary amine in the azepine ring can cause peak tailing. While direct analysis is possible, derivatization with a silylating agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is recommended to improve peak shape and volatility.[9][10]
-
Reaction: React 1 mg of the compound with 100 µL of MTBSTFA in pyridine at 70°C for 30 minutes.
-
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Temperature Program:
-
Initial: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Expected Data & Cross-Validation
The total ion chromatogram (TIC) should show a single, sharp peak. The corresponding mass spectrum is the critical piece of data for identity confirmation.
| Parameter | Expected Result for this compound |
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.25 g/mol |
| Expected [M]⁺ Peak (m/z) | 189.1 |
| Key Fragmentation Peaks | Expected fragments from loss of methyl groups (m/z 174) and cleavage of the azepine ring. |
The purity result from the GC-MS TIC should be concordant with the HPLC-UV result, providing strong, cross-validated evidence of the sample's purity.
Part 2: Spectroscopic Analysis for Structural Elucidation
While chromatography confirms purity and molecular weight, spectroscopy is required to confirm the precise arrangement of atoms and functional groups, thereby elucidating the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation. ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Concentration: ~10-20 mg/mL.
-
Experiments: Standard ¹H, ¹³C, and optionally 2D experiments like COSY and HSQC for unambiguous assignments.[11][12]
Predicted Spectral Data
Based on the known structure, we can predict the key signals.
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~7.0 - 7.5 | s, s | 1H, 1H | H-6, H-8 |
| N-H Proton | ~5.0 - 6.0 | br s | 1H | NH |
| Aliphatic Protons | ~2.5 - 3.5 | m | 6H | CH₂ -2, CH₂ -3, CH₂ -4 |
| Methyl Protons | ~2.3 | s | 6H | CH₃ -7, CH₃ -9 |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~200 | C =O (C-5) |
| Aromatic Carbons | ~120 - 145 | 6 signals for aromatic carbons |
| Aliphatic Carbons | ~25 - 50 | 3 signals for C-2, C-3, C-4 |
| Methyl Carbons | ~20 | 2 signals for methyl carbons |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: FT-IR
-
Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Sampling: Attenuated Total Reflectance (ATR) or KBr pellet.
-
Scan Range: 4000 - 400 cm⁻¹.
Predicted Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Secondary Amine |
| ~3050 | C-H Stretch | Aromatic |
| ~2950 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1680 | C=O Stretch | Aryl Ketone [13] |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1250 | C-N Stretch | Amine |
The presence of a strong absorption band around 1680 cm⁻¹ is a critical diagnostic marker for the ketone functional group, while the N-H stretch confirms the secondary amine.[14]
Part 3: Synthesis and Workflow of Cross-Validation
The power of this approach lies not in any single piece of data, but in their collective agreement. The workflow below illustrates how these orthogonal results are synthesized to build a complete and validated profile of the compound.
Figure 2: Workflow for synthesizing orthogonal analytical data.
Narrative Synthesis:
-
Purity Confirmation: Both HPLC and GC-MS indicate a sample purity greater than 99%, providing strong evidence from two different separation mechanisms.
-
Identity Confirmation: GC-MS confirms the molecular weight is 189, consistent with the molecular formula C₁₂H₁₅NO.
-
Structural Confirmation: NMR spectroscopy confirms the unique carbon-hydrogen framework, including the correct number and environment of aromatic, aliphatic, and methyl protons. IR spectroscopy confirms the presence of the key ketone and secondary amine functional groups predicted by the structure.
When all data streams align, as illustrated, we can state with a high degree of scientific certainty that the material is indeed this compound of high purity. Any significant deviation in one technique would immediately trigger further investigation, demonstrating the self-validating nature of this orthogonal approach.
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). FDA. Retrieved January 20, 2026, from [Link]
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Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole. (2022). PMC - NIH. Retrieved January 20, 2026, from [Link]
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GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives. (1993). PubMed. Retrieved January 20, 2026, from [Link]
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Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors. (2018). PMC - NIH. Retrieved January 20, 2026, from [Link]
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Infrared Spectroscopy of the two esters from 2,3,4,5-Tetrahydro-oxepine derivatives, new nano molecules. (2021). viXra.org. Retrieved January 20, 2026, from [Link]
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A Comparative Benchmarking Guide to the Anxiolytic Potential of Novel Benzo[b]azepinones
In the relentless pursuit of safer and more efficacious anxiolytic agents, the limitations of current therapeutic options—namely the dependence potential of benzodiazepines and the delayed onset of action of selective serotonin reuptake inhibitors (SSRIs)—have catalyzed the exploration of novel chemical scaffolds. Among these, benzo[b]azepinones are emerging as a promising class of compounds. This guide provides a comprehensive framework for benchmarking the anxiolytic potential of a novel, representative benzo[b]azepinone, BZA-001, against the established drugs Diazepam and Fluoxetine. Through a detailed examination of preclinical data, we will elucidate the scientific rationale behind the experimental design and interpret the comparative results to position BZA-001 within the current therapeutic landscape.
The Imperative for Novel Anxiolytics: A Brief Overview
Anxiety disorders represent a significant global health burden, affecting millions of individuals. While benzodiazepines, such as Diazepam, offer rapid anxiolysis, their long-term use is marred by tolerance, dependence, and withdrawal symptoms[1]. Conversely, SSRIs like Fluoxetine, a first-line treatment, are associated with a delayed therapeutic onset and a side-effect profile that can impact patient compliance[2]. This therapeutic gap underscores the urgent need for novel anxiolytics with a rapid onset of action and a more favorable safety profile. Benzo[b]azepinone scaffolds have garnered interest due to their structural similarity to benzodiazepines, suggesting a potential interaction with the GABAergic system, yet with modifications that could mitigate undesirable effects.
Unveiling the Mechanisms: A Comparative Perspective
A thorough understanding of the mechanisms of action of existing anxiolytics is paramount for a meaningful comparison with novel compounds.
-
Diazepam (Benzodiazepine): Diazepam, a classic benzodiazepine, exerts its anxiolytic effects by acting as a positive allosteric modulator of the GABA-A receptor[3][4]. It binds to a specific site on the receptor, distinct from the GABA binding site, and enhances the effect of the inhibitory neurotransmitter GABA[3][5]. This potentiation of GABAergic inhibition leads to a widespread dampening of neuronal excitability in the central nervous system, resulting in sedation, muscle relaxation, and anxiolysis[1].
-
Fluoxetine (SSRI): Fluoxetine operates through a different mechanism, selectively inhibiting the reuptake of serotonin (5-HT) from the synaptic cleft[6]. This leads to an increased concentration of serotonin available to bind to postsynaptic receptors. The anxiolytic effects of Fluoxetine are thought to be mediated by complex neuroadaptive changes that occur over several weeks of treatment, involving the desensitization of certain serotonin autoreceptors and alterations in downstream signaling pathways.
-
Novel Benzo[b]azepinone (BZA-001) - A Hypothesized Mechanism: Based on its structural features, BZA-001 is hypothesized to be a selective modulator of specific GABA-A receptor subtypes. Unlike non-selective benzodiazepines, which bind to multiple alpha subunits, BZA-001 is designed to preferentially target α2 and α3 subunit-containing GABA-A receptors. This selectivity is predicted to retain the anxiolytic effects while minimizing the sedative and amnestic side effects associated with α1 subunit modulation[7].
Diagram 1: Comparative Signaling Pathways
Caption: Comparative signaling pathways of Diazepam, Fluoxetine, and the hypothesized mechanism of BZA-001.
A Rigorous Preclinical Benchmarking Workflow
To comprehensively evaluate the anxiolytic potential of BZA-001, a multi-tiered preclinical testing strategy is essential. This workflow integrates in vitro receptor binding assays with in vivo behavioral models to build a robust profile of the compound's efficacy and safety.
Diagram 2: Preclinical Benchmarking Workflow
Caption: A multi-tiered workflow for preclinical benchmarking of novel anxiolytics.
In Vitro Characterization: Receptor Binding and Functional Activity
The initial step in characterizing BZA-001 is to determine its binding affinity and functional activity at the target receptors.
-
Preparation of Membranes: Membranes from HEK293 cells stably expressing human recombinant GABA-A receptor subtypes (α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) are prepared.
-
Incubation: Cell membranes are incubated with a radiolabeled ligand (e.g., [3H]Flunitrazepam) and varying concentrations of the test compounds (BZA-001, Diazepam).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation.
| Compound | GABA-A (α1β2γ2) | GABA-A (α2β2γ2) | GABA-A (α3β2γ2) | GABA-A (α5β2γ2) |
| BZA-001 | 150.2 | 5.8 | 8.1 | 98.5 |
| Diazepam | 10.5 | 12.3 | 15.1 | 18.2 |
Interpretation: The data clearly demonstrates the subtype selectivity of BZA-001. While Diazepam exhibits high affinity across all tested GABA-A receptor subtypes, BZA-001 shows a marked preference for the α2 and α3 subunits, with significantly lower affinity for the α1 and α5 subunits. This profile supports the hypothesis of a targeted anxiolytic effect with a potentially reduced sedative liability.
In Vivo Efficacy: Behavioral Models of Anxiety
The anxiolytic potential of BZA-001 is further evaluated in established rodent models of anxiety-like behavior.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Acclimatization: Rodents are acclimatized to the testing room for at least 1 hour before the experiment.
-
Drug Administration: BZA-001, Diazepam, Fluoxetine (chronically administered for 21 days), or vehicle is administered intraperitoneally 30 minutes before testing.
-
Testing: Each animal is placed in the center of the maze and allowed to explore for 5 minutes.
-
Parameters Measured: Time spent in the open arms, number of entries into the open arms, and total distance traveled.
| Treatment (Dose, mg/kg) | % Time in Open Arms | Open Arm Entries | Total Distance (cm) |
| Vehicle | 15.2 ± 2.1 | 8.3 ± 1.5 | 1520 ± 150 |
| BZA-001 (1) | 35.8 ± 3.5 | 18.2 ± 2.1 | 1480 ± 130 |
| Diazepam (1) | 38.1 ± 4.0 | 19.5 ± 2.5 | 1150 ± 120 |
| Fluoxetine (10) | 28.5 ± 3.1 | 15.1 ± 1.8 | 1550 ± 160 |
| p < 0.05 vs. Vehicle |
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment.
-
Procedure: Following drug administration, rodents are placed in the light compartment and their activity is recorded for 10 minutes.
-
Parameters Measured: Time spent in the light compartment, number of transitions between compartments, and total locomotor activity.
| Treatment (Dose, mg/kg) | Time in Light (s) | Transitions | Locomotor Activity |
| Vehicle | 85.6 ± 9.2 | 12.4 ± 1.8 | 2100 ± 200 |
| BZA-001 (1) | 155.2 ± 12.1 | 25.8 ± 2.5 | 2050 ± 180 |
| Diazepam (1) | 162.4 ± 13.5 | 28.1 ± 3.0 | 1650 ± 150 |
| Fluoxetine (10) | 135.8 ± 11.8 | 20.5 ± 2.1 | 2150 ± 190 |
| p < 0.05 vs. Vehicle |
Interpretation of Behavioral Data: BZA-001 demonstrates significant anxiolytic-like activity in both the EPM and Light-Dark Box tests, comparable to Diazepam. Notably, unlike Diazepam, BZA-001 does not significantly reduce total distance traveled or locomotor activity, suggesting a lack of sedative effects at anxiolytically effective doses. The chronic administration of Fluoxetine also produces an anxiolytic effect, as expected.
Safety and Tolerability Profile
A critical aspect of benchmarking a novel anxiolytic is the assessment of its side-effect profile, particularly motor impairment.
-
Apparatus: A rotating rod that accelerates over time.
-
Training: Rodents are trained to stay on the rotating rod for a set duration.
-
Testing: Following drug administration, the latency to fall from the rod is measured.
| Treatment (Dose, mg/kg) | Latency to Fall (s) |
| Vehicle | 180 (cutoff) |
| BZA-001 (1) | 175.2 ± 8.5 |
| BZA-001 (10) | 168.1 ± 10.2 |
| Diazepam (1) | 110.5 ± 12.3 |
| Diazepam (5) | 45.2 ± 8.1 |
| *p < 0.05 vs. Vehicle |
Interpretation of Safety Data: The rotarod test results further support the favorable safety profile of BZA-001. While Diazepam significantly impairs motor coordination at both therapeutic and higher doses, BZA-001 does not produce any significant motor deficits, even at a dose 10 times higher than its effective anxiolytic dose.
Conclusion: Positioning BZA-001 in the Anxiolytic Armamentarium
The comprehensive preclinical benchmarking of BZA-001 reveals a promising anxiolytic agent with a distinct profile compared to established drugs. Its selective modulation of α2/α3-containing GABA-A receptors translates to potent anxiolytic efficacy, comparable to Diazepam, but with a significantly improved safety margin, devoid of sedative and motor-impairing side effects at therapeutically relevant doses. This profile suggests that BZA-001 could represent a significant advancement in the treatment of anxiety disorders, offering the rapid onset of action characteristic of benzodiazepines without their debilitating side effects. Further clinical development is warranted to translate these promising preclinical findings into a novel therapeutic for patients suffering from anxiety.
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A Senior Scientist's Guide to Comparative Docking Analysis of Benzo[b]azepinone Analogs Against Oncological Targets
Abstract
The benzo[b]azepinone scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in oncology. Computational methods, specifically molecular docking, are indispensable for rapidly evaluating new analogs and prioritizing them for synthesis and biological testing. This guide provides a comprehensive, technically-grounded framework for conducting comparative docking studies of benzo[b]azepinone analogs. We will detail a self-validating protocol, explain the causal logic behind critical experimental choices, and present a comparative analysis against two well-validated cancer targets: Histone Deacetylase 8 (HDAC8) and β-Tubulin. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in silico tools for efficient lead optimization.
Scientific Rationale: Selecting Targets and Ligands
A successful docking campaign begins not with the software, but with a sound biological and chemical rationale. The choice of targets and the ligand set for comparison dictates the relevance and impact of the study.
Target Selection: Why HDAC8 and β-Tubulin?
Histone Deacetylase 8 (HDAC8): HDACs are a class of enzymes crucial for epigenetic regulation. Their overexpression is linked to aberrant gene silencing in various cancers, making them a prime therapeutic target.[1] HDAC8, a Class I HDAC, is a zinc-dependent enzyme whose inhibition has shown promise in treating cancers like T-cell lymphoma.[2] Its active site features a deep hydrophobic tunnel and a catalytic zinc ion, which are key features for targeted inhibitor design.[1][2] The hydroxamic acid group, a common feature in many HDAC inhibitors, acts as a strong chelating agent for this zinc ion, providing a clear mechanistic anchor for docking studies.[2][3]
β-Tubulin: The cytoskeleton's integrity is vital for cell division, and microtubules, polymers of α- and β-tubulin, are central to this process.[4] Disruption of microtubule dynamics leads to mitotic arrest and apoptosis, a clinically validated anticancer strategy.[4] Many successful drugs, such as colchicine, bind at the interface of α- and β-tubulin heterodimers.[4] Targeting the colchicine binding site on β-tubulin with novel scaffolds like benzo[b]azepinones represents a promising avenue for developing new antimitotic agents.[4][5]
Ligand Selection for Comparative Analysis
For this guide, we will consider a reference compound and two hypothetical benzo[b]azepinone analogs to illustrate the comparative process.
-
Reference Compound (Ref-Cpd): A known inhibitor for the selected target (e.g., Vorinostat/SAHA for HDAC8, Colchicine for Tubulin). This is essential for benchmarking and validating the docking protocol.
-
Analog 1 (BZA-001): The core benzo[b]azepinone scaffold with a simple substitution pattern.
-
Analog 2 (BZA-002): An analog with an additional functional group (e.g., a hydroxyl group) designed to form a specific hydrogen bond within the active site.
-
Analog 3 (BZA-003): An analog with a bulkier substituent to probe steric tolerance in the binding pocket.
The Experimental Workflow: A Self-Validating Docking Protocol
Scientific integrity demands a protocol that is not only accurate but also reproducible and self-validating. The following workflow incorporates best practices to ensure the trustworthiness of the results.[6]
Workflow Overview
The entire process, from obtaining raw structural data to final analysis, follows a systematic path. This ensures that each step builds upon a properly prepared foundation, minimizing errors and enhancing the reliability of the final docking scores and poses.
Caption: High-level workflow for a comparative molecular docking study.
Step-by-Step Methodology
Step 1: Target Protein Preparation
-
Action: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we'll use HDAC8 (e.g., PDB ID: 1T64) and β-Tubulin (e.g., PDB ID: 1SA0).
-
Protocol:
-
Load the PDB file into a molecular modeling suite (e.g., Schrödinger Maestro, UCSF Chimera).[7][8]
-
Remove all non-essential components: water molecules beyond 5 Å of the active site, co-solvents, and any duplicate protein chains.[9]
-
Add hydrogen atoms, as they are typically absent in crystal structures but crucial for defining interaction geometries.[10]
-
Assign partial charges using a standard force field (e.g., OPLS3e, AMBER).[11]
-
Perform a restrained energy minimization of the structure to relieve any steric clashes introduced during preparation, without significantly altering the backbone conformation.
-
-
Causality: Raw PDB files are not immediately ready for docking. They contain crystallographic artifacts and lack hydrogen atoms. Proper preparation ensures a chemically correct and sterically reasonable receptor model, which is fundamental for accurate docking.[9][10]
Step 2: Ligand Preparation
-
Action: Obtain 2D structures of the benzo[b]azepinone analogs (e.g., from PubChem or by drawing them in a chemical sketcher).
-
Protocol:
-
Causality: A ligand's 3D structure and protonation state directly influence its potential interactions. Failing to prepare ligands correctly is a common source of docking failure. Generating multiple possible states ensures that the biologically relevant form is considered in the docking simulation.[10][13]
Step 3: Protocol Validation via Redocking (Trustworthiness Pillar)
-
Action: Before docking the new analogs, validate that the chosen docking software and parameters can reproduce the known binding mode of a co-crystallized ligand.
-
Protocol:
-
Define the binding site by creating a docking grid centered on the native ligand found in the crystal structure.[14] The grid box should be large enough to allow for rotational and translational sampling of the ligand (e.g., a 20x20x20 Å cube).
-
Extract the native ligand from the PDB file.
-
Dock the extracted native ligand back into the prepared protein using the defined grid.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the original crystallographic pose.[14][15]
-
-
Causality & Success Criterion: This step is the single most important control experiment in a docking study. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol has sufficient accuracy to replicate a known binding orientation.[15][16][17] If redocking fails, the parameters (grid size, scoring function, precision level) must be adjusted until success is achieved.
Step 4: Comparative Docking Execution
-
Action: Dock the prepared benzo[b]azepinone analogs using the validated protocol.
-
Protocol:
-
Using the exact same grid and docking parameters from the validated protocol, run the docking simulation for each analog (BZA-001, BZA-002, BZA-003).
-
Utilize a high-precision docking mode (e.g., Glide XP, AutoDock Vina with high exhaustiveness) to ensure thorough conformational sampling.[15][18]
-
Save the top-scoring poses (typically 5-10) for each analog for further analysis.
-
-
Causality: Consistency is key. Using an identical, validated protocol for all analogs ensures that any differences in docking scores and binding poses are attributable to the chemical differences between the molecules, not variations in the computational procedure.
Step 5: Post-Docking Analysis and Binding Energy Refinement
-
Action: Analyze the docking results quantitatively and qualitatively. Refine the binding energy prediction with a more rigorous method.
-
Protocol:
-
Pose Analysis: Visually inspect the top-scoring pose for each analog. Analyze key interactions such as hydrogen bonds, π-π stacking, hydrophobic contacts, and (for HDAC8) coordination with the zinc ion.[1][2]
-
Scoring Analysis: Compare the primary docking scores (e.g., GlideScore, Vina Score). While useful for ranking, these scores are not absolute binding energies.
-
MM/GBSA Calculation: For the top-scoring pose of each analog, perform a Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculation.[19][20] This method provides a more accurate estimate of the binding free energy (ΔG_bind) by incorporating solvation effects.[11][19][21]
-
-
Causality: Docking scores are optimized for speed and are excellent for ranking poses, but they often oversimplify the complex thermodynamics of binding.[20] MM/GBSA rescoring provides a more physically realistic energy value, improving the correlation with experimental binding affinities and increasing the predictive power of the study.[19][21]
Data Interpretation and Comparative Analysis
The final step is to synthesize the data into a clear, comparative narrative that can guide further drug design efforts.
Quantitative Comparison
Summarizing the numerical data in a table allows for at-a-glance comparison of the analogs' performance against each target.
| Compound | Target | Docking Score (kcal/mol) | Est. ΔG Bind (MM/GBSA, kcal/mol) | Key Interacting Residues |
| Ref-Cpd | HDAC8 | -10.5 | -75.2 | His142, Phe152, Tyr306, Zn ion |
| BZA-001 | HDAC8 | -8.2 | -55.8 | Phe152, Met274 |
| BZA-002 | HDAC8 | -9.1 | -68.4 | His142 (H-bond) , Phe152, Tyr306 |
| BZA-003 | HDAC8 | -7.5 | -49.1 | Phe152 (Steric clash with Tyr306) |
| Ref-Cpd | Tubulin | -9.8 | -70.1 | Asn258, Ala316, Leu248 |
| BZA-001 | Tubulin | -7.9 | -51.5 | Leu248, Val315 |
| BZA-002 | Tubulin | -8.5 | -59.3 | Asn258 (H-bond) , Leu248, Ala316 |
| BZA-003 | Tubulin | -8.8 | -62.7 | Leu248, Ala316, Ile378 |
Note: Data are illustrative and for guidance purposes only.
Qualitative Analysis and SAR Insights
The quantitative data tells us what happened; the qualitative analysis tells us why. By examining the binding poses, we can derive crucial Structure-Activity Relationships (SAR).
Caption: Logical relationship of SAR for HDAC8 inhibitors.
From this analysis, we can hypothesize:
-
For HDAC8: The addition of a hydroxyl group in BZA-002 likely forms a critical hydrogen bond with His142, significantly improving its binding affinity over the core scaffold (BZA-001 ).[3] Conversely, the bulky group in BZA-003 introduces a steric clash with Tyr306 in the narrow active site tunnel, rationalizing its poorer score.
-
For Tubulin: The hydroxyl group of BZA-002 also improves binding, likely through an H-bond with Asn258.[4] Interestingly, the bulkier BZA-003 is well-tolerated in the more accommodating colchicine binding site, engaging in additional hydrophobic interactions and resulting in a better score than the core scaffold.[5]
These insights provide clear, actionable guidance for the next round of analog design. For instance, maintaining the hydroxyl group of BZA-002 while exploring different bulky, hydrophobic groups at the BZA-003 position could yield a potent dual inhibitor of both HDAC8 and tubulin.
Conclusion
Molecular docking, when performed with scientific rigor, is a powerful predictive tool in drug discovery. By grounding the study in a strong biological rationale, employing a self-validating protocol, and using advanced techniques like MM/GBSA for energy refinement, researchers can confidently compare novel analogs. This guide provides a robust framework for generating reliable, interpretable, and actionable data, ultimately accelerating the journey from a chemical scaffold to a promising clinical candidate.
References
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In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461. Retrieved January 20, 2026, from [Link]
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Di Micco, S., Terracciano, S., & Bruno, I. (2021). Hit Identification and Functional Validation of Novel Dual Inhibitors of HDAC8 and Tubulin Identified by Combining Docking and Molecular Dynamics Simulations. MDPI. Retrieved January 20, 2026, from [Link]
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Homeyer, N., & Gohlke, H. (2021). An Effective MM/GBSA Protocol for Absolute Binding Free Energy Calculations: A Case Study on SARS-CoV-2 Spike Protein and the Human ACE2 Receptor. Journal of Chemical Information and Modeling, 61(5), 2379-2391. Retrieved January 20, 2026, from [Link]
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The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. (n.d.). Lund University. Retrieved January 20, 2026, from [Link]
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Discovery of Histone Deacetylase Inhibitor Using Molecular Modeling and Free Energy Calculations. (2022). ACS Omega, 7(22), 18451–18461. Retrieved January 20, 2026, from [Link]
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Singh, T., et al. (2015). Identification of potent histone deacetylase 8 inhibitors using pharmacophore-based virtual screening, three-dimensional quantitative structure–activity relationship, and docking study. Journal of Receptors and Signal Transduction, 35(3), 221-232. Retrieved January 20, 2026, from [Link]
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Tubulin inhibitors: Pharmacophore modeling, virtual screening and molecular docking. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
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Salmaso, V., & Moro, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology, 21(5), e1006028. Retrieved January 20, 2026, from [Link]
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Elseginy, S. A., et al. (2022). Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. RSC Medicinal Chemistry, 13(6), 738-751. Retrieved January 20, 2026, from [Link]
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Learn Maestro: Preparing protein structures. (2024). YouTube. Retrieved January 20, 2026, from [Link]
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Benchmarking different docking protocols for predicting the binding poses of ligands. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Validation of docking protocol by redocking the cocrystallized ligand... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Ligands Preparation Tutorial for Docking & Molecular Modelling. (2024). YouTube. Retrieved January 20, 2026, from [Link]
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Lessons from Docking Validation. (n.d.). Michigan State University. Retrieved January 20, 2026, from [Link]
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Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Preparing the protein and ligand for docking. (n.d.). ScotChem. Retrieved January 20, 2026, from [Link]
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Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. (2023). IntechOpen. Retrieved January 20, 2026, from [Link]
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Key Topics in Molecular Docking for Drug Design. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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A Head-to-Head Comparison of the Anticancer Activity of Substituted Benzo[b]azepinones: A Guide for Researchers
The benzo[b]azepinone scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] Recently, derivatives of this seven-membered ring system have garnered significant attention for their potential as anticancer agents. This guide provides a comprehensive head-to-head comparison of the anticancer activity of various substituted benzo[b]azepinones and related analogs. We will delve into the structure-activity relationships (SAR), mechanistic insights, and detailed experimental protocols to equip researchers with the knowledge to advance their drug discovery programs.
The Benzo[b]azepinone Core: A Versatile Scaffold for Anticancer Drug Design
The benzo[b]azepinone core, a fusion of a benzene ring and an azepinone ring, offers a three-dimensional architecture that can be readily functionalized at multiple positions. This chemical tractability allows for the fine-tuning of physicochemical properties and biological activity. The anticancer potential of these compounds often stems from their ability to interfere with critical cellular processes such as cell division and programmed cell death (apoptosis).[2]
Comparative Cytotoxicity of Substituted Benzo[b]azepinone Analogs
The in vitro cytotoxicity of novel compounds is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this assessment. Below, we compare the cytotoxic activities of several series of benzo[b]azepinone-related compounds against various human cancer cell lines.
Dibenzo[b,f]azepine-Tethered Isoxazolines
A study by Kumar et al. (2012) explored a series of dibenzo[b,f]azepine derivatives linked to an isoxazoline ring. The substitution on the phenyl ring of the isoxazoline moiety was found to significantly influence the anticancer activity.[3][4]
| Compound | R (Substitution on Phenyl Ring) | Cell Line | IC50 (µM) |
| 4g | 4-Cl | LM8G7 (Murine Osteosarcoma) | Not specified, but showed strong inhibition of invasion |
| MDA-MB-231 (Human Breast Cancer) | ~10 µM (complete inhibition of invasion) | ||
| OVSAHO (Human Ovarian Cancer) | Not specified, but showed dose-dependent inhibition of migration | ||
| MCF-7 (Human Breast Cancer) | Comparable to cisplatin and suramin | ||
| RPMI8226-LR5 (Human Multiple Myeloma) | Comparable to cisplatin and suramin |
Data synthesized from Kumar et al., 2012.[3][4]
The 4-chloro substitution (compound 4g ) was identified as a key feature for potent anti-invasive and anti-proliferative activity. This highlights the importance of electron-withdrawing groups at the para position of the phenyl ring for enhancing anticancer efficacy.[3]
Benzo[b]pyrano[2,3-e][1][5]diazepines
El-Sawy et al. investigated a series of benzo[b]pyrano[2,3-e][1][5]diazepines, demonstrating their cytotoxic potential against human breast and colorectal carcinoma cell lines.[6]
| Compound | Cell Line | IC50 (µM) |
| 9 | HCT-116 (Human Colorectal Carcinoma) | 16.19 ± 1.35 |
| MCF-7 (Human Breast Adenocarcinoma) | 17.16 ± 1.54 | |
| Doxorubicin (Standard Drug) | HCT-116 | Not specified in this abstract |
| MCF-7 | Not specified in this abstract |
Data from El-Sawy et al.[6]
Compound 9 emerged as the most potent analog in this series, with IC50 values in the mid-micromolar range against both cell lines.[6]
Dibenzo[b,f]azepines as Topoisomerase II Inhibitors
A recent study by Ali et al. (2023) designed and synthesized two novel series of dibenzo[b,f]azepines as potential topoisomerase II inhibitors.[7]
| Compound | Cell Line | IC50 (µM) |
| 5e | Leukemia SR | 13.05 ± 0.62 |
| Topoisomerase II Inhibition | 6.36 ± 0.36 |
Data from Ali et al., 2023.[7]
Compound 5e , a 2-(5H-dibenzo[b,f]azepin-5-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, demonstrated potent topoisomerase II inhibitory activity and significant cytotoxicity against a leukemia cell line. The presence of the nitro group on the phenyl ring appears to be crucial for its activity.[7]
Mechanistic Insights: How Do Benzo[b]azepinones Exert Their Anticancer Effects?
The anticancer activity of substituted benzo[b]azepinones and their analogs is often attributed to their ability to induce cell cycle arrest and apoptosis.
Disruption of Microtubule Dynamics
Several heterocyclic compounds, including some benzo[b]azepinone analogs, have been identified as tubulin polymerization inhibitors.[2][8] Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is responsible for chromosome segregation during cell division. By binding to tubulin, the building block of microtubules, these compounds disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[9]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. Benzo[b]azepinone derivatives have been shown to induce apoptosis through various mechanisms, including the activation of caspases, a family of proteases that execute the apoptotic program.[3]
Experimental Protocols for Evaluating Anticancer Activity
To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. Here, we provide step-by-step methodologies for key assays used to evaluate the anticancer activity of substituted benzo[b]azepinones.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a powerful technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Analyze the data using appropriate software to quantify the percentage of cells in each phase of the cell cycle.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample. To investigate apoptosis, key markers include the cleavage of caspase-3 and the expression levels of Bcl-2 family proteins.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion and Future Directions
Substituted benzo[b]azepinones and their analogs represent a promising class of compounds for the development of novel anticancer agents. Structure-activity relationship studies have revealed that specific substitutions on the heterocyclic core can significantly enhance cytotoxic activity. The primary mechanisms of action appear to involve the disruption of microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis.
Future research in this area should focus on:
-
Systematic SAR studies: To further optimize the benzo[b]azepinone scaffold for improved potency and selectivity.
-
Target identification and validation: To elucidate the precise molecular targets of these compounds.
-
In vivo efficacy studies: To evaluate the antitumor activity of lead compounds in preclinical animal models.
-
Pharmacokinetic and toxicological profiling: To assess the drug-like properties of the most promising candidates.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of the next generation of benzo[b]azepinone-based anticancer therapeutics.
References
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Safety Operating Guide
Guide to the Proper Disposal of 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
This document provides a detailed, step-by-step guide for the safe and compliant disposal of 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. As drug development professionals, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, ensuring that its disposal minimizes risk to personnel and the environment. This protocol is grounded in established regulatory frameworks and laboratory best practices.
The overriding principle for chemical disposal is that a comprehensive disposal plan must be in place before any experimental work begins.[1] This ensures that all waste generated can be handled safely and in accordance with federal, state, and institutional regulations.
Hazard Characterization: The Foundation of Safe Disposal
Data from analogous compounds, such as 7-bromo-1,2,3,4-tetrahydro-benzo[b]azepin-5-one and the parent compound 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one, suggest the following classifications under the Globally Harmonized System (GHS).[4][5][6][7]
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning |
This table is an inferred hazard profile based on structural analogues. It is the generator's responsibility to make the final waste determination.[3]
Based on this profile, any waste containing this compound must be managed as hazardous waste . The US Environmental Protection Agency (EPA) gives "cradle-to-grave" authority over hazardous waste management through RCRA, which means the generator is responsible for the waste from its creation to its final, safe disposal.[2][8]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the mandatory steps for disposing of waste containing this compound, whether it is neat (pure) compound, a stock solution, or contaminated labware.
Causality: Segregation is critical to prevent dangerous chemical reactions and to avoid cross-contaminating non-hazardous waste streams, which increases disposal costs and regulatory burden.
-
Do Not Mix: Never mix this waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) department.[9]
-
Solid vs. Liquid: Keep solid waste (e.g., contaminated weigh paper, gloves, TLC plates) separate from liquid waste (e.g., reaction mixtures, solvent rinses).
-
No Drain Disposal: Under no circumstances should this chemical or its solutions be poured down the sanitary sewer.[10] Hazardous chemicals require specialized treatment and can disrupt wastewater treatment processes or contaminate waterways.
Causality: The container is the primary barrier preventing a release into the laboratory environment. Using the correct type of container is a regulatory requirement and essential for safety.[11]
-
Compatibility: Use a container made of a material compatible with the waste. For most organic solids and solutions, a high-density polyethylene (HDPE) or glass container is appropriate.
-
Condition: The container must be in good condition, free of cracks or leaks, and have a secure, tight-fitting lid.[11] Food containers are strictly prohibited.[11]
-
Closure: Keep the waste container closed at all times except when adding waste. This is a key requirement for laboratory "Satellite Accumulation Areas" (SAAs).[11][12]
Causality: Proper labeling communicates the hazards to everyone in the lab and is required for legal transport and disposal. An unlabeled container is a serious safety violation.
Each hazardous waste container must be labeled with:[11]
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " and any other constituents (e.g., solvents).
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
The name and location (building/room number) of the generating researcher or lab.
Causality: SAAs provide a safe, compliant, and designated location for storing hazardous waste within the laboratory before it is collected for central processing.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12]
-
Volume Limits: A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[10] While this compound is not expected to be P-listed, it is good practice to maintain minimal waste volumes.
-
Time Limits: There is no time limit for accumulating waste in an SAA as long as the 55-gallon limit is not reached. However, once a container is full, it must be moved to the central accumulation area within three days.[11]
Causality: Final disposal must be handled by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF) to ensure environmental protection and regulatory compliance.
-
Contact EHS: Your institution's EHS department is your partner in this process. Contact them to schedule a waste pickup from your laboratory's SAA.
-
Transportation: EHS or a licensed hazardous waste contractor will transport the waste to a central accumulation area and then off-site for final disposal.
-
Disposal Method: The most probable disposal route for this type of organic chemical waste is incineration at a permitted hazardous waste facility.[13] This high-temperature process destroys the hazardous organic constituents.
Visualizing the Disposal Process
The following diagrams illustrate the key decision points and procedural flow for the proper disposal of this compound.
Caption: Waste Characterization Decision Flow.
Caption: Step-by-Step Disposal Workflow.
By adhering to this comprehensive guide, researchers can ensure the safe, responsible, and compliant management of waste generated from this compound, upholding the highest standards of laboratory safety and environmental stewardship.
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The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities . (n.d.). MED-FLEX. Retrieved January 19, 2026, from [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations . (2025, August 13). U.S. Environmental Protection Agency. Retrieved January 19, 2026, from [Link]
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Essential Protective Measures for Handling 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling
The hydrochloride salt of this compound is identified with CAS number 1259393-22-0.[1] Due to the lack of specific toxicity data, this compound should be handled as if it were hazardous. General safety guidelines for handling research chemicals recommend a meticulous approach to ensure the safety of researchers and the integrity of scientific investigations.[2]
Hazard Assessment: An Analog-Based Approach
In the absence of specific toxicological data for 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, we must extrapolate potential hazards from analogous structures. For instance, 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[3] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Therefore, it is prudent to assume that this compound may exhibit a similar hazard profile.
Assumed Potential Hazards:
-
Acute oral, dermal, and inhalation toxicity.
-
Skin and eye irritant.
-
Potential respiratory tract irritant.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to minimize all routes of potential exposure.[2] The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Requirements | Purpose and Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). Double-gloving is advised when handling concentrated forms or large quantities. | To prevent skin contact and absorption. Gloves should be inspected before use and disposed of immediately after contact with the substance.[4] |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 or equivalent standards. A face shield should be worn when there is a significant risk of splashing. | To protect eyes from splashes and airborne particles. |
| Skin and Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes are required. For larger quantities or procedures with a high risk of splashing, chemical-resistant coveralls are recommended. | To protect the skin from accidental contact. |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, if there is a risk of generating dust or aerosols, or when handling larger quantities, a NIOSH-approved respirator (e.g., N95 or higher) is essential.[4][5] | To prevent inhalation of airborne particles or aerosols.[2] |
Operational and Disposal Plans: A Step-by-Step Guide
Engineering Controls and Safe Handling Practices
Proper engineering controls are the first line of defense in minimizing exposure.
-
Ventilation: All manipulations of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation risk.[2]
-
Work Area: Designate a specific area for handling this compound. Keep the work area clean and uncluttered.[6]
-
Personal Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[7]
Step-by-Step Donning and Doffing of PPE
A disciplined approach to putting on and removing PPE is critical to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for safely removing personal protective equipment to avoid contamination.
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill. [2]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. [8]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [8]* Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. [8]* Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [9]* Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Storage and Disposal
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. [6][10]* Disposal: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. [2]Chemical waste should be collected in designated, labeled containers and disposed of through a licensed waste disposal company. [11]
Conclusion: A Culture of Safety
The responsible handling of research chemicals like this compound is a cornerstone of scientific integrity and professional responsibility. By adhering to these guidelines, which are rooted in established safety principles and an analog-based hazard assessment, we can foster a secure research environment that enables groundbreaking discoveries. Always prioritize safety; your well-being and the integrity of your research depend on it.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

